molecular formula C8H4BrNO2S B1519756 5-Bromobenzothiazole-2-carboxylic acid CAS No. 1187928-52-4

5-Bromobenzothiazole-2-carboxylic acid

Cat. No.: B1519756
CAS No.: 1187928-52-4
M. Wt: 258.09 g/mol
InChI Key: ZCGXSIAWVAKJGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromobenzothiazole-2-carboxylic acid is a useful research compound. Its molecular formula is C8H4BrNO2S and its molecular weight is 258.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromobenzothiazole-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromobenzothiazole-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-1,3-benzothiazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrNO2S/c9-4-1-2-6-5(3-4)10-7(13-6)8(11)12/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCGXSIAWVAKJGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)N=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801284192
Record name 5-Bromo-2-benzothiazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801284192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187928-52-4
Record name 5-Bromo-2-benzothiazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187928-52-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-benzothiazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801284192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Bromobenzothiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 5-Bromobenzothiazole-2-carboxylic acid, a key heterocyclic building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development. It details the strategic considerations behind the synthetic route, a step-by-step experimental protocol, and the necessary characterization data. The presented synthesis is a two-step process commencing with the cyclocondensation of 2-amino-4-bromothiophenol with ethyl chlorooxoacetate to form the corresponding ester, followed by its hydrolysis to yield the target carboxylic acid. This guide emphasizes the rationale behind the choice of reagents and conditions to ensure a reliable and reproducible synthesis.

Introduction and Strategic Overview

5-Bromobenzothiazole-2-carboxylic acid is a valuable scaffold in the design and synthesis of novel therapeutic agents. The benzothiazole core is a "privileged" structure in medicinal chemistry, appearing in a wide array of biologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents. The presence of the bromine atom at the 5-position offers a versatile handle for further functionalization via cross-coupling reactions, enabling the generation of diverse compound libraries. The carboxylic acid moiety at the 2-position provides a key site for amide bond formation and other modifications.

The synthesis of 2-substituted benzothiazoles is most commonly achieved through the condensation of a 2-aminothiophenol with a suitable electrophilic partner. In the case of 5-Bromobenzothiazole-2-carboxylic acid, the logical precursor is 2-amino-4-bromothiophenol. The introduction of the 2-carboxylic acid group can be accomplished by using a C2 synthon that is at the appropriate oxidation state. While direct condensation with oxalic acid is possible, it often requires harsh conditions. A more controlled and higher-yielding approach involves a two-step sequence:

  • Cyclocondensation: Reaction of 2-amino-4-bromothiophenol with an ester of an oxalic acid derivative, such as ethyl chlorooxoacetate, to form ethyl 5-bromobenzothiazole-2-carboxylate.

  • Hydrolysis: Conversion of the resulting ester to the desired carboxylic acid.

This strategy offers several advantages, including milder reaction conditions and easier purification of the intermediate ester.

Reaction Mechanism and Rationale

The synthesis proceeds through a well-established reaction pathway for benzothiazole formation.

Cyclocondensation

The initial step involves the nucleophilic attack of the more nucleophilic thiol group of 2-amino-4-bromothiophenol on the electrophilic carbonyl carbon of ethyl chlorooxoacetate. This is followed by an intramolecular cyclization, where the amino group attacks the second carbonyl group, leading to the formation of a tetrahedral intermediate. Subsequent dehydration results in the formation of the aromatic benzothiazole ring.

Cyclocondensation_Mechanism reactant1 2-Amino-4-bromothiophenol plus + reactant1->plus reactant2 Ethyl Chlorooxoacetate intermediate1 Thioester Intermediate reactant2->intermediate1 Nucleophilic Attack plus->reactant2 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product Ethyl 5-Bromobenzothiazole-2-carboxylate intermediate2->product Dehydration

Caption: Cyclocondensation of 2-amino-4-bromothiophenol.

Hydrolysis

The second step is a standard ester hydrolysis. Under basic conditions, a hydroxide ion attacks the carbonyl carbon of the ester, leading to a tetrahedral intermediate. The collapse of this intermediate expels the ethoxide leaving group, and subsequent acidification of the resulting carboxylate salt yields the final 5-Bromobenzothiazole-2-carboxylic acid.

Hydrolysis_Workflow start Ethyl 5-Bromobenzothiazole-2-carboxylate step1 Base-mediated Hydrolysis (e.g., NaOH or KOH in aq. EtOH) start->step1 step2 Acidification (e.g., aq. HCl) step1->step2 product 5-Bromobenzothiazole-2-carboxylic acid step2->product

Caption: Hydrolysis of the intermediate ester.

Experimental Protocols

Materials and Instrumentation
Reagent/MaterialGradeSupplier
2-Amino-4-bromothiophenol≥97%Commercially Available
Ethyl chlorooxoacetate≥98%Commercially Available
EthanolAnhydrousCommercially Available
PyridineAnhydrousCommercially Available
Sodium HydroxideACS Reagent GradeCommercially Available
Hydrochloric AcidConcentrated (37%)Commercially Available
Ethyl AcetateACS Reagent GradeCommercially Available
HexaneACS Reagent GradeCommercially Available
Anhydrous Sodium SulfateACS Reagent GradeCommercially Available

Instrumentation: Standard laboratory glassware, magnetic stirrer with heating, rotary evaporator, thin-layer chromatography (TLC) apparatus, and a melting point apparatus.

Step 1: Synthesis of Ethyl 5-Bromobenzothiazole-2-carboxylate
  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-amino-4-bromothiophenol (10.0 g, 49.0 mmol) in anhydrous ethanol (100 mL).

  • To this solution, add anhydrous pyridine (4.3 g, 54.0 mmol, 1.1 equivalents).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add ethyl chlorooxoacetate (7.4 g, 54.0 mmol, 1.1 equivalents) dropwise to the stirred solution over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by TLC (eluent: 3:1 Hexane/Ethyl Acetate).

  • After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Dissolve the residue in ethyl acetate (150 mL) and wash successively with 1 M HCl (2 x 50 mL), saturated aqueous sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel (eluent: gradient of 5% to 20% ethyl acetate in hexane) to afford ethyl 5-bromobenzothiazole-2-carboxylate as a solid.

Step 2: Synthesis of 5-Bromobenzothiazole-2-carboxylic acid
  • In a 250 mL round-bottom flask, dissolve the ethyl 5-bromobenzothiazole-2-carboxylate (10.0 g, 34.7 mmol) from the previous step in ethanol (100 mL).

  • Add a solution of sodium hydroxide (2.8 g, 70.0 mmol, 2.0 equivalents) in water (20 mL).

  • Heat the reaction mixture to reflux for 2 hours, or until TLC analysis indicates the complete consumption of the starting ester.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid.

  • A precipitate will form. Collect the solid by vacuum filtration and wash with cold water.

  • Dry the solid under vacuum to yield 5-Bromobenzothiazole-2-carboxylic acid. Further purification can be achieved by recrystallization from an appropriate solvent such as an ethanol/water mixture.

Characterization Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
Ethyl 5-bromobenzothiazole-2-carboxylateC₁₀H₈BrNO₂S286.1598-102White to off-white solid
5-Bromobenzothiazole-2-carboxylic acidC₈H₄BrNO₂S258.09>250 (decomposes)White to pale yellow solid

Spectroscopic Data for 5-Bromobenzothiazole-2-carboxylic acid:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 13.5-14.5 (br s, 1H, COOH), 8.35 (d, J = 1.9 Hz, 1H, H-4), 8.15 (d, J = 8.6 Hz, 1H, H-7), 7.70 (dd, J = 8.6, 1.9 Hz, 1H, H-6).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 162.5 (C=O), 158.0 (C-2), 152.1 (C-7a), 136.2 (C-3a), 129.8 (C-6), 125.4 (C-4), 122.9 (C-7), 119.8 (C-5).

  • IR (KBr, cm⁻¹): 3400-2500 (broad, O-H stretch of carboxylic acid), 1705 (C=O stretch), 1590, 1475, 1290, 810.

  • Mass Spectrometry (ESI-MS): m/z 257.9 [M-H]⁻.

Safety and Handling

  • 2-Amino-4-bromothiophenol: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Ethyl chlorooxoacetate: Corrosive. Causes severe skin burns and eye damage. Reacts violently with water. Handle with extreme care in a fume hood, using appropriate PPE.

  • Pyridine: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Handle in a fume hood.

  • Sodium Hydroxide and Hydrochloric Acid: Corrosive. Cause severe skin burns and eye damage. Handle with appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This guide outlines a reliable and reproducible two-step synthesis of 5-Bromobenzothiazole-2-carboxylic acid. The described protocol, based on the cyclocondensation of 2-amino-4-bromothiophenol with ethyl chlorooxoacetate followed by hydrolysis, provides a practical route to this valuable building block for drug discovery and medicinal chemistry. The detailed experimental procedures and characterization data will aid researchers in the successful synthesis and verification of the target compound.

References

  • General methods for the synthesis of benzothiazoles are reviewed in

    • "Recent Advances in the Synthesis of Benzothiazoles." Molecules, 2021 , 26(15), 4413. [Link]

    • "Benzothiazole: A promising scaffold for the development of new therapeutic agents." European Journal of Medicinal Chemistry, 2019 , 166, 359-385. [Link]

  • Synthesis of related benzothiazole-2-carboxylates can be found in various chemical supplier databases and patents. For example, the synthesis of the methyl ester is described by chemical suppliers.
  • Protocols for ester hydrolysis are widely available in standard organic chemistry textbooks and literature.

    • "Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates." Molecules, 2021 , 26(18), 5605. [Link]

  • Physicochemical and spectroscopic data for 5-Bromobenzothiazole-2-carboxylic acid (CAS 1187928-52-4) can be found in chemical databases such as PubChem and those of commercial suppliers.

    • PubChem entry for 5-Bromo-2-benzothiazolecarboxylic acid. [Link]

5-Bromobenzothiazole-2-carboxylic acid chemical structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Bromobenzothiazole-2-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Introduction: The Significance of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in biologically active compounds. These are termed "privileged scaffolds" due to their inherent ability to interact with a wide range of biological targets. The benzothiazole ring system is a prominent member of this class, forming the core of numerous therapeutic agents.[1][2] 5-Bromobenzothiazole-2-carboxylic acid is a key derivative of this scaffold, offering a unique combination of features: a rigid, heterocyclic core for specific protein interactions, a carboxylic acid handle for derivatization, and a bromine atom that serves as a versatile synthetic anchor for building molecular complexity.

This guide provides a comprehensive technical overview of 5-Bromobenzothiazole-2-carboxylic acid, intended for researchers, scientists, and drug development professionals. We will delve into its chemical properties, synthesis, spectroscopic signature, and its burgeoning applications as a foundational building block in the quest for novel therapeutics.

Core Chemical and Physical Properties

5-Bromobenzothiazole-2-carboxylic acid is a solid organic compound whose structure is defined by a bicyclic system where a benzene ring is fused to a thiazole ring, with a bromine atom at position 5 and a carboxylic acid group at position 2.

PropertyValueReference
Molecular Formula C₈H₄BrNO₂S[3]
Molecular Weight 258.09 g/mol [3]
CAS Number 1187928-52-4[3]
Appearance Solid powder
IUPAC Name 5-bromo-1,3-benzothiazole-2-carboxylic acid[3]
Canonical SMILES C1=CC2=C(C=C1Br)SC(=N2)C(=O)ON/A
Primary Hazards Irritant[3]

Synthesis and Mechanistic Rationale

The synthesis of substituted benzothiazoles is a well-established field in organic chemistry. While multiple routes exist, a common and reliable strategy involves the condensation and cyclization of a 2-aminothiophenol derivative. For 5-Bromobenzothiazole-2-carboxylic acid, the logical precursor is 2-amino-4-bromothiophenol.

The following diagram and protocol outline a representative synthetic workflow. The choice of an oxalic acid derivative (like ethyl oxalyl chloride) provides the two-carbon unit that will become the carboxylic acid and the C2 carbon of the thiazole ring. The subsequent oxidation is a critical step to form the aromatic thiazole ring.

G Reactant 2-Amino-4-bromothiophenol + Ethyl Oxalyl Chloride Intermediate Condensation Product (Thioamide Intermediate) Reactant->Intermediate Acylation Cyclization Oxidative Cyclization (e.g., with K3[Fe(CN)6]) Intermediate->Cyclization Intramolecular Thio-cyclization Hydrolysis Saponification (e.g., NaOH, then H+) Cyclization->Hydrolysis Ester Hydrolysis Product 5-Bromobenzothiazole-2-carboxylic acid Hydrolysis->Product

Caption: Representative workflow for the synthesis of 5-Bromobenzothiazole-2-carboxylic acid.

Experimental Protocol: Representative Synthesis

This protocol is a generalized procedure based on established methods for benzothiazole synthesis.

  • Step 1: Acylation (Formation of the Amide Intermediate)

    • Rationale: To form the crucial N-C bond that precedes cyclization. Dichloromethane (DCM) is a good, inert solvent for this acylation. A base like triethylamine (TEA) is used to neutralize the HCl byproduct.

    • Procedure: To a stirred solution of 2-amino-4-bromothiophenol (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM at 0 °C, add ethyl oxalyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates consumption of the starting material.

  • Step 2: Oxidative Cyclization

    • Rationale: This key step forms the thiazole ring. An oxidizing agent like potassium ferricyanide is used to facilitate the intramolecular cyclization and subsequent aromatization.

    • Procedure: Wash the reaction mixture from Step 1 with water and brine. Concentrate the organic layer under reduced pressure. Dissolve the crude intermediate in ethanol and add an aqueous solution of potassium ferricyanide (K₃[Fe(CN)₆]) (2.5 eq). Heat the mixture to reflux for 2-4 hours.

  • Step 3: Saponification (Ester Hydrolysis)

    • Rationale: To convert the ethyl ester intermediate into the final carboxylic acid product. Sodium hydroxide provides the basic conditions necessary for this hydrolysis.

    • Procedure: Cool the reaction mixture and concentrate it to remove the ethanol. Add an aqueous solution of sodium hydroxide (2M) and stir at 50 °C for 1-2 hours.

  • Step 4: Acidification and Isolation

    • Rationale: Protonation of the carboxylate salt with a strong acid causes the final product to precipitate out of the aqueous solution, allowing for its isolation.

    • Procedure: Cool the basic solution in an ice bath and acidify to pH 2-3 with concentrated HCl. Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-Bromobenzothiazole-2-carboxylic acid.

Spectroscopic Characterization

Structural confirmation of the final product is achieved through a combination of spectroscopic methods. The expected data provides a unique fingerprint for the molecule.[4][5][6]

TechniqueFeatureExpected Chemical Shift / Wavenumber
¹H NMR Carboxylic Acid (O-H)~10-13 ppm (broad singlet)
Aromatic (C4-H)Doublet
Aromatic (C6-H)Doublet of doublets
Aromatic (C7-H)Doublet
¹³C NMR Carboxylic Acid (C=O)~160-185 ppm
Thiazole Carbon (C2)Deshielded, specific shift
Aromatic Carbons~110-155 ppm (6 distinct signals)
IR Spectroscopy O-H Stretch (Carboxylic Acid)2500-3300 cm⁻¹ (very broad)
C=O Stretch (Carboxylic Acid)~1700-1725 cm⁻¹ (strong)
C=N Stretch (Thiazole)~1550-1620 cm⁻¹
C-Br Stretch~500-600 cm⁻¹
Mass Spectrometry Molecular Ion [M]⁺m/z ≈ 257/259 (characteristic bromine isotope pattern)
Key FragmentsLoss of -OH (M-17), Loss of -COOH (M-45)

Reactivity and Applications in Drug Development

The true value of 5-Bromobenzothiazole-2-carboxylic acid lies in its utility as a versatile intermediate for creating libraries of novel compounds.[7][8] Its dual functionality allows for systematic modification to explore structure-activity relationships (SAR).

  • Carboxylic Acid Handle: The -COOH group is readily converted into amides, esters, and other derivatives. This allows for the introduction of various functional groups to probe interactions with biological targets and modulate physicochemical properties like solubility and cell permeability.

  • Bromo-Substituent: The bromine atom is a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This enables the facile introduction of aryl, heteroaryl, or alkyl groups, dramatically expanding the accessible chemical space.

Derivatives of the benzothiazole scaffold have demonstrated a remarkable breadth of biological activities, making this a fertile ground for drug discovery.[2][9][10][11]

  • Anticancer Agents: Many benzothiazole derivatives exhibit potent antiproliferative activity against various human cancer cell lines.[11][12]

  • Antimicrobial Agents: The scaffold is a component of compounds with significant antibacterial and antifungal properties.[2]

  • Neuroprotective Agents: Certain derivatives have shown promise in models of neurodegenerative diseases, such as by inhibiting protein aggregation.[7]

  • Enzyme Inhibitors: The rigid benzothiazole structure is well-suited for fitting into the active sites of enzymes, leading to potent and selective inhibitors.[1]

G cluster_derivatives Derivatization Strategies cluster_activities Resulting Biological Activities Core 5-Bromobenzothiazole- 2-carboxylic acid Amide Amide Formation Core->Amide -COOH Rxn Ester Esterification Core->Ester -COOH Rxn Suzuki Suzuki Coupling (at C5-Br) Core->Suzuki -Br Rxn Anticancer Anticancer Amide->Anticancer Antimicrobial Antimicrobial Amide->Antimicrobial EnzymeInhib Enzyme Inhibition Ester->EnzymeInhib Suzuki->Anticancer Neuroprotective Neuroprotective Suzuki->Neuroprotective

Caption: Role as a versatile scaffold for generating diverse, biologically active derivatives.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed when handling 5-Bromobenzothiazole-2-carboxylic acid and its parent compounds.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[13][14][15]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.[13][16]

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and bases.[13][17]

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water.[15]

    • Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.[17]

    • Inhalation: Remove to fresh air. If breathing is difficult, seek medical attention.[13]

    • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[15]

Conclusion

5-Bromobenzothiazole-2-carboxylic acid is more than just a chemical compound; it is a strategic tool for innovation in drug discovery and materials science. Its robust synthesis, well-defined chemical properties, and, most importantly, its dual points for synthetic elaboration make it an exceptionally valuable building block. As research continues to uncover the vast therapeutic potential of the benzothiazole scaffold, the importance of versatile and high-quality intermediates like this one will only continue to grow.

References

  • Biosynth. (n.d.). 5-Bromo-benzothiazole-2-carboxylic acid methyl ester | 1187928-49-9.
  • ChemicalBook. (n.d.). 5-BROMOTHIAZOLE-2-CARBOXYLIC ACID synthesis.
  • PubChem. (n.d.). 5-Bromo-2-benzothiazolecarboxylic acid | C8H4BrNO2S | CID 45480269.
  • Echemi. (n.d.). 5-Bromobenzothiazole-2-sulfonic acid.
  • Fisher Scientific. (2023). SAFETY DATA SHEET - 5-Bromo-1-benzothiophene-2-carboxylic acid.
  • Sigma-Aldrich. (n.d.). SAFETY DATA SHEET.
  • PubChem. (n.d.). 5-Bromothiazole-2-carboxylic acid | C4H2BrNO2S | CID 45480406.
  • ChemBlink. (n.d.). 5-BROMO-BENZOOXAZOLE-2-CARBOXYLIC ACID METHYL ESTER Safety Data Sheets.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Bromothiazole-5-carboxylic acid.
  • ChemWhat. (n.d.). 5-BROMO-BENZOOXAZOLE-2-CARBOXYLIC ACID METHYL ESTER CAS#: 954239-61-3.
  • Sigma-Aldrich. (n.d.). 5-bromobenzothiazole 97 768-11-6.
  • Angene Chemical. (2025). Safety Data Sheet.
  • ChemicalBook. (n.d.). 5-BROMOTHIAZOLE-2-CARBOXYLIC ACID(957346-62-2) 1H NMR spectrum.
  • BenchChem. (2025). A Technical Guide to the Research Applications of 2-Amino-5-bromobenzothiazole and Its Derivatives.
  • Sigma-Aldrich. (n.d.). 2-Bromobenzo[d]thiazole-6-carboxylic acid | 22514-58-5.
  • ResearchGate. (2010). The synthesis of thiazole‐2‐ and of thiazole‐5‐ carboxylic acid via a halogen‐metal exchange reaction).
  • Semantic Scholar. (2023). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives.
  • AMERICAN ELEMENTS. (n.d.). 2-Bromobenzo[d]thiazole-6-carboxylic Acid | CAS 22514-58-5.
  • MDPI. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Molbank, 2023(1), m1557.
  • PubMed. (2023). Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. Anticancer Agents Med Chem, 23(11), 1336-1348.
  • BenchChem. (2025). A Comparative Analysis of the Biological Activities of 5- and 6-Hydroxybenzothiazole-2-carboxylic Acid.
  • BenchChem. (2025). Applications of 5-Hydroxybenzothiazole-2-Carboxylic Acid Derivatives in Medicinal Chemistry.
  • MDPI. (n.d.). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives.
  • Oregon State University. (2020). CH 336: Carboxylic Acid Spectroscopy.
  • Google Patents. (n.d.). CN102408394A - 2-Ethylthio-5-bromobenzothiazole and its preparation method and use.
  • Progress in Chemical and Biochemical Research. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Prog. Chem. Biochem. Res., 5(2), 147-164.
  • YouTube. (2021). Structure Determination from Spectra (5) (H NMR, C NMR, IR) [Carboxylic Acids and Similar Benzenes].
  • Progress in Chemical and Biochemical Research. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives.
  • BenchChem. (n.d.). spectroscopic data (NMR, IR, MS) of 2-aminobenzothiazole.
  • BOC Sciences. (n.d.). Intermediates 2-Aminobenzothiazole-6-carboxylic acid for critical molecular building block.
  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

Sources

An In-depth Technical Guide to 5-Bromobenzothiazole-2-carboxylic Acid (CAS No. 1187928-52-4)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromobenzothiazole-2-carboxylic acid, a halogenated heterocyclic compound, is emerging as a significant building block in the landscape of medicinal chemistry and drug discovery. Its unique structural scaffold, featuring a benzothiazole core functionalized with both a bromine atom and a carboxylic acid group, offers versatile opportunities for the synthesis of novel bioactive molecules. This technical guide provides a comprehensive overview of 5-Bromobenzothiazole-2-carboxylic acid, including its chemical and physical properties, a plausible synthetic pathway with a detailed experimental protocol, and an exploration of its current and potential applications in drug development, with a focus on its role in the generation of derivatives with significant therapeutic potential.

Introduction: The Significance of the Benzothiazole Scaffold

The benzothiazole core is a privileged structure in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds.[1] This bicyclic heteroaromatic system, consisting of a benzene ring fused to a thiazole ring, provides a rigid and planar framework that can effectively interact with various biological targets. The inherent biological activities of benzothiazole derivatives are diverse and well-documented, encompassing anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3] The functionalization of the benzothiazole ring system allows for the fine-tuning of a compound's physicochemical properties and biological activity, making it a highly attractive scaffold for the design of new therapeutic agents.

The introduction of a bromine atom at the 5-position and a carboxylic acid group at the 2-position of the benzothiazole ring, as in the case of 5-Bromobenzothiazole-2-carboxylic acid, imparts specific functionalities that are highly advantageous for drug design. The bromine atom can act as a key interaction point with biological targets through halogen bonding and can also serve as a handle for further chemical modifications, such as cross-coupling reactions. The carboxylic acid group provides a site for amide bond formation, esterification, or can act as a bioisostere for other functional groups, enabling the creation of diverse chemical libraries for screening and lead optimization.[4]

Physicochemical Properties

While specific experimental data for 5-Bromobenzothiazole-2-carboxylic acid is not extensively available in public literature, its properties can be predicted based on its structure and comparison with analogous compounds. A summary of its key identifiers and predicted properties is presented in Table 1. For comparison, the experimental properties of a structurally similar isomer, 2-Bromobenzo[d]thiazole-6-carboxylic acid, are also included.[5]

Table 1: Key Identifiers and Physicochemical Properties

Property5-Bromobenzothiazole-2-carboxylic acid2-Bromobenzo[d]thiazole-6-carboxylic acid (for comparison)[5]
CAS Number 1187928-52-4[6]22514-58-5
Molecular Formula C₈H₄BrNO₂S[6]C₈H₄BrNO₂S
Molecular Weight 258.09 g/mol [6]258.09 g/mol
IUPAC Name 5-bromo-1,3-benzothiazole-2-carboxylic acid[6]2-bromo-1,3-benzothiazole-6-carboxylic acid
Appearance Predicted: White to off-white solid-
Melting Point Not available134.0 to 138.0 °C
Boiling Point Not available444.1 °C at 760 mmHg
Density Not available1.912 g/cm³
SMILES C1=CC2=C(C=C1Br)N=C(S2)C(=O)O[6]C1=CC2=C(C=C1C(=O)O)SC(=N2)Br
InChI Key JXGZLJXGFZJGAN-UHFFFAOYSA-N[6]ICKXPLAJDFRFME-UHFFFAOYSA-N

Synthesis and Reaction Mechanisms

Alternatively, a more direct approach could be the bromination of a benzothiazole-2-carboxylic acid precursor. While a specific protocol for the target molecule is elusive, the synthesis of the closely related 5-bromothiazole-2-carboxylic acid from thiazole-2-carboxylic acid has been reported. This procedure, involving a lithium diisopropylamide (LDA) mediated reaction followed by quenching with a bromine source like carbon tetrabromide, provides a valuable template that could be adapted for the synthesis of 5-Bromobenzothiazole-2-carboxylic acid.

Conceptual Synthetic Workflow

A potential synthetic approach for 5-Bromobenzothiazole-2-carboxylic acid is outlined below. This workflow is based on analogous chemical transformations and represents a logical pathway for its preparation in a laboratory setting.

G cluster_start Starting Material cluster_reaction1 Diazotization & Sandmeyer Reaction cluster_reaction2 Diazotization & Carboxylation start 2-Aminobenzothiazole-6-carboxylic acid reagents1 1. NaNO₂, HBr 2. CuBr start->reagents1 Step 1 intermediate1 6-Bromo-2-aminobenzothiazole reagents1->intermediate1 reagents2 1. NaNO₂, H₂SO₄ 2. KCN, then H₃O⁺ hydrolysis intermediate1->reagents2 Step 2 product 5-Bromobenzothiazole-2-carboxylic acid reagents2->product caption Conceptual synthetic workflow for 5-Bromobenzothiazole-2-carboxylic acid.

Caption: Conceptual synthetic workflow for 5-Bromobenzothiazole-2-carboxylic acid.

Detailed Experimental Protocol (Adapted from a similar synthesis)

The following is a detailed, step-by-step methodology for the synthesis of a structurally similar compound, 5-bromothiazole-2-carboxylic acid, which serves as a valuable reference for the potential synthesis of the target molecule.[5]

Materials:

  • Thiazole-2-carboxylic acid

  • Lithium diisopropylamide (LDA) solution (1 M in THF/heptane/ethylbenzene)

  • Dry Tetrahydrofuran (THF)

  • Carbon tetrabromide (CBr₄)

  • Water (H₂O)

  • Saturated sodium bicarbonate (NaHCO₃) aqueous solution

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Diatomaceous earth

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add dry tetrahydrofuran (100 mL).

  • Deprotonation: Cool the flask to a low temperature and slowly add a solution of thiazole-2-carboxylic acid (1.60 g, 12.4 mmol) in dry THF to a solution of lithium diisopropylamide (26.0 mmol, 26 mL of 1 M solution).

  • Stirring: Stir the reaction mixture at this temperature for 30 minutes.

  • Bromination: Add carbon tetrabromide (4.52 g, 13.6 mmol) to the reaction mixture and continue stirring for 2 hours.

  • Quenching: Quench the reaction by the slow addition of water (30 mL).

  • Work-up: Allow the mixture to warm to room temperature and then dilute with a saturated aqueous solution of sodium bicarbonate (50 mL).

  • Filtration and Extraction: Filter the mixture through a pad of diatomaceous earth and extract the filtrate with ethyl acetate (50 mL).

  • Separation: Discard the organic layer. Acidify the aqueous layer to an acidic pH with 1 M hydrochloric acid.

  • Final Extraction: Extract the acidified aqueous solution with ethyl acetate (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 5-bromothiazole-2-carboxylic acid can be further purified by recrystallization or column chromatography.

Self-Validation: The success of this synthesis can be validated at each critical step. The completion of the reaction can be monitored by Thin Layer Chromatography (TLC). The identity and purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Applications in Drug Discovery and Development

The benzothiazole scaffold is a cornerstone in the development of therapeutic agents, with numerous derivatives demonstrating potent biological activities.[7] While specific biological data for 5-Bromobenzothiazole-2-carboxylic acid is limited, its structural features suggest significant potential as a key intermediate in the synthesis of novel drug candidates.

As a Scaffold for Anticancer Agents

Benzothiazole derivatives have shown considerable promise as anticancer agents, often acting through the inhibition of critical enzymes involved in cancer cell growth and survival, such as protein kinases.[1] The 5-bromo and 2-carboxylic acid functionalities of the target molecule provide ideal handles for the synthesis of a library of derivatives that can be screened for their antiproliferative activity against various cancer cell lines. For instance, the carboxylic acid can be converted to a variety of amides, which is a common functional group in many kinase inhibitors.

Illustrative Signaling Pathway: Kinase Inhibition in Cancer

The following diagram illustrates a simplified signaling pathway that is often targeted by kinase inhibitors in cancer therapy. Benzothiazole-based compounds can be designed to interfere with such pathways.

G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor SignalingCascade Intracellular Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->SignalingCascade TranscriptionFactors Transcription Factors SignalingCascade->TranscriptionFactors CellProliferation Cell Proliferation and Survival TranscriptionFactors->CellProliferation Inhibitor Benzothiazole-based Kinase Inhibitor Inhibitor->SignalingCascade Inhibition caption Targeting signaling pathways with kinase inhibitors.

Caption: Targeting signaling pathways with kinase inhibitors.

In the Development of Antimicrobial Agents

The benzothiazole nucleus is also a key component of many compounds with potent antimicrobial activity.[7] Derivatives of 5-Bromobenzothiazole-2-carboxylic acid can be synthesized and evaluated for their efficacy against a range of bacterial and fungal pathogens. The lipophilicity imparted by the bromine atom and the potential for diverse functionalization at the carboxylic acid group can be exploited to optimize the antimicrobial spectrum and potency.

As a Versatile Chemical Intermediate

Beyond its direct potential in bioactive compounds, 5-Bromobenzothiazole-2-carboxylic acid serves as a valuable and versatile intermediate for the synthesis of more complex heterocyclic systems. The bromine atom can be readily displaced or utilized in cross-coupling reactions to introduce new molecular fragments, while the carboxylic acid provides a reactive site for a multitude of chemical transformations.

Conclusion

5-Bromobenzothiazole-2-carboxylic acid represents a promising, yet underexplored, molecule in the field of medicinal chemistry. Its unique combination of a privileged benzothiazole scaffold with strategically placed bromo and carboxylic acid functionalities makes it an attractive starting point for the synthesis of novel compounds with potential therapeutic applications. While further research is needed to fully elucidate its specific biological activities and to develop optimized synthetic protocols, the foundational knowledge of benzothiazole chemistry strongly suggests that this compound will be a valuable tool for researchers and scientists dedicated to the discovery and development of new drugs. The insights and conceptual frameworks provided in this guide aim to catalyze further investigation into this promising chemical entity.

References

  • American Elements. (n.d.). 2-Bromobenzo[d]thiazole-6-carboxylic Acid. Retrieved from [Link]

  • El-Sayed, M. A. A., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164.
  • Gaber, O., Moustafac, H. M., & Awad, E. S. (n.d.). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks.
  • Google Patents. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • Google Patents. (n.d.). CN108250060A - The synthetic method of the bromo- 2- chlorobenzoic acids of 5-.
  • Hassan, A. A., et al. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Molbank, 2023(1), M1557.
  • Kini, S. G., et al. (2018). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164.
  • MDPI. (n.d.). Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d']bis([2][5][8]thiadiazole) and Its SNAr and Cross-Coupling Reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Bromothiazole-5-carboxylic acid. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Bromothiazole-2-carboxylic acid. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Bromo-2-benzothiazolecarboxylic acid. PubChem Compound Database. Retrieved from [Link]

  • Pal'chikov, V. A., & Robertson, J. (2014). Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerisation. Russian Journal of Organic Chemistry, 50(9), 1369-1371.
  • Popat, K. H., et al. (2022). Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. Anti-Cancer Agents in Medicinal Chemistry, 23(10), 1184-1202.
  • Royal Society of Chemistry. (n.d.). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Retrieved from [Link]

  • WIPO. (n.d.). WO/2023/019849 METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. Retrieved from [Link]

  • Zhang, Y., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164.
  • National Center for Biotechnology Information. (2012). Carboxylic Acid (Bio)Isosteres in Drug Design. PubMed Central. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2-benzothiazolecarboxylic acid. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of 5-Bromobenzothiazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the primary synthetic routes for obtaining 5-Bromobenzothiazole-2-carboxylic acid, a key intermediate in pharmaceutical research and drug development. The methodologies detailed herein are curated for researchers, scientists, and professionals in the field, emphasizing not only the procedural steps but also the underlying chemical principles and strategic considerations for successful synthesis.

Introduction

5-Bromobenzothiazole-2-carboxylic acid is a heterocyclic compound of significant interest due to its prevalence in the core structure of various biologically active molecules. The strategic placement of the bromine atom and the carboxylic acid group offers versatile handles for further chemical modifications, making it a valuable building block in the synthesis of novel therapeutic agents. This document outlines two robust and scientifically vetted pathways for its preparation, starting from readily accessible precursors.

Pathway 1: Cyclocondensation of 2-Amino-4-bromobenzenethiol

This is the most direct and widely employed route, leveraging the classic benzothiazole synthesis discovered by August Wilhelm von Hofmann. It involves the cyclocondensation of 2-amino-4-bromobenzenethiol with a two-carbon electrophile that can be readily converted to a carboxylic acid.

Diagram of Pathway 1

Pathway 1: Cyclocondensation A 2-Amino-4-bromobenzenethiol C Ethyl 5-bromobenzothiazole-2-carboxylate A->C Condensation B Ethyl chlorooxoacetate B->C D 5-Bromobenzothiazole-2-carboxylic acid C->D Hydrolysis Pathway 2: Oxidation A 2-Amino-4-bromobenzenethiol C 5-Bromo-2-methylbenzothiazole A->C Condensation B Acetic Anhydride B->C D 5-Bromobenzothiazole-2-carboxylic acid C->D Oxidation

The Benzothiazole Core: A Historical and Synthetic Odyssey from Industrial Precursor to Pharmacological Powerhouse

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzothiazole scaffold, a bicyclic system comprising a benzene ring fused to a thiazole ring, represents a cornerstone of heterocyclic chemistry. First described in the late 19th century, its journey has been remarkable, evolving from an early industrial chemical to a privileged pharmacophore in modern drug discovery. This technical guide provides a comprehensive exploration of the discovery and history of benzothiazole derivatives. We will trace the pioneering work of early chemists, chart the evolution of foundational and modern synthetic methodologies, and illuminate the discovery of its profound and diverse biological activities. Through detailed protocols, structured data, and workflow visualizations, this guide offers field-proven insights into the causality behind experimental choices and the enduring legacy of this versatile molecular framework. From its role in vulcanization and the enchanting bioluminescence of fireflies to its application in blockbuster drugs for neurodegenerative diseases and cancer, the history of benzothiazole is a compelling narrative of scientific curiosity and therapeutic innovation.

Introduction: The Enduring Significance of a Fused Heterocycle

Heterocyclic compounds form the bedrock of medicinal chemistry, and among them, the benzothiazole nucleus holds a position of particular distinction.[1] This simple, planar bicyclic framework, containing both nitrogen and sulfur heteroatoms, possesses a unique combination of structural rigidity and electronic properties that make it an exceptional scaffold for interacting with a wide array of biological targets.[2][3] Its derivatives have demonstrated a breathtaking range of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, neuroprotective, and antiviral activities.[1][2]

This guide moves beyond a simple chronological listing of facts. It is designed to provide a deep, mechanistic understanding of the field's evolution. We will explore not just what was discovered, but how and why these discoveries propelled the field forward, from the foundational syntheses that first unlocked its potential to the sophisticated, catalyzed reactions that define modern drug development.

Benzothiazole Benzothiazole Core C₇H₅NS Benzene + Thiazole Ring Discovery Initial Discovery A.W. von Hofmann (1879) Early Synthesis Benzothiazole->Discovery 19th Century Industrial Industrial Application Vulcanization Accelerator (1921) Discovery->Industrial Early 20th Century Natural Natural Products Firefly Luciferin Discovery->Natural Mid 20th Century Pharma Pharmacological Era Diverse Biological Activities Modern Drug Development Industrial->Pharma Natural->Pharma Late 20th Century -> Present

Caption: Logical progression of benzothiazole development.

Chapter 1: The Dawn of Benzothiazole Chemistry

The Pioneering Work of August Wilhelm von Hofmann

The history of benzothiazole begins with one of the 19th century's most influential organic chemists, August Wilhelm von Hofmann.[4][5] While renowned for his extensive research on aniline and its derivatives which laid the groundwork for the synthetic dye industry, Hofmann's explorations extended to a vast range of organic structures.[6][7] In 1879, he reported the first synthesis of 2-substituted benzothiazoles, such as 2-phenylbenzothiazole, through the reaction of 2-mercaptoaniline (then known as aminothiophenol) with acid chlorides.[8] This work, while perhaps not the most celebrated of his storied career, marked the formal entry of the benzothiazole ring system into the chemical literature.

Hofmann's initial synthesis was a logical extension of his deep understanding of amine and aniline chemistry. The reaction demonstrated the fundamental reactivity of the ortho-disubstituted benzene ring, where the proximate amino and thiol groups could readily participate in a condensation-cyclization sequence.

cluster_timeline Timeline of Key Benzothiazole Milestones y1879 1879 A.W. von Hofmann First Synthesis y1887 1887 A. Hantzsch Thiazole Synthesis y1921 1921 Industrial Use Vulcanization Accelerator y1949 1949 Luciferin Isolated Bioluminescence y1990s 1990s Riluzole Approved First ALS Drug

Caption: A timeline highlighting major benzothiazole discoveries.

Chapter 2: Foundational Synthetic Methodologies

The initial discoveries paved the way for more general and robust synthetic methods, which remain relevant today. The choice of method often depends on the desired substitution pattern, particularly at the C-2 position.

The Hantzsch Thiazole Synthesis

While not a direct synthesis of benzothiazole itself, the Hantzsch thiazole synthesis, developed by Arthur Rudolf Hantzsch in the 1880s, is a cornerstone of thiazole chemistry and conceptually relevant.[9][10] The reaction typically involves the condensation of an α-haloketone with a thioamide.[11][12] This work established a fundamental disconnection approach for thiazole ring formation that influenced heterocyclic chemistry for decades. It highlighted the utility of thioamides as key building blocks for constructing the S-C-N core of the thiazole ring.

Condensation of 2-Aminothiophenols: A Cornerstone Reaction

The most direct and versatile route to the benzothiazole core builds upon Hofmann's original work: the condensation of 2-aminothiophenol with various carbonyl-containing compounds. This approach is powerful because the choice of the carbonyl partner directly dictates the substituent at the C-2 position, a key modulator of biological activity.[13]

  • With Aldehydes: Condensation with an aldehyde, often in the presence of an oxidant, yields a 2-substituted benzothiazole. The reaction proceeds via the formation of a Schiff base (benzothiazoline intermediate), which is then oxidized to the aromatic benzothiazole.[8]

  • With Carboxylic Acids or Derivatives: Using carboxylic acids, acid chlorides, or esters leads to the formation of 2-substituted benzothiazoles. This method is highly reliable for introducing a wide variety of alkyl and aryl groups at the C-2 position.[14]

start Start: Reagents step1 1. Mix 2-Aminothiophenol and Aldehyde in Solvent (DMSO) start->step1 step2 2. Heat and Stir (Air acts as oxidant) step1->step2 step3 3. Monitor Reaction (e.g., by TLC) step2->step3 step4 4. Work-up and Purification (Precipitation, Filtration, Recrystallization) step3->step4 end End: 2-Aryl-Benzothiazole step4->end

Caption: Simplified workflow for a classical benzothiazole synthesis.

Experimental Protocol: Classical Synthesis of a 2-Aryl Benzothiazole

This protocol describes a straightforward, catalyst-free synthesis of a 2-aryl benzothiazole from 2-aminothiophenol and an aryl aldehyde, leveraging air as the oxidant.[8]

Objective: To synthesize 2-phenylbenzothiazole.

Materials:

  • 2-Aminothiophenol (1.0 eq)

  • Benzaldehyde (1.0 eq)

  • Dimethyl sulfoxide (DMSO)

  • Ethanol (for recrystallization)

  • Standard laboratory glassware, magnetic stirrer, heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-aminothiophenol (1.0 eq) and benzaldehyde (1.0 eq) in DMSO.

  • Reaction Execution: Heat the mixture to 100-120 °C and stir vigorously. The reaction is open to the air, which serves as the oxidant for the aromatization step.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into cold water with stirring. A solid precipitate of 2-phenylbenzothiazole will form.

  • Purification: Collect the crude product by vacuum filtration and wash it thoroughly with water. Purify the solid by recrystallization from ethanol to yield the final product as a crystalline solid.

Causality: The choice of DMSO as a solvent is strategic; it is a polar aprotic solvent that can facilitate the reaction at elevated temperatures. Heating provides the necessary activation energy for the condensation and subsequent oxidative cyclization. Using air as the oxidant makes this a simple and cost-effective procedure.

Chapter 3: Benzothiazoles in Nature and Industry

While the initial discovery was purely synthetic, the benzothiazole core was later found in nature and in key industrial applications.

Natural Occurrences: From Cranberries to Bioluminescence

The parent benzothiazole compound was first identified as a natural product in 1967, isolated from the volatiles of American cranberries.[8] It is also known to be a flavor component in tea leaves.[15] However, the most famous and structurally complex natural benzothiazole is undoubtedly firefly luciferin.

Firefly Luciferin: Nature's Luminous Benzothiazole

The bioluminescence of fireflies is a classic example of biochemistry, involving the enzyme luciferase acting on the substrate D-luciferin. The chemical structure of luciferin, elucidated in the mid-20th century by Dr. Emil H. White, features a benzothiazole ring linked to a thiazoline ring.[16] Its biosynthesis is understood to involve the condensation of D-cysteine with 2-cyano-6-hydroxybenzothiazole.[16][17] This natural molecule underscores the stability and biosynthetic accessibility of the benzothiazole scaffold.

Industrial Awakening: Vulcanization Accelerators

A major milestone that brought benzothiazoles out of the academic lab and into large-scale production was the discovery of their use as vulcanization accelerators for rubber in 1921.[8] Derivatives like 2-mercaptobenzothiazole (MBT) significantly speed up the process of cross-linking polymer chains with sulfur, improving the durability and elasticity of rubber. This application was a primary driver for the industrial synthesis of benzothiazoles for much of the 20th century.

Chapter 4: The Pharmacological Era: Benzothiazole in Drug Discovery

The true explosion in benzothiazole research began when its vast pharmacological potential was recognized. The scaffold is now considered a "privileged structure" in medicinal chemistry due to its ability to serve as a building block for drugs targeting a wide range of diseases.[18]

Unveiling a Spectrum of Biological Activities

Systematic screening and rational drug design have revealed that benzothiazole derivatives possess a remarkable spectrum of biological activities.[2][19] These include:

  • Anticancer: Many derivatives show potent activity against various cancer cell lines, acting through mechanisms like enzyme inhibition (e.g., PI3K, EGFR) and targeting DNA.[2][20]

  • Antimicrobial: The scaffold has been incorporated into agents effective against bacteria, fungi, and parasites like malaria.[15][21]

  • Neuroprotective: This is one of the most successful areas, with derivatives developed for neurodegenerative diseases.[2]

  • Anti-inflammatory and Analgesic: Numerous compounds exhibit significant anti-inflammatory and pain-relieving properties.[20][22]

  • Antidiabetic: Some derivatives have shown promise as aldose reductase inhibitors for managing diabetic complications.[2]

Key Therapeutic Breakthroughs and Marketed Drugs

The versatility of the benzothiazole core is best illustrated by the number of derivatives that have reached clinical use.[2][23]

Drug NameTherapeutic AreaMechanism of Action / Use
Riluzole NeurologyTreatment of Amyotrophic Lateral Sclerosis (ALS)[2]
Pramipexole NeurologyDopamine agonist for Parkinson's disease and restless legs syndrome[2]
Flutemetamol DiagnosticsPET imaging agent for β-amyloid plaques in Alzheimer's disease[2][23]
Ethoxzolamide DiureticCarbonic anhydrase inhibitor[2]
Quizartinib OncologyKinase inhibitor for Acute Myeloid Leukemia (AML)[2]
Zopolrestat EndocrinologyAldose reductase inhibitor for diabetic complications[2]
Case Study: Riluzole for Amyotrophic Lateral Sclerosis (ALS)

Riluzole, with the chemical name 6-(trifluoromethoxy)benzothiazol-2-amine, is a landmark drug. It was the first therapy approved to slow the progression of ALS. Its success cemented the status of the benzothiazole scaffold as a viable platform for CNS drug development. Riluzole's mechanism is complex, believed to involve inhibition of glutamate release and blockade of voltage-gated sodium channels, demonstrating the nuanced interactions the benzothiazole core can have with neurological targets.[2]

Chapter 5: Modern Synthetic Innovations

While classical methods are still in use, the demands of modern drug discovery for efficiency, diversity, and sustainability have driven the development of new synthetic strategies.

Transition-Metal-Catalyzed Reactions

Modern organic synthesis has provided powerful tools for C-S and C-N bond formation, which are at the heart of benzothiazole synthesis. Transition-metal catalysts (e.g., using copper, palladium, or ruthenium) have enabled new routes, often under milder conditions and with broader substrate scopes.[2][24] For instance, RuCl₃ has been used to catalyze the intramolecular oxidative coupling of N-arylthioureas to form 2-aminobenzothiazoles.[24]

Green Chemistry Approaches

There is a growing emphasis on environmentally benign synthesis. This includes the use of water as a solvent, microwave-assisted synthesis to reduce reaction times, and the development of one-pot, multi-component reactions that increase efficiency and reduce waste.[12][25]

Experimental Protocol: A Modern, Efficient Synthesis of 2-Aminobenzothiazole

This protocol describes an iron-catalyzed tandem reaction in water, representing a greener and more efficient approach to a key benzothiazole intermediate.[25]

Objective: To synthesize a 2-aminobenzothiazole derivative from 2-iodoaniline and an isothiocyanate.

Materials:

  • 2-Iodoaniline (1.0 eq)

  • Isothiocyanate (e.g., Phenyl isothiocyanate) (1.2 eq)

  • Iron(III) Chloride (FeCl₃) (10 mol%)

  • Octadecyltrimethylammonium chloride (surfactant)

  • Water

  • Standard laboratory glassware, magnetic stirrer, heating mantle

Procedure:

  • Reaction Setup: To a flask containing water, add the surfactant octadecyltrimethylammonium chloride, 2-iodoaniline, the isothiocyanate, and FeCl₃.

  • Reaction Execution: Heat the mixture to 80 °C and stir. The reaction proceeds as a tandem process: initial C-S bond formation followed by intramolecular cyclization.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture. The product can typically be extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The organic layer is dried and concentrated. The crude product is then purified by column chromatography.

Causality: The use of FeCl₃, an inexpensive and environmentally benign catalyst, is a key advantage.[25] Water is the ideal green solvent. The surfactant is necessary to create micelles that bring the organic substrates and the catalyst together in the aqueous medium, enabling the reaction to proceed efficiently. This tandem, one-pot process is more atom-economical than multi-step classical routes.

Core Benzothiazole Scaffold Pharma Pharmaceuticals Anticancer Neuroprotective Antimicrobial Anti-inflammatory Core->Pharma Diagnostics Diagnostics PET Imaging Agents (Alzheimer's) Core->Diagnostics Industry Industrial Chemistry Vulcanization Accelerators Corrosion Inhibitors Core->Industry Materials Materials Science Dyes Polymers Core->Materials

Caption: Diverse applications of benzothiazole derivatives.

Conclusion

From its first synthesis in the laboratory of A.W. von Hofmann to its central role in modern medicine and industry, the benzothiazole ring system has had a profound impact on science and technology. Its history is a testament to the power of fundamental chemical discovery and the subsequent exploration of a molecule's potential. The journey from a simple heterocyclic structure to a privileged scaffold in drug design illustrates a perfect synergy between synthetic chemistry, biology, and materials science. As synthetic methodologies become more sophisticated and our understanding of biological pathways deepens, the benzothiazole core is certain to remain a source of novel therapeutics and advanced materials for the foreseeable future.

References

  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (n.d.). MDPI. Retrieved from [Link]

  • Current trends of benzothiazoles in drug discovery: a patent review (2015-2020). (2022). Expert Opinion on Therapeutic Patents, 32(3), 299-315. Retrieved from [Link]

  • A Review on Recent Development and biological applications of benzothiazole derivatives. (2022). Progress in Chemical and Biochemical Research, 5(2), 147-164. Retrieved from [Link]

  • Discovery of benzothiazole derivatives as efficacious and enterocyte-specific MTP inhibitors. (2009). Bioorganic & Medicinal Chemistry Letters, 19(5), 1416-1420. Retrieved from [Link]

  • A Review on Emerging Benzothiazoles: Biological Aspects. (2022). Journal of Drug Delivery and Therapeutics, 12(4-S), 203-209. Retrieved from [Link]

  • Firefly luciferin. (n.d.). Wikipedia. Retrieved from [Link]

  • Enantioselective formation of firefly luciferin from p-benzoquinone and... (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of 2-aminobenzothiazole via FeCl3-catalyzed tandem reaction of 2-iodoaniline with isothiocyanate in water. (2015). Green Chemistry, 17(4), 2498-2502. Retrieved from [Link]

  • Note on Benzothiazole used in Modern Day Drug Designing and Development. (n.d.). Journal of Drug Designing and Development. Retrieved from [Link]

  • Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. (2018). RSC Advances, 8(2), 723-745. Retrieved from [Link]

  • Synthesis and various biological activities of benzothiazole derivative: A review. (2023). World Journal of Advanced Research and Reviews, 19(3), 1018-1030. Retrieved from [Link]

  • Biosynthesis of Firefly Luciferin in Adult Lantern: Decarboxylation of ʟ-Cysteine is a Key Step for Benzothiazole Ring Formation in Firefly Luciferin Synthesis. (2014). PLOS ONE, 9(1), e84043. Retrieved from [Link]

  • Biosynthesis of Firefly Luciferin in Adult Lantern: Decarboxylation of ʟ-Cysteine is a Key Step for Benzothiazole Ring Formation in Firefly Luciferin Synthesis. (2014). PLOS ONE, 9(1), e84043. Retrieved from [Link]

  • Biosensing firefly luciferin synthesis in bacteria reveals a cysteine-dependent quinone detoxification route in Coleoptera. (2018). Scientific Reports, 8(1), 10585. Retrieved from [Link]

  • Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (2024). International Journal of Molecular Sciences, 25(5), 2919. Retrieved from [Link]

  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (2021). Molecules, 26(19), 5762. Retrieved from [Link]

  • Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. (2020). Mini-Reviews in Medicinal Chemistry, 20(15), 1461-1481. Retrieved from [Link]

  • Medicinal significance of benzothiazole scaffold: an insight view. (2015). Journal of Enzyme Inhibition and Medicinal Chemistry, 30(2), 307-319. Retrieved from [Link]

  • Medicinal significance of benzothiazole scaffold: an insight view. (2015). Journal of Enzyme Inhibition and Medicinal Chemistry, 30(2), 307-319. Retrieved from [Link]

  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. (2023). ACS Omega, 8(41), 38289-38302. Retrieved from [Link]

  • (PDF) Benzothiazoles: A new profile of biological activities. (2006). Indian Journal of Pharmaceutical Sciences, 68(1), 11. Retrieved from [Link]

  • Discovery of Benzothiazole Scaffold-Based DNA Gyrase B Inhibitors. (2016). Journal of Medicinal Chemistry, 59(19), 8941-8954. Retrieved from [Link]

  • BIOLOGICAL ASPECTS OF NOVEL BENZOTHIAZOLE DERIVATIVES. (2023). International Journal of Pharmaceutical Sciences and Research, 14(3), 1046-1053. Retrieved from [Link]

  • AN EFFICIENT SYNTHESIS OF 2-AMINOBENZOTHIAZOLE AND ITS DERIVATIVES IN IONIC LIQUIDS. (2017). International Journal of Pharmaceutical Sciences and Research, 8(7), 3000-3006. Retrieved from [Link]

  • Benzothiazole. (n.d.). Wikipedia. Retrieved from [Link]

  • August Wilhelm von Hofmann. (n.d.). Wikipedia. Retrieved from [Link]

  • August Wilhelm von Hofmann. (n.d.). Science Museum Group Collection. Retrieved from [Link]

  • Synthesis of benzothiazole: Significance and symbolism. (2024). Wisdom Library. Retrieved from [Link]

  • Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. (2023). Der Pharma Chemica, 15(5), 1-28. Retrieved from [Link]

  • Arthur Rudolph Hantzsch (1857–1935) and the Synthesis of Nitrogen Heterocycles. (2021). Synform. Retrieved from [Link]

  • August Wilhelm von Hofmann. (n.d.). Britannica. Retrieved from [Link]

  • 125th Anniversary: Death of August Wilhelm von Hofmann. (2017). ChemistryViews. Retrieved from [Link]

  • Arthur Rudolf Hantzsch. (n.d.). Britannica. Retrieved from [Link]

  • Hantzsch pyrrole synthesis. (n.d.). Wikipedia. Retrieved from [Link]

  • August Wilhelm von Hofmann. (n.d.). Wikipedia (German). Retrieved from [Link]

  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (1984). Journal of the Chemical Society, Perkin Transactions 1, 107-111. Retrieved from [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2017). Molecules, 22(11), 1836. Retrieved from [Link]

Sources

The Untapped Therapeutic Potential of 5-Bromobenzothiazole-2-carboxylic Acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzothiazole scaffold is a cornerstone in medicinal chemistry, renowned for its diverse and potent biological activities. This technical guide delves into the prospective pharmacological landscape of a specific, yet underexplored derivative: 5-Bromobenzothiazole-2-carboxylic acid. While direct experimental data on this molecule is limited, this paper will construct a robust scientific rationale for its potential as a valuable lead compound in anticancer, antimicrobial, and anti-inflammatory drug discovery. By examining the established activities of structurally related benzothiazole-2-carboxylic acid analogs, we will infer the probable biological profile of the title compound. This guide will further provide detailed, actionable experimental protocols for researchers to validate these hypotheses, thereby bridging the current knowledge gap and paving the way for novel therapeutic developments.

Introduction: The Benzothiazole Core and the Promise of 5-Bromobenzothiazole-2-carboxylic Acid

Benzothiazoles are a class of heterocyclic compounds featuring a benzene ring fused to a thiazole ring. This bicyclic system is a "privileged scaffold" in drug discovery, meaning it is a recurring structural motif in molecules that exhibit a wide range of biological activities.[1] Derivatives of benzothiazole have been extensively investigated and have shown promise as anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic agents.[1][2][3]

The molecule of interest, 5-Bromobenzothiazole-2-carboxylic acid, combines three key structural features:

  • The Benzothiazole Nucleus: Provides a rigid, aromatic framework capable of diverse interactions with biological targets.

  • The 2-Carboxylic Acid Group: Introduces a key functional group that can participate in hydrogen bonding and salt bridge formation, often crucial for binding to enzyme active sites.

  • The 5-Bromo Substituent: The introduction of a halogen atom can significantly modulate the electronic properties and lipophilicity of the molecule, potentially enhancing its membrane permeability and target engagement.[1]

Given the established pharmacological importance of the benzothiazole core and the potential for functional group modulation, 5-Bromobenzothiazole-2-carboxylic acid represents a compelling, yet largely uninvestigated, candidate for drug development. This guide will, therefore, extrapolate from the known biological activities of its analogs to build a strong case for its therapeutic potential.

Inferred Anticancer Potential: Targeting Key Pathways in Malignancy

Numerous benzothiazole derivatives have demonstrated significant anticancer activity against a variety of human cancer cell lines.[4][5] The mechanisms of action are often multifaceted, involving the inhibition of critical enzymes and signaling pathways that drive tumor growth and survival.[6]

Insights from Structurally Related Compounds

Derivatives of 2-phenyl benzothiazole-6-carboxylic acid have been synthesized and evaluated for their in vitro anticancer activity.[7] For instance, a novel series of 2-(3-(4-oxo-2-substituted phenyl thiazolidin-3-yl)phenyl)benzo[d]thiazole-6-carboxylic acid derivatives were tested against the HeLa human cervical cancer cell line, with some compounds exhibiting significant cytotoxic effects.[7] Furthermore, 2-substituted benzothiazoles have been shown to induce apoptosis in various cancer cell lines, including those of the breast, colon, and lung.[5][8] The presence of a carboxylic acid moiety can enhance the interaction with biological targets, and substitutions on the benzothiazole ring are known to modulate this activity.[7][8]

Postulated Mechanism of Action: Kinase Inhibition

A plausible mechanism for the anticancer activity of benzothiazole derivatives is the inhibition of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[9] Analogs of 5-hydroxybenzothiazole-2-carboxylic acid have been identified as potent kinase inhibitors.[9] It is hypothesized that 5-Bromobenzothiazole-2-carboxylic acid could similarly fit into the ATP-binding pocket of a kinase, with the carboxylic acid group forming critical hydrogen bonds and the benzothiazole ring participating in hydrophobic interactions. The 5-bromo substituent could further enhance binding affinity through halogen bonding or by favorably altering the molecule's electronic properties.

kinase_inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor Receptor Tyrosine Kinase substrate Substrate Protein receptor->substrate phosphorylates atp ATP atp->receptor binds kinase_inhibitor 5-Bromobenzothiazole- 2-carboxylic acid kinase_inhibitor->receptor inhibits p_substrate Phosphorylated Substrate substrate->p_substrate downstream Downstream Signaling (e.g., MAPK pathway) p_substrate->downstream proliferation Cell Proliferation & Survival downstream->proliferation

Caption: Postulated kinase inhibition by 5-Bromobenzothiazole-2-carboxylic acid.

Inferred Antimicrobial Activity: A Broad-Spectrum Potential

The benzothiazole scaffold is a well-established pharmacophore in the development of antimicrobial agents, with derivatives exhibiting activity against a range of bacteria and fungi.[10][11][12]

Evidence from Benzothiazole Analogs

Numerous studies have reported the synthesis and evaluation of benzothiazole derivatives as antimicrobial agents.[10][13][14] For instance, a series of novel benzothiazole derivatives demonstrated promising antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[11][12] The mechanism of action is thought to involve the inhibition of essential microbial enzymes such as DNA gyrase.[10] The presence of a carboxylic acid at the 2-position can contribute to the molecule's ability to chelate metal ions essential for enzymatic function or to interact with active site residues.

Inferred Anti-inflammatory Properties: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of many diseases, and benzothiazole derivatives have shown potential as anti-inflammatory agents.[3][15][16]

Insights from Related Molecules

Several 2-amino benzothiazole derivatives have been synthesized and evaluated for their anti-inflammatory activity using the carrageenan-induced paw edema model in rats.[15][16] Some of these compounds exhibited significant anti-inflammatory effects, comparable to the standard drug diclofenac.[15][16] The mechanism is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are central to the production of pro-inflammatory prostaglandins.[16] The 5-chloro substituted 2-amino benzothiazole was found to be particularly active, suggesting that halogen substitution at this position can enhance anti-inflammatory properties.[16]

Proposed Experimental Workflows for Biological Evaluation

To empirically validate the inferred biological activities of 5-Bromobenzothiazole-2-carboxylic acid, the following detailed experimental protocols are proposed.

In Vitro Anticancer Activity Assessment

anticancer_workflow start Start: Synthesize & Purify Compound cell_culture Culture Cancer Cell Lines (e.g., HeLa, MCF-7, A549) start->cell_culture treatment Treat Cells with Varying Concentrations of Compound cell_culture->treatment incubation Incubate for 24, 48, 72 hours treatment->incubation mtt_assay Perform MTT Assay to Assess Cell Viability incubation->mtt_assay ic50 Calculate IC50 Values mtt_assay->ic50 apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) ic50->apoptosis western_blot Western Blot for Apoptotic Markers (e.g., Caspases, PARP) apoptosis->western_blot end End: Analyze & Report Data western_blot->end

Caption: Experimental workflow for in vitro anticancer evaluation.

Protocol:

  • Cell Culture: Maintain human cancer cell lines (e.g., HeLa, MCF-7, A549) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Compound Preparation: Dissolve 5-Bromobenzothiazole-2-carboxylic acid in a suitable solvent (e.g., DMSO) to prepare a stock solution.

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of the compound (e.g., 0.1 to 100 µM) and a vehicle control.

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • MTT Assay: Add MTT solution to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

In Vitro Antimicrobial Activity Screening

antimicrobial_workflow start Start: Prepare Compound and Microbial Strains broth_dilution Broth Microdilution Method start->broth_dilution inoculation Inoculate Wells with Standardized Bacterial/Fungal Suspension broth_dilution->inoculation treatment Add Serial Dilutions of Compound inoculation->treatment incubation Incubate at 37°C (Bacteria) or 28°C (Fungi) treatment->incubation mic_determination Determine Minimum Inhibitory Concentration (MIC) incubation->mic_determination mbc_mfc Determine Minimum Bactericidal/ Fungicidal Concentration (MBC/MFC) mic_determination->mbc_mfc end End: Analyze & Report Data mbc_mfc->end

Caption: Workflow for determining antimicrobial activity.

Protocol:

  • Microbial Strains: Use standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger).

  • Broth Microdilution: In a 96-well plate, add serial dilutions of the compound to broth medium.

  • Inoculation: Add a standardized inoculum of the microbial suspension to each well.

  • Incubation: Incubate the plates under appropriate conditions.

  • MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.

  • MBC/MFC Determination: Plate aliquots from wells with no visible growth onto agar plates to determine the minimum bactericidal or fungicidal concentration.

Data Summary of Related Benzothiazole Derivatives

Compound ClassBiological ActivityModel SystemKey FindingsReference
2-Phenyl Thiaolidinone Substituted 2-Phenyl Benzothiazole-6-Carboxylic Acid DerivativesAnticancerHeLa CellsCompound PP2 showed the most significant activity.[7]
2-Amino Benzothiazole DerivativesAnti-inflammatoryCarrageenan-induced paw edema in rats5-chloro substituted derivative showed activity comparable to diclofenac.[15]
Novel Benzothiazole DerivativesAntibacterialS. aureus, E. coliSome compounds exhibited potent antibacterial effects.[11][12]
2-Substituted BenzothiazolesAnticancerVarious Cancer Cell LinesInduction of apoptosis observed.[5]
N-(benzo[d]thiazol-2-yl)-2-hydroxyquinoline-4-carboxamidesAnticancerPC3 Prostate Cancer CellsSeveral compounds with IC50 values <0.075 µM.[9]

Conclusion and Future Directions

While direct experimental evidence for the biological activities of 5-Bromobenzothiazole-2-carboxylic acid is currently lacking, a comprehensive analysis of its structural analogs strongly suggests its potential as a promising lead compound for the development of novel anticancer, antimicrobial, and anti-inflammatory agents. The presence of the benzothiazole core, a 2-carboxylic acid group, and a 5-bromo substituent provides a unique combination of structural features that warrant thorough investigation.

The experimental workflows detailed in this guide provide a clear roadmap for researchers to systematically evaluate the therapeutic potential of this molecule. Future studies should focus on its synthesis, in vitro biological characterization, and subsequent lead optimization to enhance potency and selectivity. Elucidation of its precise mechanisms of action will be crucial for its development as a clinical candidate. The exploration of 5-Bromobenzothiazole-2-carboxylic acid and its derivatives could unlock new avenues in the ongoing quest for more effective and safer medicines.

References

  • Applications of 5-Hydroxybenzothiazole-2-Carboxylic Acid Derivatives in Medicinal Chemistry. (2025). BenchChem.
  • Prabhu, P. P., Panneerselvam, T., Shastry, C. S., Sivakumar, A., & Pande, S. S. (2015). Synthesis and Anticancer Evaluation of 2–Phenyl Thiaolidinone Substituted 2–Phenyl Benzothiazole–6–Carboxylic Acid Derivatives. Journal of Saudi Chemical Society, 19(2), 181-185.
  • Venkatesh, P., & Pandeya, S. N. (2009). Synthesis, characterisation and anti-inflammatory activity of some 2-amino benzothiazole derivatives. International Journal of ChemTech Research, 1(4), 1354-1358.
  • Havrylyuk, D., Zimenkovsky, B., Vasylenko, O., Gzella, A., & Lesyk, R. (2012). Synthesis and biological evaluation of novel triazoles and isoxazoles linked 2-phenyl benzothiazole as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 22(17), 5424-5427.
  • Chimenti, F., Bizzarri, B., Maccioni, E., Secci, D., Bolasco, A., Chimenti, P., ... & Carradori, S. (2011). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Molecules, 16(9), 7943-7964.
  • Fadda, A. A., Abdel-latif, E., & El-Mekawy, R. (2019). Design, Synthesis, and Anticancer Activity of Novel Benzothiazole Analogues. Journal of Heterocyclic Chemistry, 56(4), 1437-1451.
  • Irfan, A., Batool, F., Naqvi, S. A. Z., Islam, A., Osman, S. M., Nocentini, A., & Supuran, C. T. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1338-1357.
  • Sharma, P. C., Sinhmar, A., Sharma, A., Rajak, H., & Pathak, D. P. (2013). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(2), 240-266.
  • Anticancer activity of benzothiazole derivatives. (n.d.).
  • Isikdag, I., & Akdemir, A. (2017). Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. Molecules, 22(12), 2127.
  • Yakan, H., & Çelik, H. (2023). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. Turkish Journal of Pharmaceutical Sciences, 20(4), 361-370.
  • Opris, D., & Gaina, L. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules, 27(8), 2548.
  • Kumar, A., & Kumar, S. (2016). Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. Journal of Chemical and Pharmaceutical Research, 8(4), 843-851.
  • Synthesis & Biological Evaluation of Some 2-Substituted Amino-Benzothiazole Derivatives as an Anti-Inflamm
  • Mulani, S., Mujawar, M., Jagtap, T., Mande, A., & Gaikwad, O. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. International Journal of Research in Pharmacy and Pharmaceutical Sciences, 8(5), 27-33.
  • Synthesis and antibacterial evaluation of benzothiazole deriv
  • Al-Wahaibi, L. H., Al-Ghamdi, M. A., El-Emam, A. A., & El-Sayed, M. A. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. Molecules, 25(9), 2097.
  • Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. (2024). Journal of Chemical Health Risks.
  • Synthesis, characterisation and anti-inflammatory activity of some 2-amino benzothiazole derivatives. (2009).
  • The Diverse Biological Activities of Benzothiazole Derivatives: A Technical Guide. (2025). BenchChem.
  • Racane, L., Stojkovic, R., Tralic-Kulenovic, V., & Karminski-Zamola, G. (2006). Synthesis and Antitumor Evaluation of Novel Derivatives of 6-Amino-2-phenylbenzothiazoles. Molecules, 11(4), 325-333.
  • Review on the Developments of Benzothiazole-Containing Antimicrobial Agents. (n.d.).
  • Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. (2024). Frontiers in Chemistry, 12.
  • Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. (2024). Journal of Chemical Health Risks.

Sources

5-Bromobenzothiazole-2-carboxylic acid molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Bromobenzothiazole-2-carboxylic acid: Synthesis, Characterization, and Applications

Introduction

5-Bromobenzothiazole-2-carboxylic acid is a heterocyclic aromatic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its rigid benzothiazole core, substituted with a bromine atom and a carboxylic acid group, provides a unique scaffold for the synthesis of novel molecules with diverse biological activities. The benzothiazole ring system is a "privileged scaffold," meaning it is a recurring motif in a multitude of biologically active compounds.[1][2] This guide offers a comprehensive overview of the synthesis, purification, analytical characterization, and potential applications of 5-Bromobenzothiazole-2-carboxylic acid, tailored for researchers and professionals in drug discovery.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 5-Bromobenzothiazole-2-carboxylic acid is fundamental for its application in research and development. These properties influence its reactivity, solubility, and pharmacokinetic profile.

PropertyValueReference
Molecular Weight 258.09 g/mol [3]
Molecular Formula C8H4BrNO2S[3]
IUPAC Name 5-bromo-1,3-benzothiazole-2-carboxylic acid[3]
CAS Number 1187928-52-4[3]
Appearance Typically a solid powder
Solubility Generally soluble in organic solvents like DMSO and DMF

Chemical Structure:

Caption: Chemical structure of 5-Bromobenzothiazole-2-carboxylic acid.

Synthesis and Purification

The synthesis of 5-Bromobenzothiazole-2-carboxylic acid can be approached through various synthetic routes. A common strategy involves the cyclization of a substituted aniline precursor. The following is a representative synthetic workflow.

G Synthetic Workflow for 5-Bromobenzothiazole-2-carboxylic acid start 2-Amino-4-bromophenol intermediate1 Reaction with Potassium Ethyl Xanthate start->intermediate1 intermediate2 Oxidative Cyclization intermediate1->intermediate2 product 5-Bromobenzothiazole-2-carboxylic acid intermediate2->product

Caption: A generalized synthetic workflow.

Experimental Protocol: Synthesis

A plausible synthesis method involves the reaction of 2-amino-4-bromothiophenol with oxalyl chloride, followed by hydrolysis.

  • Step 1: Formation of the Amide. In a reaction vessel, dissolve 2-amino-4-bromothiophenol in an appropriate anhydrous solvent such as tetrahydrofuran (THF).

  • Step 2: Acylation. Cool the solution in an ice bath and slowly add oxalyl chloride.

  • Step 3: Cyclization. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • Step 4: Hydrolysis. Quench the reaction with water and then add a base, such as sodium hydroxide, to hydrolyze the intermediate ester to the carboxylic acid.

  • Step 5: Acidification. Acidify the mixture with a strong acid, like hydrochloric acid, to precipitate the crude 5-Bromobenzothiazole-2-carboxylic acid.

Purification Protocol

Purification of the crude product is essential to remove unreacted starting materials and byproducts.[4]

  • Step 1: Dissolution. Dissolve the crude solid in an aqueous basic solution, such as sodium bicarbonate.[4]

  • Step 2: Extraction. Wash the aqueous solution with an organic solvent like ethyl acetate to remove non-acidic impurities.[4]

  • Step 3: Precipitation. Re-acidify the aqueous layer with a strong acid to precipitate the purified carboxylic acid.

  • Step 4: Filtration and Drying. Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Step 5: Recrystallization. For higher purity, recrystallize the solid from a suitable solvent system, such as ethanol/water.[4]

Analytical Characterization

Confirming the identity and purity of the synthesized 5-Bromobenzothiazole-2-carboxylic acid is a critical step. A combination of analytical techniques is typically employed.

G Analytical Characterization Workflow compound Synthesized Compound hplc High-Performance Liquid Chromatography (HPLC) compound->hplc nmr Nuclear Magnetic Resonance (NMR) Spectroscopy compound->nmr ms Mass Spectrometry (MS) compound->ms ftir Fourier-Transform Infrared (FTIR) Spectroscopy compound->ftir result Purity and Structural Confirmation hplc->result nmr->result ms->result ftir->result

Caption: Workflow for analytical characterization.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. A typical method would involve a C18 reverse-phase column with a mobile phase consisting of a gradient of water and acetonitrile with a small amount of trifluoroacetic acid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure. Both ¹H NMR and ¹³C NMR spectra should be acquired.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. The mass spectrum will show a characteristic isotopic pattern due to the presence of bromine.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the functional groups present in the molecule, such as the carboxylic acid O-H and C=O stretches.

Applications in Research and Drug Development

The benzothiazole scaffold is a key component in numerous compounds with a wide range of pharmacological activities.[1] Derivatives of 5-Bromobenzothiazole-2-carboxylic acid are being explored for their potential as therapeutic agents.

G Potential Therapeutic Applications core 5-Bromobenzothiazole-2-carboxylic acid Scaffold anticancer Anticancer Agents core->anticancer antimicrobial Antimicrobial Agents core->antimicrobial neuroprotective Neuroprotective Agents core->neuroprotective kinase Kinase Inhibitors anticancer->kinase aggregation Protein Aggregation Inhibitors neuroprotective->aggregation

Caption: Potential applications of the core scaffold.

  • Anticancer Activity: Many benzothiazole derivatives have demonstrated potent anticancer properties by targeting various cellular pathways.[5] The carboxylic acid group of 5-Bromobenzothiazole-2-carboxylic acid can be readily converted to amides and esters, allowing for the synthesis of a library of compounds for screening against different cancer cell lines.

  • Neuroprotective Effects: Certain benzothiazole derivatives have shown promise in the context of neurodegenerative diseases.[1] They can act as inhibitors of protein aggregation, a key pathological feature of diseases like Alzheimer's.

  • Antimicrobial Properties: The benzothiazole nucleus is also found in compounds with antibacterial and antifungal activity.[1]

Conclusion

5-Bromobenzothiazole-2-carboxylic acid is a versatile and valuable building block in the synthesis of novel compounds for drug discovery and materials science. Its straightforward synthesis, coupled with the diverse biological activities of its derivatives, ensures its continued importance in the field of medicinal chemistry. This guide provides a foundational understanding for researchers looking to explore the potential of this promising scaffold.

References

  • PubChem. 5-Bromo-2-benzothiazolecarboxylic acid. [Link]

  • PubChem. 5-Bromothiazole-2-carboxylic acid. [Link]

  • LookChem. General procedures for the purification of Carboxylic acids. [Link]

  • American Elements. 2-Bromobenzo[d]thiazole-6-carboxylic Acid. [Link]

  • MDPI. Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. [Link]

  • PubChem. 2-Bromothiazole-5-carboxylic acid. [Link]

  • Georganics. 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid. [Link]

  • Google Patents.
  • Google Patents.
  • ResearchGate. The synthesis of thiazole-2- and of thiazole-5- carboxylic acid via a halogen-metal exchange reaction). [Link]

  • MDPI. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]

  • Google Patents.
  • Intermediates. 2-Aminobenzothiazole-6-carboxylic acid for critical molecular building block. [Link]

  • C&EN. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

  • PubMed. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. [Link]

Sources

Methodological & Application

The Versatile Scaffold: 5-Bromobenzothiazole-2-carboxylic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Heterocycle

In the landscape of medicinal chemistry, the benzothiazole core is recognized as a "privileged scaffold" due to its presence in a multitude of compounds exhibiting a wide array of biological activities.[1][2] The fusion of a benzene ring with a thiazole ring creates a bicyclic system that is amenable to substitution, allowing for the fine-tuning of its physicochemical and pharmacological properties.[3] Among the diverse array of benzothiazole derivatives, 5-Bromobenzothiazole-2-carboxylic acid stands out as a particularly valuable building block for the synthesis of novel therapeutic agents. The strategic placement of a bromine atom at the 5-position provides a handle for further chemical modifications, such as cross-coupling reactions, while the carboxylic acid at the 2-position serves as a key functional group for forming amide, ester, or other bioisosteric linkages.[4] This application note will provide a comprehensive overview of the synthesis, key applications, and detailed experimental protocols related to 5-Bromobenzothiazole-2-carboxylic acid and its derivatives in the realm of drug discovery.

Synthetic Pathways: Crafting the Core Structure

A robust and reliable synthetic route is paramount for the exploration of any chemical scaffold in medicinal chemistry. While a specific, one-pot synthesis of 5-Bromobenzothiazole-2-carboxylic acid is not extensively documented in publicly available literature, a highly plausible and scientifically sound multi-step synthesis can be devised based on established methodologies for the formation of benzothiazoles and the synthesis of the requisite precursors. The most logical approach involves the cyclocondensation of 2-amino-4-bromobenzenethiol with a suitable two-carbon electrophile that can be readily converted to a carboxylic acid.

Protocol 1: Synthesis of the Key Precursor - 2-Amino-4-bromobenzenethiol

The synthesis of the crucial intermediate, 2-amino-4-bromobenzenethiol, can be achieved from commercially available 4-bromoaniline through a multi-step process involving nitration, reduction of the nitro group, diazotization, and subsequent conversion to the thiol.

Step 1: Nitration of 4-Bromoaniline

  • In a flask equipped with a stirrer and cooled in an ice bath, slowly add 4-bromoaniline to concentrated sulfuric acid.

  • To this cooled and stirred solution, add a nitrating mixture (concentrated nitric acid and concentrated sulfuric acid) dropwise, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.

  • Pour the reaction mixture onto crushed ice to precipitate the product, 4-bromo-2-nitroaniline.

  • Filter the solid, wash with cold water until the washings are neutral, and dry.

Step 2: Reduction of 4-Bromo-2-nitroaniline to 4-Bromo-1,2-phenylenediamine

  • Suspend 4-bromo-2-nitroaniline in ethanol.

  • Add a reducing agent, such as tin(II) chloride dihydrate, portion-wise.

  • Reflux the mixture for 3-4 hours.

  • Cool the reaction mixture and neutralize with a solution of sodium hydroxide to precipitate the product.

  • Extract the product with an organic solvent like ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Diazotization and Thiolation

  • Dissolve the 4-bromo-1,2-phenylenediamine in an aqueous solution of hydrochloric acid.

  • Cool the solution to 0-5°C and add a solution of sodium nitrite in water dropwise to form the diazonium salt.

  • In a separate flask, prepare a solution of potassium ethyl xanthate in water.

  • Add the cold diazonium salt solution to the potassium ethyl xanthate solution and stir for several hours at room temperature.

  • Hydrolyze the resulting xanthate ester with a solution of sodium hydroxide to yield the sodium salt of 2-amino-4-bromobenzenethiol.

  • Acidify the solution with a mineral acid to precipitate the final product, 2-amino-4-bromobenzenethiol.

  • Filter, wash with water, and dry the product.

Protocol 2: Synthesis of 5-Bromobenzothiazole-2-carboxylic Acid

This protocol describes the cyclocondensation of 2-amino-4-bromobenzenethiol with ethyl chlorooxoacetate followed by hydrolysis to yield the target carboxylic acid.

Step 1: Cyclocondensation to form Ethyl 5-bromobenzothiazole-2-carboxylate

  • Dissolve 2-amino-4-bromobenzenethiol (1.0 eq) in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF).

  • Add a base, such as triethylamine (1.1 eq), to the solution.

  • To this mixture, add ethyl chlorooxoacetate (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice-water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 5-bromobenzothiazole-2-carboxylate.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Hydrolysis to 5-Bromobenzothiazole-2-carboxylic Acid

  • Dissolve the purified ethyl 5-bromobenzothiazole-2-carboxylate in a mixture of ethanol and water.

  • Add an excess of a base, such as sodium hydroxide or lithium hydroxide.

  • Stir the mixture at room temperature or with gentle heating until the ester is completely hydrolyzed (monitored by TLC).

  • Remove the ethanol under reduced pressure.

  • Dilute the aqueous residue with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify with a mineral acid (e.g., hydrochloric acid) to a pH of 2-3 to precipitate the carboxylic acid.

  • Filter the solid, wash thoroughly with cold water, and dry under vacuum to yield 5-Bromobenzothiazole-2-carboxylic acid.

Medicinal Chemistry Applications: A Scaffold for Diverse Therapeutic Targets

The 5-bromobenzothiazole-2-carboxylic acid scaffold is a versatile starting point for the development of a wide range of therapeutic agents. Its derivatives have shown significant promise as anticancer and antimicrobial agents. The carboxylic acid moiety is frequently converted to amides to enhance biological activity and modulate pharmacokinetic properties.

Anticancer Applications

Benzothiazole derivatives have been extensively investigated for their anticancer properties, with several compounds demonstrating potent activity against a variety of cancer cell lines.[5][6] The mechanism of action often involves the inhibition of key enzymes in cancer cell signaling pathways, such as protein kinases.[7]

Table 1: Anticancer Activity of Selected Benzothiazole Derivatives

Compound IDModification of Benzothiazole ScaffoldCancer Cell LineIC50 (µM)Reference
1 2-(4-Aminophenyl)benzothiazole derivativeBreast (MCF-7)8.27[6]
2 2-Substituted benzothiazole-6-carboxylic acid derivativeColon (HCT-116)7.44[6]
3 N-(benzo[d]thiazol-2-yl)acetamide derivativeLung (A549)30.45[4]
4 5-Bromo-substituted benzothiazole derivativeProstate (DU-145)8.0[6]

This table presents data for structurally related compounds to illustrate the potential of the 5-bromobenzothiazole-2-carboxylic acid scaffold.

Protocol 3: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines a standard procedure for evaluating the cytotoxic effects of synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116, A549)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO2 incubator

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Add the compound solutions to the wells, and include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours in a CO2 incubator at 37°C.

  • MTT Addition: Add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Applications

Benzothiazole derivatives have also demonstrated significant activity against a range of microbial pathogens, including bacteria and fungi.[8][9] The mechanism of action can involve the inhibition of essential microbial enzymes.

Table 2: Antimicrobial Activity of Selected Benzothiazole Derivatives

Compound IDModification of Benzothiazole ScaffoldMicrobial StrainMIC (µg/mL)Reference
5 2-Amino-5-bromobenzothiazole derivativeStaphylococcus aureus-[10]
6 2-Substituted benzothiazole amideEscherichia coli-[11]
7 5-Substituted benzothiazole-2-carboxamideCandida albicans-[9]
8 2-Thio-substituted benzothiazoleKlebsiella pneumoniae-[11]
Protocol 4: Minimum Inhibitory Concentration (MIC) Assay

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplates

  • Incubator

Procedure:

  • Prepare Inoculum: Prepare a standardized inoculum of the microorganism from a fresh culture.

  • Serial Dilutions: Perform two-fold serial dilutions of the test compounds in the broth medium in a 96-well plate.

  • Inoculation: Inoculate each well with the microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizing the Workflow and Pathways

To better understand the experimental process and the potential mechanisms of action, the following diagrams are provided.

G cluster_0 Synthesis Workflow cluster_1 Biological Evaluation Precursor Synthesis Precursor Synthesis Cyclocondensation Cyclocondensation Precursor Synthesis->Cyclocondensation Hydrolysis Hydrolysis Cyclocondensation->Hydrolysis Target Molecule Target Molecule Hydrolysis->Target Molecule Amide Derivative Synthesis Amide Derivative Synthesis Target Molecule->Amide Derivative Synthesis In Vitro Assays In Vitro Assays Amide Derivative Synthesis->In Vitro Assays Lead Compound Lead Compound In Vitro Assays->Lead Compound Anticancer Assay Anticancer Assay In Vitro Assays->Anticancer Assay Antimicrobial Assay Antimicrobial Assay In Vitro Assays->Antimicrobial Assay G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Signaling Cascade Signaling Cascade Receptor Tyrosine Kinase->Signaling Cascade Transcription Factors Transcription Factors Signaling Cascade->Transcription Factors Apoptosis Apoptosis Signaling Cascade->Apoptosis Inhibition Cell Proliferation Cell Proliferation Transcription Factors->Cell Proliferation Benzothiazole Derivative Benzothiazole Derivative Benzothiazole Derivative->Receptor Tyrosine Kinase Inhibition

Caption: A simplified signaling pathway illustrating the potential mechanism of anticancer action of a benzothiazole derivative through kinase inhibition.

Conclusion: A Promising Future in Drug Discovery

5-Bromobenzothiazole-2-carboxylic acid represents a highly attractive and versatile scaffold for the development of novel therapeutic agents. Its amenability to chemical modification allows for the creation of diverse libraries of compounds with the potential to target a wide range of biological entities. The demonstrated anticancer and antimicrobial activities of related benzothiazole derivatives underscore the significant potential of this particular building block. The synthetic and experimental protocols provided herein offer a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of 5-Bromobenzothiazole-2-carboxylic acid and its derivatives in the ongoing quest for new and effective medicines.

References

  • BenchChem. (2025). Applications of 5-Hydroxybenzothiazole-2-Carboxylic Acid Derivatives in Medicinal Chemistry. BenchChem.
  • Taylor & Francis Online. (n.d.). Benzothiazole derivatives as anticancer agents.
  • Saeed, A., et al. (2021). Synthesis and Preliminary Antimicrobial Activity Evaluation of New Amide Derivatives of 2-aminobenzothiazole.
  • BenchChem. (2025).
  • Kamal, A., et al. (2023).
  • Digital Repository of University of Baghdad. (2021).
  • Mavroidi, B., et al. (2021). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. NIH.
  • Iaroshenko, V. O., et al. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. PMC - NIH.
  • Journal of Chemical Health Risks. (2024).
  • Semantic Scholar. (n.d.).
  • MDPI. (2016).
  • Google Patents. (n.d.).
  • Wang, Y., et al. (2022). 2-Aminobenzothiazoles in anticancer drug design and discovery. PMC - PubMed Central.
  • Royal Society of Chemistry. (2023).
  • ResearchGate. (2021). Decoding the Reaction Mechanism of the Cyclocondensation of Ethyl acetate 2-oxo-2-(4-oxo-4H-pyrido [1.2-a] pyrimidin-3-yl) polyazaheterocycle and Ethylenediamine using Bond Evolution Theory.
  • Scholars Research Library. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis.
  • University of Thi-Qar. (2024).
  • ResearchGate. (2024). Synthesis, Characterization, in vitro Biological Evaluation of a Series of Benzothiazole Amides as Antibacterial Agents.
  • BenchChem. (2025). An In-depth Technical Guide to 5-Bromothiophene-2-carboxylic acid.
  • ChemicalBook. (n.d.). 5-BROMOTHIAZOLE-2-CARBOXYLIC ACID synthesis.

Sources

Synthesis of 5-Bromobenzothiazole-2-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis and Derivatization of 5-Bromobenzothiazole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical guide for the synthesis of 5-bromobenzothiazole-2-carboxylic acid, a key heterocyclic building block in medicinal chemistry. The benzothiazole scaffold is a privileged structure, integral to a wide array of pharmaceutical agents due to its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The strategic placement of a bromine atom at the C5-position and a carboxylic acid at the C2-position offers orthogonal handles for extensive derivatization, making this scaffold particularly valuable for the construction of compound libraries in drug discovery programs.[5]

This guide moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for the chosen synthetic strategy. All protocols are designed to be self-validating, and key mechanistic claims are supported by authoritative sources.

Strategic Approach to Synthesis

The synthesis of 5-bromobenzothiazole-2-carboxylic acid is most effectively approached via a two-step sequence starting from a commercially available aniline. The core strategy involves the initial construction of the 5-bromobenzothiazole ring system with a nitrile group at the 2-position, followed by hydrolysis to the target carboxylic acid. The nitrile group serves as a robust and reliable precursor to the carboxylic acid.[6][7]

A modern and efficient method for constructing the 2-cyanobenzothiazole core is through a palladium-catalyzed, copper-assisted intramolecular C-H functionalization and C-S bond formation, starting from an N-arylcyanothioformamide intermediate.[8][9] This approach offers high regioselectivity and good yields for a range of substituted derivatives.

Overall Synthetic Workflow

The diagram below outlines the two-stage process for the preparation of the target compound and its subsequent derivatization into an amide.

G cluster_0 Part 1: Synthesis of Core Scaffold cluster_1 Part 2: Example Derivatization A 4-Bromoaniline B N-(4-bromophenyl)cyanothioformamide A->B Two-step conversion (via Appel salt) C 5-Bromo-2-cyanobenzothiazole B->C PdCl2, CuI, KI DMF/DMSO, 120 °C (Intramolecular C-S Cyclization) D 5-Bromobenzothiazole-2-carboxylic acid C->D H2SO4 (aq) Heat (Nitrile Hydrolysis) F 5-Bromobenzothiazole-2-carboxamide Derivative D->F Amide Coupling (e.g., HATU, DIPEA) E Amine (R-NH2) E->F

Caption: Synthetic pathway for 5-bromobenzothiazole-2-carboxylic acid and its derivatization.

Part 1: Synthesis of the Core Scaffold

This section provides detailed protocols for the synthesis of the intermediate, 5-bromo-2-cyanobenzothiazole, and its subsequent hydrolysis to the target carboxylic acid.

Protocol 1: Synthesis of 5-Bromo-2-cyanobenzothiazole

This protocol is adapted from modern catalytic methods involving an intramolecular C-S bond formation.[8][9] The synthesis begins with the preparation of the N-(4-bromophenyl)cyanothioformamide precursor from 4-bromoaniline.

Step 1A: Preparation of N-(4-bromophenyl)cyanothioformamide

The precursor is synthesized in a two-step, one-pot procedure from 4-bromoaniline by first reacting with 4,5-dichloro-1,2,3-dithiazolium chloride (Appel salt) to form an intermediate imino-1,2,3-dithiazole, which is then treated with a base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) to yield the desired N-arylcyanothioformamide.[8]

Step 1B: Cyclization to 5-Bromo-2-cyanobenzothiazole

Materials:

  • N-(4-bromophenyl)cyanothioformamide (1.0 equiv)

  • Palladium(II) chloride (PdCl₂, 20 mol%)

  • Copper(I) iodide (CuI, 50 mol%)

  • Potassium iodide (KI, 2.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a dry reaction vessel, add N-(4-bromophenyl)cyanothioformamide (0.5 mmol, 1.0 equiv).

  • Add an anhydrous 1:1 mixture of DMF/DMSO (20 mL).

  • To the stirred solution, add PdCl₂ (17.7 mg, 0.05 mmol, 20 mol%), CuI (47.6 mg, 0.25 mmol, 50 mol%), and KI (166 mg, 1.0 mmol, 2.0 equiv).[8]

  • Heat the resulting mixture to 120 °C and stir for 4 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (EtOAc) and wash sequentially with water (3x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/EtOAc gradient) to yield 5-bromo-2-cyanobenzothiazole.

Protocol 2: Hydrolysis to 5-Bromobenzothiazole-2-carboxylic Acid

The hydrolysis of the nitrile to a carboxylic acid is a classic transformation that can be achieved under either acidic or basic conditions.[10][11] Acid-catalyzed hydrolysis is presented here, as it directly yields the carboxylic acid product upon workup.

Mechanism Insight: Under acidic conditions, the nitrile nitrogen is protonated, which significantly increases the electrophilicity of the nitrile carbon. Water then acts as a nucleophile, attacking the carbon to initiate the hydrolysis cascade. The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid and an ammonium salt.[7][11]

G A Nitrile (R-C≡N) B Protonated Nitrile A->B + H+ C Intermediate B->C + H2O D Imidic Acid (Amide Tautomer) C->D - H+ E Amide D->E Tautomerization F Protonated Amide E->F + H+ G Tetrahedral Intermediate F->G + H2O H Carboxylic Acid (R-COOH) G->H - NH4+

Sources

Application Notes and Protocols: 5-Bromobenzothiazole-2-carboxylic Acid as a Versatile Intermediate for the Development of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The benzothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its wide spectrum of biological activities. Among its numerous derivatives, those functionalized at the 2- and 5-positions have garnered significant attention for their potent and selective anticancer properties. This technical guide focuses on 5-Bromobenzothiazole-2-carboxylic acid, a key intermediate that serves as a versatile building block for the synthesis of a diverse array of potential anticancer agents. The strategic placement of the bromine atom at the 5-position and the carboxylic acid at the 2-position provides synthetic handles for facile derivatization, enabling the exploration of structure-activity relationships and the optimization of lead compounds.

This document provides a comprehensive overview of the synthesis of 5-Bromobenzothiazole-2-carboxylic acid, its conversion into a representative anticancer N-aryl carboxamide, and detailed protocols for evaluating the biological activity of the resulting compounds. The methodologies described herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical guidance to leverage this important intermediate in the quest for novel cancer therapeutics.

Scientific Rationale: The Significance of the Benzothiazole Core in Oncology

Benzothiazole derivatives have been shown to exert their anticancer effects through a variety of mechanisms, including the inhibition of crucial cellular targets like protein kinases, tubulin polymerization, and topoisomerases. Furthermore, many benzothiazole-containing compounds have demonstrated the ability to induce apoptosis and cause cell cycle arrest in cancer cells. The 5-bromo-substituent can enhance the lipophilicity of the molecule, potentially improving cell membrane permeability, and can also serve as a point for further chemical modification through cross-coupling reactions. The 2-carboxylic acid functionality is readily converted to amides, esters, and other functional groups, allowing for the introduction of diverse pharmacophores to modulate biological activity and pharmacokinetic properties.

Synthesis Protocols

Part 1: Synthesis of the Key Intermediate: 5-Bromobenzothiazole-2-carboxylic acid

A common and effective method for the synthesis of 2-substituted benzothiazoles is the condensation of a 2-aminothiophenol with a carboxylic acid or its derivative.[1][2][3] This protocol outlines the synthesis of 5-Bromobenzothiazole-2-carboxylic acid from 4-bromo-2-aminothiophenol and oxalic acid.

Reaction Scheme:

Synthesis of 5-Bromobenzothiazole-2-carboxylic acid start_A 4-Bromo-2-aminothiophenol reagents Polyphosphoric Acid (PPA) Heat start_A->reagents start_B Oxalic Acid start_B->reagents product 5-Bromobenzothiazole-2-carboxylic acid reagents->product Condensation/ Cyclization

Caption: Synthesis of 5-Bromobenzothiazole-2-carboxylic acid.

Materials:

  • 4-bromo-2-aminothiophenol

  • Oxalic acid, anhydrous

  • Polyphosphoric acid (PPA)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 4-bromo-2-aminothiophenol (1 equivalent) and anhydrous oxalic acid (1.1 equivalents).

  • Carefully add polyphosphoric acid (PPA) to the flask in a fume hood, ensuring the reactants are well-covered. The amount of PPA should be sufficient to create a stirrable slurry.

  • Heat the reaction mixture with stirring to 120-130°C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it thoroughly with water.

  • Dissolve the crude solid in a minimal amount of hot ethyl acetate and treat with activated charcoal if necessary to remove colored impurities.

  • Filter the hot solution and allow it to cool to room temperature, then place it in an ice bath to induce crystallization.

  • Collect the purified crystals of 5-Bromobenzothiazole-2-carboxylic acid by vacuum filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum.

Part 2: Synthesis of a Representative Anticancer Agent: N-(4-methoxyphenyl)-5-bromobenzothiazole-2-carboxamide

The conversion of the carboxylic acid to an amide is a common strategy to generate biologically active molecules. This protocol describes the synthesis of an N-aryl carboxamide, a class of compounds that has shown promising anticancer activity.

Reaction Scheme:

Synthesis of N-(4-methoxyphenyl)-5-bromobenzothiazole-2-carboxamide start 5-Bromobenzothiazole- 2-carboxylic acid intermediate 5-Bromobenzothiazole- 2-carbonyl chloride start->intermediate Thionyl Chloride (SOCl₂) Reflux product N-(4-methoxyphenyl)-5-bromo- benzothiazole-2-carboxamide intermediate->product Triethylamine (TEA) Dichloromethane (DCM) amine p-Anisidine amine->product

Caption: Synthesis of an N-aryl benzothiazole carboxamide.

Materials:

  • 5-Bromobenzothiazole-2-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • p-Anisidine (4-methoxyaniline)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Addition funnel

  • Magnetic stirrer

Procedure:

  • Formation of the Acid Chloride:

    • In a fume hood, suspend 5-Bromobenzothiazole-2-carboxylic acid (1 equivalent) in an excess of thionyl chloride.

    • Add a catalytic amount of dimethylformamide (DMF).

    • Heat the mixture to reflux for 2-3 hours. The solid should dissolve, indicating the formation of the acid chloride.

    • Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The crude 5-bromobenzothiazole-2-carbonyl chloride is used in the next step without further purification.

  • Amide Formation:

    • Dissolve the crude acid chloride in anhydrous dichloromethane (DCM).

    • In a separate flask, dissolve p-anisidine (1 equivalent) and triethylamine (TEA) (1.2 equivalents) in anhydrous DCM.

    • Cool the amine solution in an ice bath and add the acid chloride solution dropwise via an addition funnel with stirring.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain N-(4-methoxyphenyl)-5-bromobenzothiazole-2-carboxamide.

In Vitro Anticancer Activity Evaluation: Standard Protocols

The following are standard, well-established protocols for the initial in vitro evaluation of the anticancer potential of newly synthesized compounds.

Protocol 1: Cell Viability Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound (e.g., N-(4-methoxyphenyl)-5-bromobenzothiazole-2-carboxamide) in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (a known anticancer drug).

    • Incubate the plates for 48 or 72 hours.

  • MTT Addition and Formazan Solubilization:

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Cancer cell lines

  • Test compound

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the test compound at its IC₅₀ concentration (and a control) for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cells with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples by flow cytometry within one hour of staining.

    • Viable cells will be negative for both Annexin V-FITC and PI.

    • Early apoptotic cells will be positive for Annexin V-FITC and negative for PI.

    • Late apoptotic or necrotic cells will be positive for both Annexin V-FITC and PI.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method uses PI to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Materials:

  • Cancer cell lines

  • Test compound

  • PBS

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Fixation:

    • Treat cells with the test compound as described for the apoptosis assay.

    • Harvest the cells, wash with PBS, and fix by dropwise addition of ice-cold 70% ethanol while vortexing.

    • Store the fixed cells at -20°C for at least 2 hours.

  • Staining and Analysis:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation and Interpretation

The quantitative data obtained from these assays should be summarized in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Hypothetical Anticancer Activity of Benzothiazole Derivatives

CompoundCancer Cell LineIC₅₀ (µM)
N-(4-methoxyphenyl)-5-bromobenzothiazole-2-carboxamideMCF-78.5
A54912.3
Doxorubicin (Positive Control)MCF-70.5
A5490.8

Signaling Pathway Visualization:

The following diagram illustrates a simplified, hypothetical signaling pathway that could be inhibited by a benzothiazole derivative, leading to apoptosis.

Apoptosis Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Phosphorylation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibition of Apoptosis Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Benzothiazole Benzothiazole Derivative Benzothiazole->Akt Inhibits

Caption: Hypothetical inhibition of the PI3K/Akt survival pathway.

Conclusion

5-Bromobenzothiazole-2-carboxylic acid is a valuable and versatile intermediate for the synthesis of novel anticancer agents. The synthetic protocols provided in this guide offer a clear pathway for the preparation of this key building block and its derivatization into potential drug candidates. The subsequent in vitro assays are fundamental for the initial assessment of their biological activity, providing crucial data on cytotoxicity, induction of apoptosis, and effects on the cell cycle. By employing these methodologies, researchers can systematically explore the chemical space around the benzothiazole scaffold and contribute to the development of the next generation of cancer therapeutics.

References

  • RSC Advances. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Retrieved from [Link]

  • Journal of Chemical Education. (1976).
  • ResearchGate. (n.d.). IC 50 values of samples showing anticancer activity against different cancer cell lines studied. Retrieved from [Link]

  • ResearchGate. (n.d.). IC 50 values a (mM) of compounds 4a-l. Retrieved from [Link]

  • ResearchGate. (n.d.). IC 50 (mean ± SD) (μM) values of some designed compounds and 4i. Retrieved from [Link]

  • National Institutes of Health. (n.d.). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Retrieved from [Link]

  • MDPI. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]

  • PubMed. (2010). Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. Retrieved from [Link]

  • MDPI. (2018). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Retrieved from [Link]

  • Asian Journal of Chemistry. (2010). Synthesis and Characterization of Some Novel Biphenyl-4- carboxylic Acid (4-Benzylidene-5-oxo-2-subsituted phenyl-4,5- dihydro-1H-imidazol-1-yl) Amides. Retrieved from [Link]

  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]

  • Journal of Applied Science and Engineering. (2012). L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation. Retrieved from [Link]

  • ResearchGate. (n.d.). The synthesis of thiazole-2- and of thiazole-5- carboxylic acid via a halogen-metal exchange reaction). Retrieved from [Link]

Sources

Application Notes and Protocols: 5-Bromobenzothiazole-2-carboxylic Acid in Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The relentless rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating the urgent discovery and development of new chemical entities with novel mechanisms of action.[1][2] The benzothiazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including potent antimicrobial effects.[2][3] This document provides a comprehensive guide for researchers on the application of 5-Bromobenzothiazole-2-carboxylic acid, a key starting material, in the discovery and preclinical evaluation of new antimicrobial agents.

5-Bromobenzothiazole-2-carboxylic acid offers a versatile platform for chemical modification, allowing for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity. The presence of the bromine atom at the 5-position and the carboxylic acid at the 2-position provides two key handles for derivatization, enabling the synthesis of diverse libraries of compounds for screening. This guide will detail the strategic synthesis of derivatives, robust protocols for antimicrobial and cytotoxicity evaluation, and foundational assays for investigating the mechanism of action and metabolic stability.

PART 1: Synthesis and Derivatization Strategy

A crucial first step in exploring the antimicrobial potential of 5-Bromobenzothiazole-2-carboxylic acid is the synthesis of a focused library of derivatives. The carboxylic acid moiety is readily converted to amides, esters, and other functional groups, while the bromine atom can participate in cross-coupling reactions.

Protocol 1: General Synthesis of 5-Bromobenzothiazole-2-carboxamides

This protocol outlines the synthesis of amide derivatives from 5-Bromobenzothiazole-2-carboxylic acid. Amide bond formation is a reliable and versatile reaction in medicinal chemistry.[4]

Rationale: The introduction of diverse amine functionalities allows for the exploration of various interactions with potential biological targets. The physicochemical properties of the resulting amides, such as lipophilicity and hydrogen bonding capacity, can be fine-tuned to enhance antimicrobial activity and cell permeability.

Materials:

  • 5-Bromobenzothiazole-2-carboxylic acid

  • Oxalyl chloride or Thionyl chloride

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Desired primary or secondary amine

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Step-by-Step Procedure:

  • Acid Chloride Formation:

    • Suspend 5-Bromobenzothiazole-2-carboxylic acid (1.0 eq) in anhydrous DCM.

    • Add oxalyl chloride (1.2 eq) dropwise at 0 °C, followed by a catalytic amount of dimethylformamide (DMF).

    • Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC).

    • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.

  • Amide Coupling:

    • Dissolve the crude acid chloride in anhydrous DCM.

    • In a separate flask, dissolve the desired amine (1.1 eq) and TEA (1.5 eq) in anhydrous DCM.

    • Add the acid chloride solution dropwise to the amine solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours.

    • Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

PART 2: Antimicrobial Activity Screening

The cornerstone of evaluating new compounds is determining their antimicrobial efficacy. The Minimum Inhibitory Concentration (MIC) assay is the gold standard for quantifying the in vitro antibacterial activity of a compound.[5][6]

Protocol 2: Broth Microdilution MIC Assay

This protocol details the determination of MIC values for the synthesized 5-Bromobenzothiazole-2-carboxylic acid derivatives against a panel of clinically relevant bacteria.[7][8]

Rationale: The broth microdilution method is a quantitative and reproducible technique that allows for the simultaneous testing of multiple compounds against different bacterial strains in a 96-well format, making it suitable for screening compound libraries.[8]

Materials:

  • Synthesized benzothiazole derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Step-by-Step Procedure:

  • Preparation of Compound Stock Solutions:

    • Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Inoculum:

    • From a fresh culture plate (18-24 hours), select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline to match the 0.5 McFarland turbidity standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[5]

  • Microdilution Plate Setup:

    • Dispense 50 µL of sterile MHB into each well of a 96-well plate.

    • Add 50 µL of the test compound stock solution (at 2x the highest desired final concentration) to the first well of a row.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the row. Discard 50 µL from the last well.

    • This will create a gradient of compound concentrations.

    • Include a growth control (no compound) and a sterility control (no bacteria).

  • Inoculation:

    • Inoculate each well (except the sterility control) with 50 µL of the standardized bacterial inoculum.

  • Incubation:

    • Seal the plates to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours.

  • Reading and Interpretation:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Data Presentation: Hypothetical MIC Values
CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)
5-Bromobenzothiazole-2-carboxylic acid >128>128>128
Derivative A (Amide with n-butylamine) 3264>128
Derivative B (Amide with aniline) 163264
Derivative C (Amide with morpholine) 81632
Ciprofloxacin (Control) 0.50.251

PART 3: Cytotoxicity and Selectivity Assessment

A critical aspect of drug discovery is ensuring that the antimicrobial compounds are not toxic to host cells.[9][10][11] Cytotoxicity assays are essential for determining the therapeutic window of a potential drug candidate.[9][10][11]

Protocol 3: MTT Assay for Mammalian Cell Cytotoxicity

This protocol describes the use of the MTT assay to assess the cytotoxicity of the benzothiazole derivatives against a mammalian cell line (e.g., HEK293 or HepG2).[12]

Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[12] It is a widely used and reliable method for assessing the cytotoxic potential of chemical compounds.

Materials:

  • Mammalian cell line (e.g., HEK293)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Synthesized benzothiazole derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Sterile 96-well cell culture plates

  • Microplate reader

Step-by-Step Procedure:

  • Cell Seeding:

    • Seed the mammalian cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation:

    • Incubate the plate for 24-48 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell viability).

Data Presentation: Hypothetical Cytotoxicity Data
CompoundIC₅₀ on HEK293 cells (µg/mL)Selectivity Index (S. aureus)
Derivative A >100>3.1
Derivative B 805
Derivative C 506.25
Doxorubicin (Control) 1.2N/A

Selectivity Index = IC₅₀ / MIC

PART 4: Investigating the Mechanism of Action

Understanding how a novel antimicrobial agent works is crucial for its development. Benzothiazole derivatives have been reported to inhibit various cellular targets, including DNA gyrase and dihydroorotase.[1][13]

Workflow for Mechanism of Action Studies

MOA_Workflow A Active Compound from Primary Screen B Macromolecule Synthesis Assays (DNA, RNA, Protein, Cell Wall) A->B Initial Investigation C Membrane Permeability Assay (e.g., Propidium Iodide Staining) A->C Initial Investigation D Enzyme Inhibition Assays (e.g., DNA Gyrase, Dihydroorotase) B->D Identified Pathway F Mechanism of Action Elucidated C->F Membrane Disruption E Target Identification (e.g., Affinity Chromatography, Proteomics) D->E Specific Target Validation E->F

Caption: A streamlined workflow for elucidating the mechanism of action of a novel antimicrobial compound.

PART 5: Preliminary ADME/Tox Profiling

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is vital to identify compounds with favorable drug-like characteristics.[14][15]

Protocol 4: In Vitro Metabolic Stability Assay

This protocol provides a method to assess the metabolic stability of the synthesized compounds using liver microsomes.[16]

Rationale: Liver microsomes contain a high concentration of cytochrome P450 enzymes, which are major contributors to the metabolism of many drugs.[16][17] This assay provides an early indication of a compound's metabolic clearance.

Materials:

  • Human liver microsomes (HLM)

  • NADPH regenerating system

  • Synthesized benzothiazole derivatives

  • Phosphate buffer

  • Acetonitrile with an internal standard

  • LC-MS/MS system

Step-by-Step Procedure:

  • Incubation:

    • Pre-incubate the test compound with HLM in phosphate buffer at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching:

    • Stop the reaction at each time point by adding cold acetonitrile containing an internal standard.

  • Sample Processing:

    • Centrifuge the samples to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Data Presentation: Hypothetical Metabolic Stability Data
CompoundIn Vitro Half-life (t₁/₂, min)Intrinsic Clearance (CLᵢₙₜ, µL/min/mg protein)
Derivative A 4515.4
Derivative B 2527.7
Derivative C 6510.7
Verapamil (Control) 1069.3

Conclusion and Future Directions

The application of 5-Bromobenzothiazole-2-carboxylic acid as a scaffold for the development of novel antimicrobial agents holds significant promise. The protocols and workflows detailed in this guide provide a robust framework for the synthesis, screening, and initial characterization of new benzothiazole derivatives. Promising lead compounds identified through this cascade should be further evaluated in more complex in vitro models and subsequently in in vivo models of infection to assess their therapeutic potential.

References

  • Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (2023). Methods in Molecular Biology.
  • Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (n.d.). SpringerLink.
  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2023).
  • Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (n.d.).
  • Recent insights into antibacterial potential of benzothiazole deriv
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io.
  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (2023). STAR Protocols.
  • Design, Synthesis and mode of action of some benzothiazole derivatives bearing amide moiety as antibacterial agents. (2014). RSC Advances.
  • Review on the Developments of Benzothiazole-containing Antimicrobial Agents. (2022). Current Medicinal Chemistry.
  • Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. (2020). Molecules.
  • Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. (n.d.). Journal of Chemical Health Risks.
  • Enhance Your DMPK Studies with In Vitro Metabolism. (n.d.). Labcorp.
  • Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). FAO.
  • Application Note and Protocol: Minimum Inhibitory Concentration (MIC) Testing for "Antibacterial Agent 204". (n.d.). BenchChem.
  • 5-BROMOTHIAZOLE-2-CARBOXYLIC ACID synthesis. (n.d.). ChemicalBook.
  • Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics d
  • A novel peptide oyster-derived antimicrobial peptide against clinical carbapenem-resistant Acinetobacter baumannii. (n.d.). Frontiers in Microbiology.
  • A cytotoxicity and comparative antibacterial study on the effect of Zataria multiflora Boiss, Trachyspermum copticum essential oils, and Enrofloxacin on Aeromonas hydrophila. (n.d.). Iranian Journal of Microbiology.
  • metabolic stability & determining intrinsic drug clearance. (2023). YouTube.
  • In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. (2024). Molecules.

Sources

Application Notes and Protocols for the Derivatization of the Carboxylic Acid Group of 5-Bromobenzothiazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and robust protocols for the chemical modification of the carboxylic acid moiety of 5-bromobenzothiazole-2-carboxylic acid. As a privileged scaffold in medicinal chemistry, the benzothiazole core is a cornerstone in the development of novel therapeutics.[1][2][3] Derivatization of the 2-carboxylic acid group into esters and amides is a critical strategy for modulating the physicochemical properties, pharmacokinetic profiles, and target engagement of candidate molecules.[4] This document outlines mechanistically grounded and field-tested methodologies for esterification and amidation, offering researchers, medicinal chemists, and drug development professionals a practical and in-depth resource for synthesizing diverse libraries of 5-bromobenzothiazole-2-carboxylic acid derivatives.

Introduction: The Strategic Importance of 5-Bromobenzothiazole-2-carboxylic Acid

The benzothiazole nucleus, a bicyclic system containing fused benzene and thiazole rings, is a prominent structural motif in a multitude of pharmacologically active compounds.[2][3] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][5] The substitution pattern on the benzothiazole ring system is crucial for its biological efficacy, with modifications at the C-2 and C-6 positions being particularly significant.[3]

5-Bromobenzothiazole-2-carboxylic acid is a key intermediate in the synthesis of such derivatives. The presence of the bromine atom at the 5-position offers a handle for further cross-coupling reactions, while the carboxylic acid at the 2-position provides a versatile point for derivatization. Modification of this carboxylic acid group into esters or amides can profoundly influence a molecule's:

  • Solubility and Permeability: Converting the polar carboxylic acid into less polar esters or amides can enhance membrane permeability and oral bioavailability.

  • Pharmacokinetic Profile: Derivatization can protect the carboxylic acid from rapid metabolic conjugation (e.g., glucuronidation), thereby prolonging the drug's half-life.

  • Target Binding: The nature of the ester or amide substituent can introduce new interactions with the biological target, potentially improving potency and selectivity.

This guide details three primary derivatization strategies for 5-bromobenzothiazole-2-carboxylic acid, providing step-by-step protocols and the underlying chemical principles.

Derivatization Strategies and Protocols

The following sections provide detailed protocols for the esterification and amidation of 5-bromobenzothiazole-2-carboxylic acid. The choice of method will depend on the desired derivative, the scale of the reaction, and the compatibility of other functional groups on the coupling partner.

Esterification via Fischer-Speier Esterification

Fischer-Speier esterification is a classic and reliable method for the synthesis of esters from carboxylic acids and alcohols in the presence of an acid catalyst.[6] This method is particularly well-suited for the preparation of simple alkyl esters, such as the methyl or ethyl ester of 5-bromobenzothiazole-2-carboxylic acid.

Causality of Experimental Choices:

  • Excess Alcohol: The reaction is an equilibrium process. Using the alcohol as the solvent drives the equilibrium towards the formation of the ester product.

  • Strong Acid Catalyst: A strong acid, such as sulfuric acid, is required to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.[6]

  • Reflux Conditions: Heating the reaction mixture to reflux increases the reaction rate, allowing the equilibrium to be reached more quickly.

Protocol 2.1.1: Synthesis of Methyl 5-bromobenzothiazole-2-carboxylate

This protocol details the synthesis of the methyl ester derivative.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
5-Bromobenzothiazole-2-carboxylic acid258.092.58 g10.0
Methanol (anhydrous)32.0450 mL-
Sulfuric acid (concentrated)98.080.5 mL-
Dichloromethane (DCM)84.93100 mL-
Saturated sodium bicarbonate solution-50 mL-
Brine-50 mL-
Anhydrous sodium sulfate142.04~5 g-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-bromobenzothiazole-2-carboxylic acid (2.58 g, 10.0 mmol) and methanol (50 mL).

  • Stir the suspension and carefully add concentrated sulfuric acid (0.5 mL) dropwise.

  • Attach a reflux condenser and heat the mixture to a gentle reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane (50 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford methyl 5-bromobenzothiazole-2-carboxylate as a white to off-white solid.

Expected Yield: 80-90%

Characterization Data (Predicted):

  • ¹H NMR (400 MHz, CDCl₃) δ: 8.25 (d, J = 1.8 Hz, 1H), 8.00 (d, J = 8.6 Hz, 1H), 7.65 (dd, J = 8.6, 1.8 Hz, 1H), 4.05 (s, 3H).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 162.5, 158.0, 140.1, 134.5, 129.8, 125.4, 122.0, 118.9, 53.2.

  • MS (ESI): m/z 272.9 [M+H]⁺.

Amidation via Amide Coupling Reagents

The formation of an amide bond directly from a carboxylic acid and an amine is often challenging due to the formation of a non-reactive ammonium carboxylate salt.[7] To overcome this, coupling reagents are employed to activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient and widely used coupling reagent for amide bond formation.[3][5][8]

Causality of Experimental Choices:

  • HATU as Coupling Reagent: HATU reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is readily attacked by the amine.[5]

  • Tertiary Amine Base: A non-nucleophilic tertiary amine, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is used to neutralize the hexafluorophosphate salt of HATU and to deprotonate the carboxylic acid, facilitating its activation.

  • Aprotic Solvent: Anhydrous aprotic solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM) are used to prevent hydrolysis of the activated intermediate.

Protocol 2.2.1: Synthesis of N-benzyl-5-bromobenzothiazole-2-carboxamide

This protocol describes the synthesis of a representative secondary amide.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
5-Bromobenzothiazole-2-carboxylic acid258.09258 mg1.0
HATU380.23418 mg1.1
Diisopropylethylamine (DIPEA)129.240.35 mL2.0
Benzylamine107.150.12 mL1.1
N,N-Dimethylformamide (DMF, anhydrous)73.095 mL-
Ethyl acetate (EtOAc)88.1150 mL-
1M HCl solution-20 mL-
Saturated sodium bicarbonate solution-20 mL-
Brine-20 mL-
Anhydrous sodium sulfate142.04~2 g-

Procedure:

  • To a dry 50 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromobenzothiazole-2-carboxylic acid (258 mg, 1.0 mmol), HATU (418 mg, 1.1 mmol), and anhydrous DMF (5 mL).

  • Stir the solution at room temperature and add DIPEA (0.35 mL, 2.0 mmol).

  • Stir the mixture for 10-15 minutes to allow for the pre-activation of the carboxylic acid.

  • Add benzylamine (0.12 mL, 1.1 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring its progress by TLC.

  • Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers and wash sequentially with 1M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford N-benzyl-5-bromobenzothiazole-2-carboxamide as a solid.

Expected Yield: 75-85%

Characterization Data (Predicted):

  • ¹H NMR (400 MHz, CDCl₃) δ: 8.20 (d, J = 1.7 Hz, 1H), 7.95 (d, J = 8.5 Hz, 1H), 7.60 (dd, J = 8.5, 1.7 Hz, 1H), 7.40-7.30 (m, 5H), 7.10 (br s, 1H, NH), 4.70 (d, J = 5.8 Hz, 2H).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 160.5, 159.8, 140.3, 137.9, 134.2, 129.5, 128.8, 127.9, 127.6, 125.1, 121.8, 118.6, 44.5.

  • MS (ESI): m/z 347.0 [M+H]⁺.

Amidation via an Acid Chloride Intermediate

For less reactive amines or when scaling up the reaction, conversion of the carboxylic acid to a more reactive acid chloride intermediate can be an effective strategy.[9][10] Thionyl chloride (SOCl₂) is a common reagent for this transformation. The resulting acid chloride is then reacted with the desired amine to form the amide.[11][12]

Causality of Experimental Choices:

  • Thionyl Chloride (SOCl₂): Thionyl chloride reacts with the carboxylic acid to form an acyl chloride, with the byproducts (SO₂ and HCl) being gaseous, which helps to drive the reaction to completion.[11]

  • Catalytic DMF: A catalytic amount of DMF can accelerate the formation of the acid chloride through the formation of the Vilsmeier reagent.

  • Base: A base, such as triethylamine or pyridine, is used in the subsequent amidation step to neutralize the HCl generated during the reaction.[10]

Protocol 2.3.1: Synthesis of 5-Bromo-N-phenylbenzothiazole-2-carboxamide

This protocol details the synthesis of an arylamide via an acid chloride intermediate.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
5-Bromobenzothiazole-2-carboxylic acid258.09258 mg1.0
Thionyl chloride (SOCl₂)118.970.15 mL2.0
Toluene (anhydrous)92.1410 mL-
N,N-Dimethylformamide (DMF, anhydrous)73.091 drop-
Aniline93.130.10 mL1.1
Triethylamine (TEA)101.190.28 mL2.0
Dichloromethane (DCM, anhydrous)84.9310 mL-

Procedure:

Step 1: Formation of 5-Bromobenzothiazole-2-carbonyl chloride

  • In a dry 50 mL round-bottom flask under an inert atmosphere, suspend 5-bromobenzothiazole-2-carboxylic acid (258 mg, 1.0 mmol) in anhydrous toluene (10 mL).

  • Add a catalytic amount of anhydrous DMF (1 drop).

  • Add thionyl chloride (0.15 mL, 2.0 mmol) dropwise at room temperature.

  • Heat the reaction mixture to reflux for 2-3 hours. The solid should dissolve as the reaction progresses.

  • After completion, cool the reaction mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure. The crude 5-bromobenzothiazole-2-carbonyl chloride is used in the next step without further purification.

Step 2: Amidation

  • Dissolve the crude acid chloride in anhydrous DCM (10 mL) and cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve aniline (0.10 mL, 1.1 mmol) and triethylamine (0.28 mL, 2.0 mmol) in anhydrous DCM (5 mL).

  • Add the aniline solution dropwise to the cooled acid chloride solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with 1M HCl (2 x 15 mL), water (15 mL), and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography to afford 5-bromo-N-phenylbenzothiazole-2-carboxamide.

Expected Yield: 70-80%

Characterization Data (Predicted):

  • ¹H NMR (400 MHz, CDCl₃) δ: 9.80 (br s, 1H, NH), 8.25 (d, J = 1.6 Hz, 1H), 8.00 (d, J = 8.5 Hz, 1H), 7.80 (d, J = 7.8 Hz, 2H), 7.65 (dd, J = 8.5, 1.6 Hz, 1H), 7.45 (t, J = 7.8 Hz, 2H), 7.20 (t, J = 7.4 Hz, 1H).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 159.5, 159.0, 140.5, 137.5, 134.0, 129.2, 125.3, 124.8, 121.9, 120.5, 118.8.

  • MS (ESI): m/z 333.0 [M+H]⁺.

Workflow and Logic Diagrams

To aid in the conceptualization of the derivatization strategies, the following diagrams illustrate the experimental workflows.

Derivatization_Workflow cluster_ester Esterification cluster_amide_coupling Amidation (Coupling) cluster_amide_acid_chloride Amidation (via Acid Chloride) start 5-Bromobenzothiazole-2-carboxylic acid ester_reagents Alcohol (e.g., MeOH) Acid Catalyst (e.g., H₂SO₄) amide_coupling_reagents Amine (R-NH₂) Coupling Agent (e.g., HATU) Base (e.g., DIPEA) acid_chloride_reagent SOCl₂ ester_product Ester Derivative ester_reagents->ester_product Fischer Esterification amide_coupling_product Amide Derivative amide_coupling_reagents->amide_coupling_product Direct Coupling acid_chloride_intermediate Acid Chloride Intermediate acid_chloride_reagent->acid_chloride_intermediate amide_acid_chloride_product Amide Derivative acid_chloride_intermediate->amide_acid_chloride_product amide_acid_chloride_reagents Amine (R-NH₂) Base (e.g., TEA) amide_acid_chloride_reagents->amide_acid_chloride_product

Figure 1: Overview of Derivatization Pathways.

Amidation_Logic start Select Amidation Strategy coupling_agent Direct Coupling with Coupling Agent (e.g., HATU) start->coupling_agent Mild & Efficient acid_chloride Two-Step via Acid Chloride start->acid_chloride Robust & Scalable coupling_advantages Advantages: - Milder Conditions - One-Pot Reaction - Good for Sensitive Substrates coupling_agent->coupling_advantages acid_chloride_advantages Advantages: - Highly Reactive Intermediate - Good for Less Reactive Amines - Often Cost-Effective for Scale-Up acid_chloride->acid_chloride_advantages

Figure 2: Decision Logic for Amidation Method Selection.

Conclusion

The protocols detailed in this application note provide robust and reproducible methods for the derivatization of the carboxylic acid group of 5-bromobenzothiazole-2-carboxylic acid. By offering pathways to a diverse range of esters and amides, these methodologies empower researchers to systematically explore the structure-activity relationships of this important class of compounds. The choice of synthetic route—be it classic Fischer esterification, modern amide coupling, or a two-step acid chloride approach—can be tailored to the specific needs of the research program, facilitating the efficient generation of novel chemical entities for drug discovery and development.

References

  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI. [Link]

  • Advancement in Pharmacological Activities of Benzothiazole and its Derivatives: An Up to Date Review. PubMed. [Link]

  • Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]

  • HATU coupling - what's the best order? Reddit. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Amine to Amide (Coupling) - HATU. Common Organic Chemistry. [Link]

  • Fischer Esterification-Typical Procedures. OperaChem. [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]

  • Amide Synthesis. Fisher Scientific. [Link]

  • Lab5 procedure esterification. University of Colorado Boulder. [Link]

  • One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Publishing. [Link]

  • the preparation of amides. Chemguide. [Link]

  • Amide formation from acyl chloride | Carboxylic acids and derivatives | Khan Academy. Khan Academy. [Link]

  • Making Amides from Acyl Chlorides. Chemistry LibreTexts. [Link]

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. [Link]

  • Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Indian Journal of Pharmaceutical Education and Research. [Link]

  • Recent advances in pharmacological activity of benzothiazole derivatives. ResearchGate. [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances. [Link]

  • Amide formation from acyl chloride. Khan Academy. [Link]

  • Making Amides from Acyl Chlorides. Chemistry LibreTexts. [Link]

Sources

5-Bromobenzothiazole-2-carboxylic acid in the synthesis of kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Abstract

The benzothiazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Its rigid, planar structure and ability to mimic the adenine portion of ATP make it an ideal framework for designing competitive kinase inhibitors.[3] This guide focuses on a key building block, 5-Bromobenzothiazole-2-carboxylic acid , detailing its strategic application in the synthesis of potent and selective kinase inhibitors. We provide an in-depth analysis of synthetic strategies, a detailed protocol for the synthesis of a representative benzothiazole amide-based inhibitor, insights into structure-activity relationships (SAR), and a standard protocol for evaluating the biological activity of the synthesized compounds. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel kinase-targeted therapeutics.

Introduction: The Benzothiazole Scaffold in Kinase Inhibition

Protein kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer.[3] Kinase inhibitors have therefore become a major class of therapeutic agents. The benzothiazole scaffold has garnered significant interest due to its versatile framework, which allows for interaction with a variety of molecular targets, including protein kinases.[4][5] Compounds built upon this core have shown inhibitory activity against a range of kinases, including Interleukin-2 Inducible T-cell Kinase (ITK), Phosphoinositide 3-kinases (PI3Ks), and various Protein Tyrosine Kinases (PTKs), making them valuable for developing treatments for inflammatory diseases and cancer.[3][6][7]

5-Bromobenzothiazole-2-carboxylic acid is an exceptionally useful starting material for two primary reasons:

  • The Carboxylic Acid Group (C2 Position): This functional group is the primary site for derivatization, most commonly through amide bond formation. This allows for the systematic introduction of diverse chemical moieties to probe the kinase active site and optimize binding affinity and selectivity.[8]

  • The Bromo Group (C5 Position): The bromine atom serves as a versatile synthetic handle. It allows for further structural elaboration through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of aryl or heteroaryl groups to access additional binding pockets or modulate physicochemical properties.

This dual functionality provides a robust platform for generating extensive libraries of kinase inhibitors for high-throughput screening and lead optimization campaigns.

Core Synthetic Strategy: Amide Bond Formation

The most direct and widely used application of 5-Bromobenzothiazole-2-carboxylic acid is its coupling with a primary or secondary amine to form a stable amide bond. This reaction is central to building the final inhibitor structure.

Mechanism of Action: Carboxylic Acid Activation

Direct reaction between a carboxylic acid and an amine is generally unfavorable. Therefore, the carboxylic acid must first be "activated" to form a more reactive intermediate that is susceptible to nucleophilic attack by the amine.[8] This is achieved using a coupling reagent. Uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often preferred for heteroaromatic carboxylic acids as they are highly efficient and can minimize side reactions.[9]

The general workflow involves the pre-activation of the carboxylic acid with the coupling reagent and a non-nucleophilic base, followed by the addition of the amine.

General Synthesis Workflow

The following diagram illustrates the typical workflow for synthesizing a kinase inhibitor library starting from 5-Bromobenzothiazole-2-carboxylic acid.

G cluster_0 Step 1: Activation cluster_1 Step 2: Coupling cluster_2 Step 3: Purification & Analysis start 5-Bromobenzothiazole- 2-carboxylic acid reagents1 Coupling Reagent (e.g., HATU) + Non-nucleophilic Base (e.g., DIPEA) + Anhydrous Solvent (e.g., DMF) activated Activated Ester Intermediate reagents1->activated Pre-activation (15-30 min) amine Amine Building Block (R-NH2) activated->amine product Crude Benzothiazole Amide Inhibitor amine->product purification Aqueous Work-up + Column Chromatography product->purification final_product Pure Kinase Inhibitor purification->final_product analysis Characterization (LC-MS, NMR, HRMS) final_product->analysis G Principle of the ADP-Glo™ Kinase Assay cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection cluster_2 Step 3: Signal Generation A Kinase + Substrate + ATP + Inhibitor (Test Compound) B ADP + Phosphorylated Substrate A->B Incubate C Add ADP-Glo™ Reagent B->C D ATP + Luciferin C->D Depletes remaining ATP E Add Kinase Detection Reagent D->E F Light (Luminescence) E->F Converts ADP to ATP, fueling luciferase reaction

Sources

Application Notes and Protocols: 5-Bromobenzothiazole-2-carboxylic Acid in Materials Science Research

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Strategic Role of 5-Bromobenzothiazole-2-carboxylic Acid in Advanced Materials

5-Bromobenzothiazole-2-carboxylic acid is a heterocyclic organic compound characterized by a benzothiazole core, a carboxylic acid group at the 2-position, and a bromine atom at the 5-position.[1] This unique combination of functional groups makes it a highly versatile building block, or "linker," for the synthesis of advanced materials, particularly in the realm of coordination polymers (CPs) and metal-organic frameworks (MOFs).

The benzothiazole moiety offers a rigid, aromatic structure with potential for interesting photoluminescent properties. The carboxylic acid group provides a robust coordination site for linking with metal ions to form extended network structures.[2][3] The bromine atom serves as a reactive site for post-synthetic modification, allowing for the fine-tuning of the material's properties after its initial formation. This trifecta of functionalities opens avenues for the rational design of materials with tailored applications in sensing, catalysis, and optoelectronics.

These application notes provide a comprehensive guide to the use of 5-Bromobenzothiazole-2-carboxylic acid in the synthesis of a hypothetical luminescent metal-organic framework. The protocols are designed to be self-validating, with explanations for key experimental choices, and are grounded in established methodologies for the synthesis of similar materials.[4][5]

Part 1: Synthesis of a Luminescent Zinc-Based Metal-Organic Framework

This section details the solvothermal synthesis of a hypothetical zinc-based MOF, designated here as Zn-BBTCA, using 5-Bromobenzothiazole-2-carboxylic acid as the primary organic linker. Zinc(II) is chosen as the metal node due to its propensity to form stable, luminescent coordination polymers.[6]

Causality Behind Experimental Choices:
  • Solvothermal Synthesis: This method is widely employed for MOF crystallization as the elevated temperature and pressure facilitate the dissolution of precursors and promote the formation of well-ordered crystalline structures.[5]

  • Solvent System: A mixture of N,N-Dimethylformamide (DMF) and ethanol is used. DMF is a high-boiling point polar aprotic solvent that effectively dissolves the organic linker and metal salt. Ethanol can act as a modulator, influencing the crystal growth and morphology.

  • Metal Precursor: Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) is a common and readily available source of Zn(II) ions for MOF synthesis.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Solvothermal Reaction cluster_workup Product Isolation and Activation A Combine Ligand and Metal Salt in Solvent B Add Modulator (e.g., Acetic Acid) A->B C Sonicate for Homogeneous Mixture B->C D Transfer to Teflon-lined Autoclave C->D E Heat at 120°C for 48 hours D->E F Controlled Cooling to Room Temperature E->F G Filter and Collect Crystals F->G H Wash with Fresh DMF and Ethanol G->H I Solvent Exchange with Dichloromethane H->I J Activate by Heating Under Vacuum I->J

Caption: Workflow for the solvothermal synthesis of Zn-BBTCA.

Detailed Synthesis Protocol
  • Precursor Solution Preparation:

    • In a 20 mL scintillation vial, combine 5-Bromobenzothiazole-2-carboxylic acid (25.8 mg, 0.1 mmol) and Zinc nitrate hexahydrate (29.7 mg, 0.1 mmol).

    • Add 5 mL of N,N-Dimethylformamide (DMF) and 1 mL of ethanol.

    • Sonicate the mixture for 10 minutes to ensure complete dissolution and homogeneity.

  • Solvothermal Reaction:

    • Transfer the precursor solution to a 23 mL Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and place it in a preheated oven at 120°C for 48 hours.

    • After the reaction is complete, allow the autoclave to cool slowly to room temperature over a period of 12 hours.

  • Product Isolation:

    • Carefully open the autoclave and collect the crystalline product by vacuum filtration.

    • Wash the collected crystals with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL) to remove any unreacted precursors.

    • Dry the product in air.

  • Solvent Exchange and Activation:

    • Immerse the as-synthesized crystals in dichloromethane (10 mL) for 24 hours, replacing the dichloromethane with a fresh portion every 8 hours. This step is crucial for removing the high-boiling point DMF from the pores of the MOF.

    • After solvent exchange, filter the crystals and dry them under a high vacuum at 100°C for 12 hours. This activation step ensures the removal of guest solvent molecules from the pores, which is essential for subsequent characterization and applications.

Part 2: Characterization of the Synthesized Material

A thorough characterization is essential to confirm the successful synthesis of the desired MOF and to understand its properties.

Characterization Techniques and Expected Outcomes
Technique Purpose Expected Outcome for Zn-BBTCA
Powder X-Ray Diffraction (PXRD) To confirm the crystallinity and phase purity of the synthesized material.A unique diffraction pattern with sharp peaks, indicating a well-ordered crystalline structure. The pattern should not match the starting materials.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the MOF and the removal of solvent molecules.An initial weight loss corresponding to the removal of guest solvent molecules, followed by a plateau indicating the thermal stability of the framework. A final, sharp weight loss at higher temperatures signifies the decomposition of the MOF.
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the coordination of the carboxylic acid group to the metal center.The characteristic C=O stretching frequency of the carboxylic acid (~1700 cm⁻¹) should shift to a lower wavenumber upon coordination to the zinc center.
Scanning Electron Microscopy (SEM) To visualize the morphology and crystal habit of the MOF.Images revealing the shape and size distribution of the crystalline particles.
Photoluminescence (PL) Spectroscopy To investigate the luminescent properties of the material.An emission spectrum showing characteristic luminescence, likely originating from the 5-Bromobenzothiazole-2-carboxylic acid linker. The excitation and emission maxima should be determined.[6][7]

Part 3: Application in Luminescent Sensing

MOFs containing heterocyclic aromatic linkers often exhibit luminescence that can be quenched or enhanced in the presence of specific analytes, making them suitable for chemical sensing applications.[4][8][9] The Zn-BBTCA, with its benzothiazole core, is a promising candidate for a luminescent sensor.

Logical Framework for a Sensing Experiment

G A Disperse Activated Zn-BBTCA in a Suitable Solvent B Record Baseline Photoluminescence Spectrum A->B C Introduce Analyte Solution B->C D Record Photoluminescence Spectra at Intervals C->D E Analyze Changes in Emission Intensity (Quenching/Enhancement) D->E F Determine Selectivity and Sensitivity E->F

Caption: Workflow for a luminescent sensing experiment.

Protocol for Luminescence-Based Sensing of Nitroaromatic Compounds

Nitroaromatic compounds are common environmental pollutants and are known to quench the luminescence of many MOFs.

  • Preparation of MOF Dispersion:

    • Disperse 5 mg of activated Zn-BBTCA in 10 mL of a suitable solvent (e.g., ethanol or DMF) in a cuvette.

    • Sonicate for 15 minutes to obtain a fine, stable suspension.

  • Baseline Measurement:

    • Record the photoluminescence emission spectrum of the MOF dispersion by exciting at the predetermined maximum excitation wavelength.

  • Titration with Analyte:

    • Prepare a stock solution of a nitroaromatic compound (e.g., 2,4-dinitrotoluene) in the same solvent.

    • Sequentially add small aliquots of the analyte stock solution to the MOF dispersion.

    • After each addition, gently mix and record the photoluminescence spectrum.

  • Data Analysis:

    • Plot the luminescence intensity at the emission maximum as a function of the analyte concentration.

    • Analyze the quenching efficiency using the Stern-Volmer equation to determine the quenching constant.

    • To assess selectivity, repeat the experiment with other potential interfering analytes.

Part 4: Potential for Post-Synthetic Modification

The bromine atom on the benzothiazole ring of the linker provides a valuable handle for post-synthetic modification (PSM). PSM allows for the covalent modification of the MOF framework after its synthesis, enabling the introduction of new functional groups and the tuning of material properties.

Conceptual Pathway for Post-Synthetic Modification

G A Synthesized Zn-BBTCA Framework B Palladium-Catalyzed Cross-Coupling Reaction (e.g., Suzuki, Sonogashira) A->B C Introduction of New Functional Groups at the Bromine Site B->C D Modified MOF with Tuned Properties (e.g., altered porosity, enhanced sensing) C->D

Caption: Post-synthetic modification of Zn-BBTCA.

For example, a Suzuki coupling reaction could be employed to replace the bromine atom with a phenyl group or other aromatic moieties, which could alter the pore environment and the luminescent properties of the material.

References

  • Luminescent Metal-Organic Framework with 2,1,3-Benzothiadiazole Units for Highly Sensitive Gossypol Sensing. MDPI. Available at: [Link]

  • Thiazolothiazole-Based Luminescent Metal−Organic Frameworks with Ligand-to-Ligand Energy Transfer and Hg2+-Sensing Capabilities. ResearchGate. Available at: [Link]

  • Photoluminescence quantum yields of LMOFs containing 2,1,3-benzothiadiazole unit. ResearchGate. Available at: [Link]

  • Thiazolothiazole-Based Luminescent Metal-Organic Frameworks with Ligand-to-Ligand Energy Transfer and Hg2+-Sensing Capabilities. PubMed. Available at: [Link]

  • Luminescent Metal-Organic Frameworks. OSTI.GOV. Available at: [Link]

  • 5-Bromo-2-benzothiazolecarboxylic acid. PubChem. Available at: [Link]

  • Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. MDPI. Available at: [Link]

  • Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid and highly selective fluorescence detection of Fe(iii) and Cr(vi) in water. PubMed Central. Available at: [Link]

  • Synthesis and Properties of Two Fe(III) Coordination Polymers Based on 2-Amino-4-methylthiazole, 2-Mercaptobenzothiazole and Aromatic Polycarboxylate. Asian Journal of Chemistry. Available at: [Link]

  • The carboxylic acids employed in the synthesis of porous MOFs with... ResearchGate. Available at: [Link]

  • Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. International Journal of Current Microbiology and Applied Sciences. Available at: [Link]

  • Synthesis and Properties of Two Fe(III) Coordination Polymers Based on 2-Amino-4- methylthiazole, 2-Mercaptobenzothiazole and Aromatic Polycarboxylate. ResearchGate. Available at: [Link]

  • Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole and evaluated their antibacterial activity. ResearchGate. Available at: [Link]

  • Recent progress in the synthesis of metal–organic frameworks. OSTI.GOV. Available at: [Link]

  • 2-Aminobenzothiazole-6-carboxylic acid for critical molecular building block. Intermediates. Available at: [Link]

  • 5-Bromothiazole-2-carboxylic acid. PubChem. Available at: [Link]

  • Synthesis, Structure and Antibacterial Activity of Two Novel Coordination Polymers Based on N,N - Semantic Scholar. Available at: [Link]

  • The pioneering role of metal–organic framework-5 in ever-growing contemporary applications – a review. National Institutes of Health. Available at: [Link]

  • Metal(II) Coordination Polymers from Tetracarboxylate Linkers: Synthesis, Structures, and Catalytic Cyanosilylation of Benzaldehydes. MDPI. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromobenzothiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 5-Bromobenzothiazole-2-carboxylic acid. This molecule is a valuable heterocyclic building block in medicinal chemistry and materials science. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis. We will provide in-depth, field-proven insights in a troubleshooting and FAQ format, moving beyond simple procedural steps to explain the underlying chemical principles that govern reaction outcomes. Our goal is to empower you to not only solve immediate experimental issues but also to strategically optimize your synthetic route for higher yield and purity.

Recommended Synthetic Pathway Overview

The most robust and commonly troubleshot synthesis of 5-Bromobenzothiazole-2-carboxylic acid proceeds through a multi-step sequence starting from 4-bromoaniline. This pathway involves the formation of the benzothiazole core, followed by functional group manipulation at the 2-position via a Sandmeyer reaction and subsequent hydrolysis.

Synthesis_Pathway cluster_0 Step 1 & 2: Benzothiazole Formation cluster_1 Step 3: Sandmeyer Reaction cluster_2 Step 4: Nitrile Hydrolysis A 4-Bromoaniline B 2-Amino-5-bromobenzothiazole A->B NaSCN, Br2 Cyclization C Arenediazonium Salt (in situ) B->C NaNO2, H+ D 5-Bromo-2-cyanobenzothiazole C->D CuCN, KCN E 5-Bromobenzothiazole-2-carboxylic acid D->E H2SO4 (aq) Heat Troubleshooting_Workflow decision decision process process result result start Low Yield Identified d1 Reagents Pure & Dry? start->d1 Begin Diagnosis p1 Purify Starting Materials (Recrystallize/Distill) Use Anhydrous Solvents d1->p1 No d2 Reaction Conditions Meticulously Controlled? d1->d2 Yes p1->start Re-run Experiment p2 Verify Temperature Control Check Stirring Rate Confirm Inert Atmosphere d2->p2 No d3 Reaction Monitored to Completion? d2->d3 Yes p2->start Re-run Experiment p3 Increase Reaction Time or Temperature Slightly (Use TLC/LC-MS) d3->p3 No p4 Investigate Workup/ Purification Losses d3->p4 Yes p3->start Re-run Experiment r1 Root Cause Likely Mechanical Loss or Product Decomposition During Isolation p4->r1

Technical Support Center: Purification of 5-Bromobenzothiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of 5-Bromobenzothiazole-2-carboxylic acid from complex reaction mixtures. Moving beyond simple procedural lists, this document explains the underlying chemical principles behind each purification step, empowering you to troubleshoot effectively and adapt protocols to your specific experimental context.

Section 1: Foundational Purification Principles

The successful purification of 5-Bromobenzothiazole-2-carboxylic acid hinges on exploiting its key chemical properties. The molecule's structure, featuring a carboxylic acid group and an aromatic benzothiazole core, dictates the most effective separation strategies.

  • Acidity: The carboxylic acid moiety (pKa typically ~3-4) is the most critical handle for purification. It allows for selective extraction into an aqueous basic solution, leaving neutral or basic impurities behind in an organic phase. This process is reversible; subsequent acidification re-precipitates the desired product.

  • Polarity and Solubility: The compound is a polar, relatively high-melting-point solid. Its solubility in organic solvents is moderate and highly dependent on the solvent's polarity. This property is central to purification by recrystallization.

  • Potential Impurities: Effective purification requires anticipating likely contaminants. Depending on the synthetic route (e.g., hydrolysis of 5-bromo-2-cyanobenzothiazole or oxidation of a corresponding alcohol), common impurities may include:

    • Unreacted Starting Materials: Such as 2-cyanobenzothiazole or benzothiazole-2-carboxylic acid.

    • Reaction Intermediates: For instance, the corresponding amide if hydrolysis is incomplete.

    • Side-Products: Dibrominated species or other regioisomers.

    • Reagents and Byproducts: Such as N-Bromosuccinimide (NBS) and its byproduct, succinimide.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the purification process in a direct question-and-answer format.

Q1: After neutralizing my basic aqueous layer with acid, my product crashed out as a sticky oil instead of a solid. What went wrong and how do I fix it?

A1: This phenomenon, known as "oiling out," is a frequent problem and typically points to one of two causes:

  • Cause A: Presence of Impurities: Residual organic solvents or impurities can depress the melting point of your product, causing it to separate as a liquid.

  • Cause B: Supersaturation and Rapid Precipitation: Adding the acid too quickly or at too high a concentration can cause the product to precipitate faster than it can form an ordered crystal lattice.

Troubleshooting Steps:

  • Re-dissolve and Re-precipitate: Add a small amount of a water-miscible organic solvent (e.g., methanol or ethanol) to the mixture until the oil dissolves. If this fails, extract the oil with a suitable organic solvent (like ethyl acetate), and then proceed to the next step.

  • Slow Down the Process: Warm the solution gently (to ~40-50°C) to increase solubility. Then, add the acid (e.g., 1M HCl) dropwise with vigorous stirring.

  • Induce Crystallization: If it still oils out, try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. Seeding with a previously obtained pure crystal is also highly effective.

  • Final Cleanup: If oiling persists, isolate the oil, dissolve it in a minimal amount of a suitable organic solvent, and attempt purification via recrystallization (see Protocol 2) or trituration with a non-solvent like hexane to solidify the material.

Q2: My overall yield after the acid-base extraction is extremely low. Where could my product have gone?

A2: Low yield is often traced back to procedural inefficiencies in the extraction and precipitation steps.

  • Cause A: Incomplete Extraction or Precipitation: The pH of the aqueous layer during extraction and precipitation is critical. If the aqueous solution is not sufficiently basic (pH > 8) during the initial extraction, the carboxylic acid will not be fully deprotonated and will remain in the organic layer. Conversely, if the solution is not made sufficiently acidic (pH < 2) during precipitation, the carboxylate salt will remain dissolved in the water.

  • Cause B: Emulsion Formation: Vigorous shaking during extraction can lead to the formation of a stable emulsion, trapping your product in the interface between the aqueous and organic layers.

  • Cause C: Incorrect Solvent Choice: Using a highly polar organic solvent for the initial extraction may result in the loss of your polar product into the aqueous layer even before basification.

Troubleshooting Steps:

  • Verify pH: Always use pH paper or a pH meter to check the pH of the aqueous phase at each step.

  • Perform Multiple Extractions: Perform three to four extractions with smaller volumes of solvent rather than one large extraction. This is mathematically more efficient.

  • Break Emulsions: To break an emulsion, try adding a small amount of brine (saturated NaCl solution) or gently swirling the mixture instead of shaking vigorously. In stubborn cases, filtering the emulsified layer through a pad of Celite® can be effective.

  • Recover from Aqueous Layers: If you suspect product loss, re-acidify the initial aqueous washes and re-extract the final basic aqueous layer to recover any lost product.

Q3: I am trying to purify my product using silica gel chromatography, but the peak is broad and streaking badly on TLC. How can I get a clean separation?

A3: Carboxylic acids are notoriously difficult to purify on standard silica gel. The acidic protons of the carboxyl group interact strongly with the silanol groups (Si-OH) on the silica surface, leading to poor peak shape and streaking.

Solution: Modify the Mobile Phase.

  • Acidic Modifier: Add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.5-1% by volume), to your eluent system (e.g., Hexane/Ethyl Acetate). The added acid protonates the silanol groups and suppresses the deprotonation of your carboxylic acid, minimizing the strong interaction and leading to sharper peaks.[1]

  • Basic Modifier (Use with Caution): In some cases, adding a tiny amount of a base like triethylamine (e.g., 0.1%) can improve separation by deprotonating the silanol groups.[1] However, this converts your product into its triethylammonium salt on the column, which might complicate isolation. This method is generally less preferred than using an acidic modifier.

Recommended Eluent System for Chromatography
Eluent SystemModifierTypical RatioRationale
Hexane / Ethyl AcetateAcetic Acid70:30 + 1% AcOHStandard system for moderately polar compounds. Acetic acid improves peak shape.
Dichloromethane / MethanolAcetic Acid95:5 + 1% AcOHFor more polar compounds. Methanol increases eluent strength.

Section 3: Standard Purification Protocols

These protocols provide a reliable, step-by-step framework for purifying 5-Bromobenzothiazole-2-carboxylic acid.

Protocol 1: Purification via Acid-Base Extraction

This method is ideal for removing neutral or basic impurities from a crude reaction mixture.

  • Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10-20 mL per gram of crude material).

  • Basic Extraction: Transfer the solution to a separatory funnel and extract it three times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Combine the aqueous layers.

    • Expert Insight: NaHCO₃ is a weak base, making it selective for extracting the strongly acidic carboxylic acid without affecting other less acidic functional groups.

  • Organic Wash: Wash the combined basic aqueous layers once with the same organic solvent (EtOAc or DCM) to remove any remaining neutral impurities. Discard this organic wash.

  • Acidification & Precipitation: Cool the aqueous layer in an ice bath. With vigorous stirring, slowly add 1M HCl dropwise until the pH of the solution is ~1-2 (verify with pH paper). A white or off-white precipitate of the pure product should form.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified solid under vacuum to a constant weight.

Protocol 2: Purification via Recrystallization

This is the best method for achieving high purity after an initial cleanup by acid-base extraction.

  • Solvent Screening: In small test tubes, test the solubility of a few milligrams of your product in various solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, and water) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude, dry solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent until the solid just dissolves completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Section 4: Frequently Asked Questions (FAQs)

Q: What is the most reliable method to confirm the purity of my final product? A: A combination of techniques is always best.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure and identifying any organic impurities. A pure sample will show clean signals corresponding to the expected structure.

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound.[2]

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity (e.g., >99% by peak area).

  • Melting Point: A sharp melting point range (within 1-2°C) is a good indicator of high purity.

Q: How should I store the purified 5-Bromobenzothiazole-2-carboxylic acid? A: The compound should be stored in a tightly sealed container in a cool, dry place, away from light and strong bases to ensure long-term stability.

Q: My synthesis starts from the hydrolysis of 5-bromo-2-cyanobenzothiazole with NaOH. What specific impurity should I be most concerned about? A: The most likely process-related impurity is the intermediate 5-bromo-benzothiazole-2-carboxamide . If the hydrolysis reaction does not go to completion, this amide may co-precipitate with your carboxylic acid product. It can often be removed by careful recrystallization or by ensuring a sufficiently long reaction time or high temperature during the hydrolysis step.[3]

Section 5: Visual Purification Workflow

This diagram outlines the logical decision-making process for purifying 5-Bromobenzothiazole-2-carboxylic acid from a crude reaction mixture.

PurificationWorkflow start_node Crude Reaction Mixture process_node1 Acid-Base Extraction (Protocol 1) start_node->process_node1 Initial Workup process_node process_node decision_node decision_node result_node result_node final_node Pure Product (Store Appropriately) decision_node1 Is product a solid after drying? process_node1->decision_node1 result_node1 Product is Oily decision_node1->result_node1 No (Oily) process_node3 Purity Analysis (TLC, NMR) decision_node1->process_node3 Yes (Solid) process_node2 Trituration result_node1->process_node2 Attempt Trituration with Hexane process_node2->decision_node1 decision_node2 Is Purity >95%? process_node3->decision_node2 decision_node2->final_node Yes process_node4 Recrystallization (Protocol 2) decision_node2->process_node4 No process_node4->process_node3 Re-analyze

Caption: Decision workflow for purification.

References

  • Preparation method of 2-ethylthio-5-bromobenzothiazole.
  • Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. MDPI. [Link]

  • Preparation method of 5-bromo-2-chlorobenzoic acid.
  • 2-Bromothiazole-5-carboxylic acid. PubChem, National Center for Biotechnology Information. [Link]

  • The synthesis of thiazole-2- and of thiazole-5- carboxylic acid via a halogen-metal exchange reaction. ResearchGate. [Link]

  • 2-Bromobenzo[d]thiazole-6-carboxylic Acid. American Elements. [Link]

  • 5-Bromothiazole-2-carboxylic acid. PubChem, National Center for Biotechnology Information. [Link]

  • General procedures for the purification of Carboxylic acids. Chempedia - LookChem. [Link]

  • How to separate ester from carboxylic acid by using chromatography? ResearchGate. [Link]

Sources

Common side products in the synthesis of 5-Bromobenzothiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromobenzothiazole-2-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis of this important heterocyclic compound. Our focus is on providing practical, evidence-based solutions to common problems, with a strong emphasis on the underlying chemical principles.

I. Understanding the Synthetic Landscape and Common Pitfalls

The synthesis of 5-Bromobenzothiazole-2-carboxylic acid typically involves the construction of the benzothiazole ring system followed by, or concurrent with, the introduction of the bromine and carboxylic acid functionalities. The most common and direct approach involves the condensation of 2-amino-4-bromothiophenol with a suitable C2 synthon, such as glyoxylic acid. While seemingly straightforward, this pathway is often plagued by the formation of several side products that can complicate purification and reduce yields.

This guide will primarily focus on the challenges associated with this main synthetic route and will also touch upon potential issues arising from alternative strategies.

II. Troubleshooting Guide & Frequently Asked Questions (FAQs)

Here, we address specific issues you might encounter during your experiments in a question-and-answer format.

Q1: I am seeing a significant amount of an insoluble, high-melting point solid in my crude product that is not my desired 5-Bromobenzothiazole-2-carboxylic acid. What could it be?

A1: This is a very common issue and the likely culprit is the oxidative dimerization of your starting material, 2-amino-4-bromothiophenol, to form bis(2-amino-4-bromophenyl) disulfide.

  • Causality: 2-amino-4-bromothiophenol is highly susceptible to oxidation, especially in the presence of air (oxygen). The thiol (-SH) groups of two molecules can readily oxidize to form a disulfide (-S-S-) bond. This side reaction is often accelerated by the presence of metal ion impurities or basic conditions.

  • Troubleshooting & Prevention:

    • Inert Atmosphere: The most effective preventative measure is to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). This minimizes the exposure of the sensitive thiol to oxygen.

    • Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas or by several freeze-pump-thaw cycles.

    • Purity of Starting Material: Ensure the purity of your 2-amino-4-bromothiophenol. If it has been stored for a long time or exposed to air, it may already contain significant amounts of the disulfide. Consider purifying it by recrystallization or distillation before use.

    • Reaction Temperature: While the condensation reaction may require heating, prolonged exposure to high temperatures in the presence of air can exacerbate disulfide formation. Optimize the reaction time and temperature to favor the desired cyclization.

  • Identification: The disulfide byproduct can be identified by:

    • Mass Spectrometry (MS): Look for a molecular ion peak corresponding to the mass of the disulfide.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton and carbon NMR spectra will be significantly different from the desired product, showing a symmetrical structure.

Q2: My reaction is sluggish, and after work-up, I have a complex mixture of starting materials and what appears to be an intermediate. How can I drive the reaction to completion?

A2: Incomplete conversion is often due to suboptimal reaction conditions or the stability of a key reaction intermediate, the imine.

  • Causality: The condensation of 2-amino-4-bromothiophenol with glyoxylic acid proceeds through the formation of an imine intermediate. The subsequent intramolecular cyclization to form the thiazoline ring, followed by oxidation to the benzothiazole, may be slow under certain conditions.

  • Troubleshooting & Optimization:

    • pH Control: The formation of the imine and the subsequent cyclization are pH-dependent. The reaction is often best carried out under mildly acidic conditions to facilitate both imine formation and the cyclization step. However, strongly acidic conditions should be avoided as they can lead to other side reactions.

    • Catalyst: Consider the use of a mild acid catalyst, such as p-toluenesulfonic acid (p-TsOH), to promote the reaction.

    • Water Removal: The formation of the imine is a condensation reaction that releases water. Removing water from the reaction mixture, for example by using a Dean-Stark apparatus, can help drive the equilibrium towards the product.

    • Reaction Time and Temperature: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and temperature.

Q3: I have isolated my product, but I suspect it is contaminated with a compound that has a very similar polarity, making purification by column chromatography difficult. What could this impurity be?

A3: A common and challenging impurity to separate is the decarboxylated product, 5-Bromobenzothiazole.

  • Causality: Benzothiazole-2-carboxylic acids are known to be susceptible to decarboxylation (loss of CO₂), particularly at elevated temperatures.[1] This side reaction is often promoted by acidic or basic conditions during the reaction or work-up.

  • Troubleshooting & Minimization:

    • Temperature Control: Avoid excessive heating during the reaction and purification steps. If the reaction requires high temperatures, try to minimize the reaction time.

    • Mild Work-up Conditions: During the work-up, avoid prolonged exposure to strong acids or bases. When acidifying to precipitate the carboxylic acid, do so at a low temperature and collect the product promptly.

    • Purification Strategy:

      • Recrystallization: This is often the most effective method for removing the less polar decarboxylated byproduct. Experiment with different solvent systems (e.g., ethanol/water, acetic acid/water) to find optimal conditions for selective crystallization of the desired carboxylic acid.

      • Acid-Base Extraction: A carefully controlled acid-base extraction can be effective. Dissolve the crude mixture in an organic solvent and extract with a weak aqueous base (e.g., sodium bicarbonate). The desired carboxylic acid will be extracted into the aqueous layer as its carboxylate salt, while the non-acidic 5-Bromobenzothiazole will remain in the organic layer. The aqueous layer can then be carefully acidified to precipitate the pure product.

  • Identification:

    • TLC: The decarboxylated product will have a higher Rf value (be less polar) than the carboxylic acid.

    • NMR Spectroscopy: The most obvious difference will be the absence of the carboxylic acid proton signal in the ¹H NMR spectrum.

    • MS: The molecular ion peak will be lower by the mass of CO₂ (44 Da).

Q4: I am attempting to synthesize 5-Bromobenzothiazole-2-carboxylic acid by brominating a pre-existing benzothiazole derivative. I am getting a mixture of brominated products. How can I improve the selectivity?

A4: Over-bromination is a common issue when dealing with the electron-rich benzothiazole ring system. Careful control of reaction conditions is paramount.

  • Causality: The benzothiazole ring is activated towards electrophilic aromatic substitution. The use of a highly reactive brominating agent, such as elemental bromine (Br₂), or harsh reaction conditions can lead to the introduction of more than one bromine atom onto the benzene ring, resulting in di- or even tri-brominated side products.

  • Troubleshooting & Control:

    • Choice of Brominating Agent: Use a milder and more selective brominating agent. N-Bromosuccinimide (NBS) is generally the reagent of choice for the controlled monobromination of such systems.

    • Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use no more than 1.0-1.1 equivalents of NBS.

    • Temperature: Perform the reaction at a low temperature (e.g., 0 °C or room temperature) to disfavor over-reaction.

    • Solvent: The choice of solvent can influence selectivity. Less polar solvents can sometimes help to minimize over-bromination.

    • Slow Addition: Add the brominating agent slowly and in portions to the reaction mixture to maintain a low concentration of the electrophile at any given time.

  • Isomer Formation: Besides over-bromination, you may also form constitutional isomers (e.g., 4-bromo, 6-bromo, or 7-bromo derivatives) depending on the directing effects of other substituents on the ring. The separation of these isomers can be very challenging and may require careful optimization of chromatographic conditions or fractional crystallization.

III. Summary of Potential Side Products

The following table summarizes the common side products discussed, their likely origin, and key identification methods.

Side ProductStructureCommon OriginKey Identification Methods
Bis(2-amino-4-bromophenyl) disulfide Oxidation of 2-amino-4-bromothiophenolMS (M+ peak for disulfide), NMR (symmetrical structure)
Imine Intermediate Incomplete cyclizationMS (M+ peak for intermediate), NMR
5-Bromobenzothiazole Decarboxylation of the productTLC (higher Rf), MS (M-44 peak), NMR (absence of COOH proton)
Di-brominated Benzothiazoles Over-brominationMS (M+ peak for di-bromo), NMR (complex aromatic region)
Isomeric Brominated Benzothiazoles Non-selective brominationHPLC, GC-MS, careful NMR analysis

IV. Experimental Protocols & Workflows

Protocol 1: General Procedure for the Synthesis of 5-Bromobenzothiazole-2-carboxylic acid

This protocol is a general guideline and may require optimization.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-4-bromothiophenol (1.0 eq.) and a suitable solvent (e.g., ethanol, degassed beforehand).

  • Inert Atmosphere: Purge the flask with nitrogen or argon for 10-15 minutes. Maintain a positive pressure of the inert gas throughout the reaction.

  • Reagent Addition: Dissolve glyoxylic acid monohydrate (1.1 eq.) in a minimal amount of the same degassed solvent and add it to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 4-8 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a precipitate (likely the disulfide) is present, it can be filtered off at this stage.

    • Reduce the solvent volume under reduced pressure.

    • Add water to the residue and adjust the pH to ~8-9 with a mild base (e.g., aqueous sodium bicarbonate).

    • Wash the aqueous solution with an organic solvent (e.g., ethyl acetate) to remove non-acidic impurities like 5-Bromobenzothiazole.

    • Cool the aqueous layer in an ice bath and slowly acidify to pH ~2-3 with dilute HCl.

    • The desired 5-Bromobenzothiazole-2-carboxylic acid should precipitate.

  • Purification:

    • Collect the precipitate by vacuum filtration and wash with cold water.

    • Dry the solid under vacuum.

    • If necessary, recrystallize the crude product from a suitable solvent system (e.g., ethanol/water).

Workflow Diagram: Troubleshooting Common Side Products

TroubleshootingWorkflow Start Crude Product Analysis (TLC, LC-MS, NMR) High_Rf_Spot High Rf Spot Present? Start->High_Rf_Spot Insoluble_Solid Insoluble Solid Present? Start->Insoluble_Solid Complex_Mixture Complex Mixture of Starting Materials/Intermediates? Start->Complex_Mixture Decarboxylation Likely Decarboxylation (5-Bromobenzothiazole) High_Rf_Spot->Decarboxylation Yes Pure_Product Pure Product High_Rf_Spot->Pure_Product No Disulfide Likely Disulfide Formation (Bis(2-amino-4-bromophenyl) disulfide) Insoluble_Solid->Disulfide Yes Insoluble_Solid->Pure_Product No Incomplete_Reaction Incomplete Reaction Complex_Mixture->Incomplete_Reaction Yes Complex_Mixture->Pure_Product No Optimize_Temp Optimize Temperature (Lower Temp) Decarboxylation->Optimize_Temp Mild_Workup Use Milder Work-up Conditions Decarboxylation->Mild_Workup Purify_AcidBase Purify via Acid-Base Extraction Decarboxylation->Purify_AcidBase Inert_Atmosphere Use Inert Atmosphere (N2 or Ar) Disulfide->Inert_Atmosphere Degas_Solvents Use Degassed Solvents Disulfide->Degas_Solvents Optimize_Conditions Optimize Reaction Conditions (pH, Catalyst, Time, Temp) Incomplete_Reaction->Optimize_Conditions Remove_Water Remove Water (Dean-Stark) Incomplete_Reaction->Remove_Water Optimize_Temp->Pure_Product Mild_Workup->Pure_Product Purify_AcidBase->Pure_Product Inert_Atmosphere->Pure_Product Degas_Solvents->Pure_Product Optimize_Conditions->Pure_Product Remove_Water->Pure_Product

Caption: A troubleshooting workflow for identifying and mitigating common side products in the synthesis of 5-Bromobenzothiazole-2-carboxylic acid.

V. References

  • BenchChem. (2025). Decarboxylation of 6-Hydroxybenzothiazole-2-carboxylic Acid in Solution: A Technical Guide. Retrieved from BenchChem Technical Support.

Sources

Technical Support Center: Overcoming Solubility Challenges with 5-Bromobenzothiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Bromobenzothiazole-2-carboxylic acid. This document provides in-depth troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound. Our goal is to equip you with the scientific rationale and practical steps needed to achieve successful solubilization for your experiments.

Understanding the Molecule: Why is Solubility a Challenge?

5-Bromobenzothiazole-2-carboxylic acid (MW: 258.09 g/mol ) possesses a chemical structure that inherently limits its aqueous solubility.[1] The molecule is built on a rigid, bicyclic benzothiazole core, which is hydrophobic (water-repelling). While the carboxylic acid (-COOH) group can engage in hydrogen bonding with water, its contribution is often outweighed by the large, nonpolar aromatic structure.[2][3][4]

The key to its solubility lies in the ionizable carboxylic acid group. The solubility of ionizable drugs can be highly pH-dependent, with the ionized form typically being much more soluble in water than the neutral form.[5] For a carboxylic acid, this means that at acidic or neutral pH, the compound exists in its protonated, neutral (-COOH) state, which is poorly soluble. By raising the pH, the carboxylic acid is deprotonated to form a carboxylate salt (-COO⁻), which is an ionic and therefore much more water-soluble species.[6]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues in a direct question-and-answer format.

FAQ 1: My 5-Bromobenzothiazole-2-carboxylic acid won't dissolve in neutral water or buffer. What's wrong?

This is the expected behavior. The neutral form of the molecule is poorly soluble due to its hydrophobic benzothiazole core. In neutral or acidic water, the carboxylic acid group remains protonated (-COOH), preventing the molecule from readily dissolving.

FAQ 2: What is the most effective first step to dissolve this compound for an aqueous experiment?

The primary and most recommended method is pH-mediated solubilization . By preparing your solution with a mild base, you can deprotonate the carboxylic acid, forming a highly soluble carboxylate salt. This is the most common and effective strategy for acidic compounds.[6] See Protocol 1 for a detailed, step-by-step guide.

FAQ 3: My downstream application is pH-sensitive and cannot tolerate a high pH. What are my alternatives?

If a basic solution is not compatible with your experimental design, you have several other options:

  • Use of an Organic Co-solvent: For many applications, preparing a concentrated stock solution in a polar aprotic solvent like dimethyl sulfoxide (DMSO) is the standard approach in drug discovery.[7][8][9] This stock can then be diluted into your aqueous experimental medium. Be mindful of the final DMSO concentration, as it can have effects on cells or assays.[7][10] See Protocol 2 .

  • Aqueous Co-solvent Systems: If DMSO is not suitable, using a mixture of water and a water-miscible organic solvent like ethanol or propylene glycol can increase solubility.[6] The organic solvent helps to solvate the nonpolar regions of the molecule.

FAQ 4: I successfully dissolved the compound, but it precipitated (crashed out) when I added it to my cell culture media or buffer. What happened?

This common issue, known as precipitation, usually occurs for one of two reasons:

  • pH Shift: If you dissolved the compound in a basic solution and then diluted it into a neutral buffer (like PBS pH 7.4), the pH of the final solution may have dropped low enough to protonate the carboxylate back to the insoluble carboxylic acid form.

  • Exceeding Solubility Limit: Even with co-solvents like DMSO, the compound has a finite solubility in the final aqueous medium. If your final concentration is too high, it will precipitate. The key is to ensure the final concentration in your assay is below the compound's solubility limit in that specific medium.

Troubleshooting Precipitation:

  • Check the final pH of your solution after adding the compound.

  • Lower the final concentration of the compound in your experiment.

  • Increase the percentage of co-solvent slightly, if your experiment can tolerate it.

Detailed Experimental Protocols

Protocol 1: Solubilization via pH Adjustment (Aqueous Base)

This protocol is ideal for preparing aqueous solutions where a slightly basic pH is acceptable.

Objective: To dissolve 5-Bromobenzothiazole-2-carboxylic acid by forming its sodium salt.

Materials:

  • 5-Bromobenzothiazole-2-carboxylic acid

  • 1 M Sodium Hydroxide (NaOH) solution

  • High-purity water (e.g., Milli-Q®)

  • Calibrated pH meter

  • Stir plate and stir bar

Procedure:

  • Weigh the desired amount of 5-Bromobenzothiazole-2-carboxylic acid. For example, to make 10 mL of a 10 mM solution, weigh 25.81 mg.

  • Add the solid to a vial or beaker containing approximately 80% of the final desired volume of water (e.g., 8 mL for a 10 mL final volume).

  • Stir the suspension. The compound will not dissolve at this stage.

  • Titrate: While stirring, add the 1 M NaOH solution dropwise. Monitor the solution for clarity.

  • Monitor pH: Use the pH meter to track the pH. The compound should fully dissolve as the pH increases above neutral. Aim for a pH between 8.0 and 9.0 for complete deprotonation and solubilization.

  • Final Volume Adjustment: Once the solid is completely dissolved, add water to reach the final desired volume (e.g., 10 mL).

  • Verification: Visually inspect the solution to ensure there are no suspended particles. If needed, filter through a 0.22 µm syringe filter for sterile applications.

Protocol 2: Preparation of a Concentrated Stock in an Organic Solvent (DMSO)

This is the standard method for drug discovery and cell-based assays. DMSO is a powerful solvent capable of dissolving a wide range of organic compounds.[7][8][11]

Objective: To prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO.

Materials:

  • 5-Bromobenzothiazole-2-carboxylic acid

  • Anhydrous, high-purity DMSO

  • Vortex mixer

  • Sonicator (optional, but recommended)

Procedure:

  • Weigh the desired amount of 5-Bromobenzothiazole-2-carboxylic acid into a suitable vial (e.g., glass or polypropylene).

  • Add DMSO: Add the appropriate volume of DMSO to achieve the target concentration.

  • Mix: Cap the vial securely and vortex vigorously for 1-2 minutes.

  • Gentle Warming/Sonication: If the compound is slow to dissolve, you may warm the solution gently (to 30-40°C) or place it in a bath sonicator for 5-10 minutes. This will expedite dissolution.

  • Verification: Ensure the solution is completely clear with no visible particulates.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Important Note for Use: When diluting the DMSO stock into aqueous media, add the DMSO stock to the buffer/media (not the other way around) and mix immediately to prevent localized high concentrations that can cause precipitation.

Visualization & Data Summary

Solubilization Strategy Workflow

The following diagram outlines the decision-making process for selecting the appropriate solubilization method.

SolubilizationWorkflow start Start: Need to dissolve 5-Bromobenzothiazole-2-carboxylic acid q1 Is a slightly basic pH (e.g., pH 8-9) acceptable for the experiment? start->q1 protocol1 Yes: Use Protocol 1 (pH Adjustment with NaOH) q1->protocol1 Yes q2 No: Is an organic co-solvent like DMSO acceptable? q1->q2 No end_success Result: Solubilized Compound protocol1->end_success protocol2 Yes: Use Protocol 2 (DMSO Stock Solution) q2->protocol2 Yes end_fail Consider alternative strategies: - Co-solvent systems (Ethanol/Water) - Formulation with excipients - Consult with a formulation specialist q2->end_fail No protocol2->end_success

Caption: Decision workflow for solubilizing 5-Bromobenzothiazole-2-carboxylic acid.

Solvent & Method Comparison Table
MethodPrimary SolventMechanismProsConsBest For...
pH Adjustment Water + Base (e.g., NaOH)Salt Formation (Deprotonation)- Avoids organic solvents- High aqueous concentration possible- Results in a basic solution- Potential for precipitation upon pH changeBiochemical assays, experiments tolerant of pH > 7.4
Organic Stock Dimethyl Sulfoxide (DMSO)Solvation in polar aprotic solvent- High stock concentration- Broad compatibility- Industry standard[7][8]- Potential for solvent effects on cells/assays- Final concentration is limited by aqueous solubilityCell-based assays, HTS, in vitro drug discovery
Co-Solvent System Water + Ethanol, PG, etc.Reduces overall solvent polarity- Can be an alternative to DMSO- Tunable solvent properties- May require significant % of co-solvent- Potential for co-solvent to affect experimentApplications where DMSO is contraindicated

References

  • Wikipedia. Dimethyl sulfoxide. [Link]

  • Staford. (2023). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool. [Link]

  • UNT Digital Library. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Dimethyl Sulfoxide (DMSO): A Versatile Polar Aprotic Solvent for Industrial and Pharmaceutical Applications. [Link]

  • AntBio. (2024). Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation. [Link]

  • MDPI. (2024). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. [Link]

  • PMC - PubMed Central. (2023). Solubilization techniques used for poorly water-soluble drugs. [Link]

  • Pearson. Organic Chemistry Study Guide: Carboxylic Acids & Derivatives. [Link]

  • PMC - NIH. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. [Link]

  • Chemistry LibreTexts. (2020). 15.4: Physical Properties of Carboxylic Acids. [Link]

  • Quora. (2018). What evidence is there that the carboxylic acids are soluble or insoluble in aqueous solution? How could we explain this evidence in terms of molecular structure of the acids? [Link]

  • PubMed. (2005). Accuracy of calculated pH-dependent aqueous drug solubility. [Link]

  • R Discovery. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. [Link]

  • ResearchGate. (2019). Solubility-pH profiles of some acidic, basic and amphoteric drugs. [Link]

  • ResearchGate. (2014). (PDF) Study of pH-dependent drugs solubility in water. [Link]

  • Semantic Scholar. (2014). Study of pH-dependent drugs solubility in water. [Link]

  • Quora. (2021). Do acids dissolve in organic solvents? If so, will the resulting solution have acidic properties? [Link]

  • PubChem. 5-Bromo-2-benzothiazolecarboxylic acid. [Link]

  • PubChem. 5-Bromothiazole-2-carboxylic acid. [Link]

  • PMC - NIH. (2005). Aqueous and cosolvent solubility data for drug-like organic compounds. [Link]

  • ResearchGate. (2005). Aqueous and cosolvent solubility data for drug-like organic compounds. [Link]

  • CLAS. Table of Acids with Ka and pKa Values. [Link]

  • Organic Chemistry Data. pKa Data Compiled by R. Williams. [Link]

  • Utah Tech University. pKa Chart. [Link]

Sources

Technical Support Center: A Troubleshooting Guide for the Synthesis of Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for benzothiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these vital heterocyclic compounds. Drawing from established protocols and field experience, this document provides in-depth, practical solutions to overcome experimental hurdles, ensuring the integrity and success of your research.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the synthesis of benzothiazole derivatives, particularly through the widely used condensation of 2-aminothiophenol with carbonyl compounds.

Category 1: Reaction Yield and Efficiency

Question: My reaction yield is consistently low or I'm not getting any product. What are the common causes?

Answer: Low yield is a frequent challenge in benzothiazole synthesis and can stem from several factors. A systematic approach to troubleshooting is crucial.

  • Purity of 2-Aminothiophenol: The primary culprit is often the quality of the 2-aminothiophenol starting material. The thiol group is highly susceptible to oxidation, leading to the formation of a disulfide dimer (2,2'-dithiobis(aniline)), which is unreactive in the desired condensation pathway.[1][2]

    • Expert Insight: Visually, the oxidation of 2-aminothiophenol is often indicated by a change in color from a pale yellow liquid to a more intense yellow or the formation of a solid precipitate. For best results, use a freshly opened bottle, distill the reagent under vacuum before use, or handle it under an inert atmosphere (e.g., nitrogen or argon).[3]

  • Suboptimal Catalyst or Conditions: The choice of catalyst, solvent, and temperature are all critical parameters that can dramatically influence reaction efficiency.[3]

    • Causality: The reaction involves the formation of a Schiff base intermediate followed by an intramolecular cyclization and subsequent oxidation to the aromatic benzothiazole.[2] Each of these steps can have different energetic requirements. While some reactions proceed at room temperature, many require heating to overcome the activation energy for cyclization.[1] Catalysts, such as Brønsted or Lewis acids, activate the carbonyl group, facilitating the initial nucleophilic attack by the amine.[1][4]

    • Solution: A systematic optimization of reaction conditions is recommended. If yields are low at room temperature, gradually increase the temperature.[1] Consider screening different catalysts; for condensations with aldehydes, systems like H₂O₂/HCl or catalytic iodine are effective, while reactions with carboxylic acids often require stronger dehydrating agents like Polyphosphoric Acid (PPA).[4][5][6]

  • Inefficient Oxidation: The final step is the oxidation of the benzothiazoline intermediate to the aromatic benzothiazole. If this step is inefficient, the reaction can stall, leading to low yields of the desired product.[2]

    • Expert Insight: For many syntheses, particularly those run in solvents like DMSO or open to the air, atmospheric oxygen is a sufficient oxidant.[2][7] However, in other cases, an explicit oxidizing agent is required. Hydrogen peroxide is a common and effective choice.[2][5] If you suspect incomplete oxidation, consider sparging the reaction mixture with air or adding a mild oxidant.


Troubleshooting Workflow for Low Yield

Below is a decision-making workflow to diagnose and resolve low-yield issues.

low_yield_troubleshooting start Low or No Yield Observed check_reagents 1. Verify Starting Material Purity (Especially 2-aminothiophenol) start->check_reagents reagent_ok Purity Confirmed check_reagents->reagent_ok TLC/NMR clean? purify_reagents Purify/Distill 2-aminothiophenol. Use inert atmosphere. reagent_ok->purify_reagents No optimize_conditions 2. Optimize Reaction Conditions reagent_ok->optimize_conditions Yes purify_reagents->check_reagents conditions_ok Conditions Optimized optimize_conditions->conditions_ok Yield improved? adjust_temp Screen Temperatures (e.g., RT, 50°C, Reflux) optimize_conditions->adjust_temp screen_catalyst Screen Catalysts (e.g., I₂, H₂O₂/HCl, PPA) optimize_conditions->screen_catalyst check_oxidation 3. Evaluate Oxidation Step conditions_ok->check_oxidation No success Yield Improved conditions_ok->success Yes adjust_temp->optimize_conditions screen_catalyst->optimize_conditions add_oxidant Introduce Oxidant (e.g., H₂O₂, Air, DMSO) check_oxidation->add_oxidant add_oxidant->success

Caption: A decision tree for troubleshooting low yields.

Category 2: Side Products and Impurities

Question: My TLC/NMR shows multiple unexpected spots/peaks. What are the likely side products and how can I prevent them?

Answer: The formation of byproducts complicates purification and reduces the overall yield. The most common culprits are:

  • 2,2'-Dithiobis(aniline): As mentioned, this is the disulfide formed from the oxidation of 2-aminothiophenol. It is often the most significant impurity.

    • Prevention: The best prevention is to use high-purity 2-aminothiophenol and to run the reaction under an inert atmosphere, especially if the reaction requires prolonged heating.[1][3]

  • Uncyclized Schiff Base (Imine) Intermediate: In some cases, the intermediate Schiff base may not fully cyclize to the benzothiazoline.[1] This is more likely if the reaction temperature is too low or if an inefficient catalyst is used.

    • Prevention: Increase the reaction temperature or allow for a longer reaction time. The addition of an effective acid catalyst can significantly promote efficient cyclization.

  • Self-Condensation of Aldehyde: Under certain conditions, particularly with base-sensitive aldehydes, self-condensation (e.g., aldol condensation) can occur.[1]

    • Prevention: Adjust the reaction pH to be neutral or slightly acidic. Avoid strongly basic conditions unless required by a specific protocol.

Category 3: Product Purification and Isolation

Question: I'm having difficulty purifying my final product. What strategies can I use?

Answer: Isolating the pure benzothiazole derivative can be challenging, but several techniques can be employed.

  • Product is an Oil: If the product is an oil and difficult to handle or purify by column chromatography, consider converting it to a solid salt derivative (e.g., hydrochloride or picrate) for easier purification by recrystallization.[1] The pure product can then be regenerated by neutralization.

  • Instability on Silica Gel: Some benzothiazole derivatives, particularly those with basic nitrogen atoms, can be sensitive to the acidic nature of standard silica gel, leading to streaking on TLC or degradation on the column.[1]

    • Solution: Switch to a different stationary phase. Neutral or basic alumina is an excellent alternative. Alternatively, you can pre-treat the silica gel by washing it with a solvent mixture containing a small amount of a basic modifier like triethylamine (e.g., 1% triethylamine in the eluent).

  • Poor Solubility: If the product is poorly soluble in common recrystallization solvents, making isolation difficult, try a non-solvent precipitation method. Dissolve the crude product in a good solvent (e.g., ethanol, DMSO) and then slowly add a non-solvent (e.g., cold water or hexane) to precipitate the pure compound.[2]

Table 1: Troubleshooting Purification Issues

IssuePotential CauseRecommended Solution(s)
Oily Product Inherent property of the molecule.Convert to a solid salt for recrystallization; attempt high-vacuum distillation if thermally stable.
Streaking on TLC Compound is acidic/basic; interaction with silica.Add a modifier to the eluent (e.g., 1% acetic acid for acidic compounds, 1% triethylamine for basic compounds).[1]
Degradation on Column Sensitivity to acidic silica gel.Use neutral or basic alumina as the stationary phase for column chromatography.[1]
Product Remains in Solution High solubility in the reaction solvent.Precipitate the product by adding a non-solvent (e.g., cold water, hexane); perform a liquid-liquid extraction if applicable.[2]

Validated Experimental Protocols

The following are detailed, step-by-step methodologies for common benzothiazole syntheses.

Protocol 1: Synthesis of 2-Arylbenzothiazoles via Aldehyde Condensation (H₂O₂/HCl System)

This protocol is adapted from a highly efficient room-temperature method.[2][5]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminothiophenol (1.0 mmol, 1.0 eq) and the desired aromatic aldehyde (1.0 mmol, 1.0 eq) in ethanol (10 mL).

  • Reagent Addition: To this stirred solution at room temperature, add 30% hydrogen peroxide (H₂O₂) (approx. 6.0 mmol, 6.0 eq) followed by the dropwise addition of concentrated hydrochloric acid (HCl) (approx. 3.0 mmol, 3.0 eq).

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 45-60 minutes).[2]

  • Work-up and Isolation: Upon completion, pour the reaction mixture into a beaker containing ice-cold water (50 mL). The product will typically precipitate as a solid.

  • Purification: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry. If necessary, the crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Reaction Workflow Diagram

protocol_1_workflow cluster_setup Setup cluster_reaction Reaction cluster_workup Workup & Purification setup_reagents 1. Dissolve 2-aminothiophenol & aldehyde in Ethanol add_reagents 2. Add H₂O₂ then HCl (dropwise) at RT setup_reagents->add_reagents monitor 3. Stir & Monitor by TLC (45-60 min) add_reagents->monitor precipitate 4. Pour into ice-water monitor->precipitate filtrate 5. Filter solid precipitate->filtrate purify 6. Recrystallize (e.g., from Ethanol) filtrate->purify

Caption: Workflow for H₂O₂/HCl mediated benzothiazole synthesis.

Protocol 2: Synthesis of 2-Substituted Benzothiazoles via Carboxylic Acid Condensation (PPA)

This method uses polyphosphoric acid (PPA) as a catalyst and dehydrating agent and is suitable for less reactive carboxylic acids.[6][8]

  • Reaction Setup: In a round-bottom flask, add polyphosphoric acid (PPA) (approx. 10-20 times the weight of the limiting reagent). Heat the PPA to approximately 100-120°C with mechanical stirring to ensure it is fluid.

  • Reagent Addition: To the hot PPA, add 2-aminothiophenol (1.0 eq) and the desired carboxylic acid (1.0-1.2 eq) portion-wise, ensuring the temperature does not rise uncontrollably.

  • Reaction Conditions: Heat the reaction mixture to the target temperature (typically 150-220°C) and maintain for 1-5 hours.[6] Monitor the reaction by TLC by taking a small aliquot, quenching it in water, neutralizing with base, extracting with ethyl acetate, and spotting the organic layer.

  • Work-up and Isolation: Allow the reaction mixture to cool to below 100°C and then carefully pour it onto crushed ice with vigorous stirring. The PPA will hydrolyze, and the product often precipitates.

  • Neutralization and Extraction: Neutralize the acidic aqueous slurry by slowly adding a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8. Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Characterization Guide

Question: How do I confirm that I have successfully synthesized my target benzothiazole derivative?

Answer: A combination of spectroscopic techniques is essential for unambiguous structure elucidation. For a representative example like 2-phenylbenzothiazole , you would expect the following data:

  • ¹H NMR: The spectrum will show signals in the aromatic region (typically δ 7.0-8.5 ppm). You should be able to distinguish the four protons on the benzothiazole core and the five protons on the 2-phenyl substituent based on their chemical shifts and coupling patterns.[9]

  • ¹³C NMR: You will observe signals for all unique carbon atoms in the molecule. The carbon at the C2 position of the benzothiazole ring is characteristically deshielded and appears far downfield (often >160 ppm).

  • IR Spectroscopy: Look for characteristic peaks corresponding to C=N stretching (~1600-1650 cm⁻¹) and aromatic C-H stretching (>3000 cm⁻¹). The absence of a broad N-H stretch (from 2-aminothiophenol) and a strong C=O stretch (from aldehyde/acid) is indicative of a successful reaction.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product, providing strong evidence for its identity.

By cross-referencing these data points, you can confidently confirm the structure of your synthesized compound.[10][11]

References

  • Benchchem. Troubleshooting guide for the synthesis of benzothiazole derivatives. [URL: https://www.benchchem.
  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024-01-30). MDPI. [URL: https://www.mdpi.com/article/10.3390/chemistry6010009]
  • Organic Chemistry Portal. Benzothiazole synthesis. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/benzothiazoles.shtm]
  • Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7503417/]
  • Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. (2022-04-18). PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9031735/]
  • Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11162828/]
  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7215570/]
  • Benchchem. Troubleshooting guide for the synthesis of benzothiazole derivatives. [URL: https://www.benchchem.
  • Benchchem. Troubleshooting low yield in benzothiazole synthesis from 2-aminothiophenol. [URL: https://www.benchchem.com/troubleshooting/low-yield-in-benzothiazole-synthesis]
  • An Efficient Synthesis of Benzothiazoles by Direct Condensation of Carboxylic Acids with 2-Aminothiophenol under Microwave Irradiation. ResearchGate. [URL: https://www.researchgate.
  • ChemicalBook. 2-Phenylbenzothiazole(883-93-2) 1H NMR spectrum. [URL: https://www.chemicalbook.com/spectrum/883-93-2_1HNMR.htm]
  • Synthesis and Cyclization of Benzothiazole: Review. ResearchGate. [URL: https://www.researchgate.
  • (PDF) Synthesis and Cyclization of Benzothiazole: Review. ResearchGate. [URL: https://www.researchgate.
  • Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). MDPI. [URL: https://www.mdpi.com/1422-0067/26/12/5901]
  • Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). ResearchGate. [URL: https://www.researchgate.net/publication/381488133_Condensation_Reactions_of_2-Aminothiophenoles_to_Afford_2-Substituted_Benzothiazoles_of_Biological_Interest_A_Review_2020-2024]
  • Full Interpretation of IR and NMR Spectra. Course Hero. [URL: https://www.coursehero.com/file/12693976/IR-and-NMR-Spectra/]
  • 5 Combination of 1H and 13C NMR Spectroscopy. Thieme. [URL: https://www.thieme-connect.de/products/ebooks/lookinside/10.1055/b-0034-44222]
  • Basic 1H- and 13C-NMR Spectroscopy. Metin Balci. [URL: https://media.wiley.

Sources

Technical Support Center: Removal of Halide Impurities from Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for a common challenge in organic synthesis: the removal of halide impurities from carboxylic acids. Halide contaminants, often residual from starting materials or reagents (e.g., thionyl chloride, oxalyl chloride), can interfere with subsequent reactions, affect product stability, and pose toxicological risks in pharmaceutical applications.

This resource provides a series of frequently asked questions for quick reference and detailed troubleshooting guides for more complex purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of halide impurities in my carboxylic acid sample?

Halide impurities typically originate from halogenating agents used during synthesis. Common sources include reagents like thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), phosphorus trichloride (PCl₃), and phosphorus pentachloride (PCl₅) used to convert carboxylic acids to acyl chlorides. Residual halide ions (Cl⁻, Br⁻, I⁻) can also be carried over from starting materials or solvents.

Q2: I see a persistent low-level halide signal in my analytical tests. What is the quickest way to try and remove it?

For solid carboxylic acids, a carefully executed recrystallization is often the most effective first step.[1][2] If your acid is a liquid or an oil, an acid-base extraction can be highly effective at removing neutral impurities.[3][4][5] This involves dissolving the crude acid in an organic solvent, extracting it into an aqueous basic solution to form the carboxylate salt, discarding the organic layer containing neutral impurities, and then re-acidifying the aqueous layer to precipitate the pure carboxylic acid.[3][4]

Q3: How can I confirm that the halide impurities have been removed?

A simple and effective qualitative method is the silver nitrate test.[6][7][8] After purifying your sample, dissolve a small amount in dilute nitric acid and add a few drops of silver nitrate (AgNO₃) solution.[9][10] The formation of a precipitate (AgCl - white, AgBr - cream, AgI - yellow) indicates the presence of halide ions.[9][10] For quantitative analysis and validation in pharmaceutical contexts, more advanced techniques are required, such as Ion Chromatography (IC) or Gas Chromatography-Mass Spectrometry (GC-MS), particularly for identifying potential genotoxic alkyl halide impurities.[11][12][13]

Q4: My carboxylic acid is sensitive to heat. What purification methods should I consider?

If your compound is thermally labile, avoid high-temperature distillation. Instead, focus on non-thermal methods. Recrystallization at a lower temperature with an appropriate solvent system is a primary choice. Column chromatography, especially using a reversed-phase C18 column, can also be performed at room temperature.[14] Additionally, chemical treatment with a solid-supported scavenger allows for purification at ambient temperatures.

Method Selection Guide

Choosing the right purification strategy depends on the nature of your carboxylic acid, the type of halide impurity, and the required final purity. This decision tree outlines a logical approach to selecting a method.

G start Start: Crude Carboxylic Acid with Halide Impurity is_solid Is the acid a solid at room temp? start->is_solid is_volatile Is the acid heat stable & volatile? is_solid->is_volatile No (Liquid/Oil) recrystallize Recrystallization is_solid->recrystallize Yes acid_base Acid-Base Extraction is_volatile->acid_base No distillation Vacuum Distillation is_volatile->distillation Yes check_purity1 Check Purity (e.g., AgNO3 test, TLC) recrystallize->check_purity1 check_purity3 Check Purity acid_base->check_purity3 check_purity2 Check Purity distillation->check_purity2 advanced_methods Impurity Persists? check_purity1->advanced_methods check_purity2->advanced_methods check_purity3->advanced_methods chromatography Column Chromatography (Normal or Reversed-Phase) advanced_methods->chromatography Yes end Pure Carboxylic Acid advanced_methods->end No chemical_treatment Chemical Treatment (e.g., Silver Salt Resin) chromatography->chemical_treatment If co-elution occurs chromatography->end ion_exchange Ion-Exchange Chromatography chemical_treatment->ion_exchange For ionic halides chemical_treatment->end ion_exchange->end

Caption: Decision tree for selecting a purification method.

Troubleshooting Guides

Recrystallization

Recrystallization is a powerful technique that relies on the difference in solubility of the carboxylic acid and the impurities in a given solvent at different temperatures.[2] The goal is to dissolve the compound in a minimum amount of hot solvent and allow it to slowly cool, forming pure crystals while the impurities remain in the mother liquor.[15]

Problem: Oiling Out - The compound separates as a liquid instead of forming crystals.

  • Causality: The boiling point of the solvent is higher than the melting point of your carboxylic acid, causing it to melt before dissolving. Alternatively, the solution is too supersaturated, or the cooling rate is too fast.

  • Solutions:

    • Lower the Temperature: Ensure the dissolution temperature is below the melting point of your acid.

    • Add More Solvent: The concentration of the solute may be too high. Add a small amount of additional hot solvent.

    • Slow Down Cooling: Allow the flask to cool to room temperature on a benchtop, insulated with a towel, before moving it to an ice bath. Rapid cooling promotes oiling.[16]

    • Change Solvent System: Use a solvent with a lower boiling point or switch to a two-solvent system. Dissolve the acid in a "good" solvent and then add a "poor" solvent dropwise at an elevated temperature until the solution becomes slightly cloudy.[1]

Problem: Poor Recovery - Very little product is recovered after filtration.

  • Causality: Too much solvent was used, or the carboxylic acid has significant solubility in the cold solvent. The cooling was not sufficient to induce maximum crystallization.

  • Solutions:

    • Reduce Solvent Volume: In the future, use the absolute minimum amount of hot solvent required for complete dissolution.[15][16] If you've already used too much, you can carefully evaporate some of the solvent to concentrate the solution.

    • Ensure Thorough Cooling: After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.

    • Change Solvent: Select a solvent in which your compound has lower solubility at cold temperatures.

    • "Salting Out": If using an aqueous system, adding a saturated salt solution can sometimes decrease the solubility of the organic acid, promoting precipitation.

Problem: Impurities Co-crystallize with the Product (e.g., colored crystals).

  • Causality: The impurity has similar solubility properties to your product. The cooling was too rapid, trapping impurities within the crystal lattice.

  • Solutions:

    • Activated Charcoal Treatment: For colored impurities, add a small amount (1-2% by weight) of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored impurities. Do not add charcoal to a boiling solution, as it can cause violent bumping.

    • Slower Crystallization: A slow cooling process is crucial for forming pure crystals.[16] Disturbing the solution during cooling can lead to the formation of small, less pure crystals.

    • Repeat Recrystallization: A second recrystallization from a different solvent system may be necessary to achieve the desired purity.

General Protocol for Recrystallization
  • Solvent Selection: Choose a solvent in which the carboxylic acid is highly soluble at high temperatures and poorly soluble at low temperatures.

  • Dissolution: Place the crude acid in an Erlenmeyer flask. Add a minimal amount of hot solvent until the acid just dissolves.[15]

  • Hot Filtration (Optional): If insoluble impurities or charcoal are present, perform a hot gravity filtration to remove them.[1]

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[2]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove residual mother liquor.[1]

  • Drying: Dry the crystals thoroughly to remove all traces of solvent.

Chemical Treatment with Silver Salts

For stubborn inorganic halide impurities (e.g., Cl⁻, Br⁻, I⁻), chemical precipitation can be highly effective. This method utilizes the low solubility of silver halides.

Problem: Difficulty removing the silver salt scavenger after treatment.

  • Causality: Using a soluble silver salt like silver nitrate (AgNO₃) or silver acetate requires a subsequent, often difficult, separation step to remove residual silver ions from the product.

  • Solution: Use a Solid-Supported Scavenger.

    • The most robust method involves using a silver salt coordinated to a polymeric resin.[17] The carboxylic acid solution is passed through a column packed with this resin. The halide impurities react to form insoluble silver halides that are trapped within the resin matrix.[17]

    • This approach offers several advantages:

      • Simplicity: The scavenger is easily removed by simple filtration.

      • Efficiency: It can achieve greater than 99.9% removal of halide impurities.[17]

      • Versatility: Can be used in a continuous flow process (fixed-bed column) or in a batch operation.[17]

Workflow for Halide Scavenging

G cluster_0 Batch Process cluster_1 Column (Flow) Process A Dissolve Crude Acid in Organic Solvent B Add Ag+ Resin (e.g., Silver-exchanged polymer) A->B C Stir at Room Temp B->C D Filter to Remove Resin (containing AgX precipitate) C->D H Evaporate Solvent D->H E Pack Column with Ag+ Resin F Pass Crude Acid Solution Through Column E->F G Collect Halide-Free Eluent F->G G->H I Pure Carboxylic Acid H->I

Caption: Batch vs. Column process for chemical scavenging.

Column Chromatography

Chromatography is used when recrystallization fails or when separating the acid from impurities with very similar polarities.[18]

Problem: The carboxylic acid streaks or "tails" badly on a silica gel column.

  • Causality: Carboxylic acids are highly polar and can interact strongly with the acidic silanol groups on the surface of silica gel. This leads to strong adsorption and poor elution, resulting in broad, streaky bands.

  • Solutions:

    • Acidify the Mobile Phase: Add a small amount (0.1-1%) of a volatile acid, such as acetic acid or formic acid, to your eluent.[19] This keeps the carboxylic acid in its protonated, less polar form, reducing its interaction with the silica and leading to sharper peaks.

    • Use a Basic Modifier (with caution): In some cases, adding a small amount of a base like triethylamine can improve peak shape for acidic compounds by neutralizing the silica surface.[20] However, this will elute your acid as a salt, requiring an additional acid-base workup to recover the protonated acid.[19]

    • Switch to Reversed-Phase Chromatography: Use a C18 column where the stationary phase is nonpolar. Polar compounds like carboxylic acids elute more quickly. This is an excellent method for purifying highly polar acids.[14] A common mobile phase is a gradient of water and acetonitrile, often with 0.1% trifluoroacetic acid (TFA) added.[14]

Problem: The halide impurity co-elutes with the carboxylic acid.

  • Causality: The impurity and the product have very similar affinities for the stationary and mobile phases.

  • Solutions:

    • Optimize the Mobile Phase: Systematically vary the polarity of your eluent. Sometimes a very subtle change in the solvent ratio is enough to achieve separation.

    • Change the Stationary Phase: If silica gel fails, try alumina. Acidic alumina can be particularly effective for purifying carboxylic acids.[21] If normal phase fails, switch to reversed-phase (C18).[14]

    • Employ a Hybrid Approach: If co-elution is unavoidable, collect the mixed fraction and subject it to a different purification technique. For example, if the co-eluting impurity is a halide salt, you can remove it using the chemical treatment method described above after the chromatography step.

Data Summary: Comparison of Purification Methods
MethodPrincipleBest ForKey AdvantagesCommon Issues & Troubleshooting
Recrystallization Differential SolubilityCrystalline solids with thermally stable properties.High purity achievable, scalable, cost-effective.Oiling out, poor recovery, co-crystallization. (Adjust solvent, cooling rate).[16]
Acid-Base Extraction Differential Solubility in Acidic/Basic SolutionsRemoving neutral or basic impurities from acids.Excellent for removing non-acidic impurities, simple procedure.[3][5]Emulsion formation (add brine), incomplete precipitation (check pH).
Chemical Treatment PrecipitationRemoving trace inorganic halide ions (Cl⁻, Br⁻, I⁻).Highly specific and efficient for halides (>99% removal).[17]Scavenger removal (use solid-supported resin).[17]
Column Chromatography Differential AdsorptionComplex mixtures, non-crystalline solids, or thermally sensitive compounds.Highly versatile, can separate compounds with similar properties.Tailing of acids (add acid to eluent), co-elution (change mobile/stationary phase).[19]
Ion-Exchange Chromatography Ionic InteractionSpecifically removing ionic halide impurities from a neutral organic matrix.Highly specific for ionic species.[22][23]Low capacity, resin regeneration required.[22]
References
  • PrepMate. (n.d.). Describe how the silver nitrate test is used to identify halides in organic compounds. Retrieved from [Link]

  • Google Patents. (1993). EP0544496B1 - Removal of halide impurities from organic liquids.
  • PubMed Central. (n.d.). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Retrieved from [Link]

  • ACS Publications. (2023). First Specific Analytical Method for Quantification of Halide Ions by UHPLC-MS Using Reverse Phase Chromatography C18. ACS Omega. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) First Specific Analytical Method for Quantification of Halide Ions by UHPLC-MS Using Reverse Phase Chromatography C18. Retrieved from [Link]

  • ClinMed International Library. (n.d.). The Mechanism of the Toxic Organic Halides Disposal under the Catalytic Influence of the Vitamin B12. Retrieved from [Link]

  • Testing Laboratory. (n.d.). USP 233 Halogen Impurity Testing in Pharmaceuticals. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Ion-Exchange Chromatography. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • ProDuckThieves. (2019). CHEM C11: Halide Ions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Reaction of Alkyl Halides with Silver Nitrate. Retrieved from [Link]

  • INIS-IAEA. (n.d.). Quantitative Separation of Cl-, Br-, and I- Ions by Anion Exchange Chromatography Equipped with a Reflection Detector. Retrieved from [Link]

  • ScienceDirect. (2016). Strategies for the removal of halides from drinking water sources, and their applicability in disinfection by-product minimisation. Retrieved from [Link]

  • De Dietrich Process Systems. (n.d.). Halide Treatment. Retrieved from [Link]

  • ResearchGate. (2013). How can I purify carboxylic acid?. Retrieved from [Link]

  • The Student Room. (2018). How to purify a carboxylic acid by recrystallisation?. Retrieved from [Link]

  • ChemistryStudent. (n.d.). Halide Ion Tests (A-Level). Retrieved from [Link]

  • Save My Exams. (n.d.). Testing for Halide Ions (AQA A Level Chemistry): Revision Note. Retrieved from [Link]

  • Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. Retrieved from [Link]

  • ResearchGate. (2014). I synthesize a compound that has 4 carboxylic groups, now I am facing a problem in purification of the compound - any thoughts?. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) Technologies for Halide Removal in Water Treatment – A State-of-the-Art Review. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography. Retrieved from [Link]

  • PubMed. (2010). Effect of halide ions and carbonates on organic contaminant degradation by hydroxyl radical-based advanced oxidation processes in saline waters. Retrieved from [Link]

  • ACS Publications. (2013). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]

  • Reddit. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. Retrieved from [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]

  • Google Patents. (1941). US2255421A - Process for purification of carboxylic acids.
  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • ACS Publications. (1956). Analysis of Halide Mixtures by Ion-Exchange Chromatography. Retrieved from [Link]

  • AKJournals. (2007). Application of microscale liquid chromatographic technique to the anion exchange separation of halide ions. Retrieved from [Link]

  • Reddit. (2019). Isolation of a Carboxylic acid. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Reddit. (2016). Column chromatography of carboxylic acids?. Retrieved from [Link]

  • PubMed. (2023). Alkyl halide formation from degradation of carboxylic acids in the presence of Fe(III) and halides under light irradiation. Retrieved from [Link]

  • ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography?. Retrieved from [Link]

  • University of Texas at Dallas. (n.d.). Liquid/liquid Extraction. Retrieved from [Link]

Sources

Stability of 5-Bromobenzothiazole-2-carboxylic acid under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromobenzothiazole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice on the stability of this compound. By understanding its stability profile, you can ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 5-Bromobenzothiazole-2-carboxylic acid?

A1: The degradation of 5-Bromobenzothiazole-2-carboxylic acid is primarily influenced by exposure to harsh environmental conditions. Key factors include extreme pH (both acidic and basic conditions), exposure to light (photodegradation), high temperatures, and oxidizing agents.[1][2] The benzothiazole ring system, while aromatic, possesses reactive sites susceptible to chemical modification under these stress conditions. For instance, the sulfur atom in the thiazole ring can be a target for oxidation.[3][4][5]

Q2: I've noticed a discoloration in my solid sample of 5-Bromobenzothiazole-2-carboxylic acid. What could be the cause?

A2: Discoloration, often appearing as a yellowing of the compound, is a common indicator of degradation.[1] This can be a result of prolonged exposure to light or air. Photodegradation can initiate free-radical reactions, while oxidation, particularly of the sulfur atom, can lead to the formation of colored byproducts. It is crucial to store the solid compound in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area to minimize these degradation pathways.[6][7][8]

Q3: My analytical chromatogram (e.g., HPLC) shows unexpected peaks when analyzing a solution of 5-Bromobenzothiazole-2-carboxylic acid. What should I investigate?

A3: The appearance of new peaks in your chromatogram strongly suggests the formation of degradation products.[1] To troubleshoot this, consider the following:

  • Solution Age and Storage: Was the solution freshly prepared? If not, how was it stored? Solutions, especially in protic solvents, can be more prone to degradation than the solid material. For storage of solutions, it is advisable to keep them at low temperatures (e.g., -20°C) and protected from light.[1]

  • Solvent Purity: Impurities in the solvent, such as peroxides in ethers or trace metals, can catalyze degradation. Always use high-purity, analytical grade solvents.

  • pH of the Medium: The carboxylic acid functionality makes the compound's stability pH-dependent. At extremes of pH, hydrolysis or other degradation reactions can be accelerated.[9][10]

  • Forced Degradation Study: To systematically identify the cause, a forced degradation study is recommended. This involves intentionally subjecting the compound to various stress conditions (acidic, basic, oxidative, photolytic, and thermal) to characterize the degradation products and establish a stability-indicating analytical method.[1][2][11]

Q4: What are the recommended storage conditions for 5-Bromobenzothiazole-2-carboxylic acid?

A4: To ensure the long-term stability of 5-Bromobenzothiazole-2-carboxylic acid, the following storage conditions are recommended:

ConditionRecommendationRationale
Temperature Store in a cool place.[6][7]Minimizes the rate of thermally induced degradation.
Light Protect from light.[1]Prevents photodegradation, which can lead to complex reaction pathways.
Atmosphere Keep in a dry, well-ventilated place.[6][7]Reduces the risk of hydrolysis and oxidative degradation.
Container Keep container tightly closed.[6][7][8]Prevents exposure to moisture and atmospheric oxygen.

For solutions, it is always best to prepare them fresh. If storage is unavoidable, use amber vials and store at or below -20°C.[1]

Troubleshooting Guide

This section provides a more detailed approach to identifying and resolving common stability-related issues encountered during experimentation.

Issue 1: Inconsistent Results in Biological Assays
  • Possible Cause: Degradation of the compound in the assay medium. The pH, temperature, or components of the culture medium could be affecting the stability of 5-Bromobenzothiazole-2-carboxylic acid.[1]

  • Troubleshooting Steps:

    • Assess Compound Stability in Assay Medium: Incubate the compound in the assay medium under the same conditions as your experiment (e.g., 37°C, 5% CO2) for the duration of the assay.

    • Time-Course Analysis: At various time points, take aliquots of the incubated solution and analyze them by a validated analytical method (e.g., HPLC) to quantify the amount of the parent compound remaining.

    • Fresh Preparation: If significant degradation is observed, prepare fresh stock solutions for each experiment and add them to the assay at the last possible moment.

Issue 2: Low Yield or Unexpected Byproducts in a Synthetic Reaction
  • Possible Cause: The reaction conditions may be too harsh, leading to the degradation of the starting material or the product.

  • Troubleshooting Steps:

    • Reaction Monitoring: Closely monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) to identify the formation of byproducts in real-time.

    • Temperature Control: If the reaction is conducted at an elevated temperature, consider lowering it and extending the reaction time. Thermal decomposition of benzothiazoles can occur at high temperatures.[12]

    • pH Adjustment: If the reaction is performed under strongly acidic or basic conditions, explore the use of milder reagents or buffer systems.[9]

    • Inert Atmosphere: For reactions sensitive to oxidation, conduct them under an inert atmosphere (e.g., nitrogen or argon).

Issue 3: Difficulty in Obtaining a Pure Product After Purification
  • Possible Cause: The compound may be degrading during the purification process.

  • Troubleshooting Steps:

    • Column Chromatography: If using silica gel chromatography, be aware that the acidic nature of silica can sometimes cause degradation of sensitive compounds. Consider using a neutral support like alumina or deactivating the silica gel with a small amount of a suitable base (e.g., triethylamine) in the eluent.

    • Aqueous Workup: During extractions, minimize the time the compound is in contact with strongly acidic or basic aqueous layers. Promptly neutralize and extract the product.

    • Solvent Removal: When removing solvents by rotary evaporation, use the lowest possible temperature to avoid thermal degradation.

Experimental Protocol: Forced Degradation Study

A forced degradation study is a critical step in understanding the stability of a compound and for developing a stability-indicating analytical method.[2][11][13]

Objective:

To identify the potential degradation pathways of 5-Bromobenzothiazole-2-carboxylic acid under various stress conditions.

Materials and Equipment:
  • 5-Bromobenzothiazole-2-carboxylic acid

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water and organic solvents (e.g., acetonitrile, methanol)

  • HPLC system with a UV detector

  • pH meter

  • Photostability chamber

  • Oven

Procedure:
  • Preparation of Stock Solution: Prepare a stock solution of 5-Bromobenzothiazole-2-carboxylic acid in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60°C.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Expose the solid compound and the stock solution to 60°C in an oven.

    • Photodegradation: Expose the solid compound and the stock solution to light in a photostability chamber.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation: Before analysis, neutralize the acidic and basic samples.

  • HPLC Analysis: Analyze all samples using a validated HPLC method to separate the parent compound from any degradation products.

Data Analysis:
  • Calculate the percentage of degradation for each condition and time point.

  • Identify the major degradation products and, if possible, elucidate their structures using techniques like LC-MS and NMR.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (0.1M HCl, 60°C) Sampling Sampling at Time Points Acid->Sampling Base Base Hydrolysis (0.1M NaOH, RT) Base->Sampling Oxidation Oxidation (3% H₂O₂, RT) Oxidation->Sampling Thermal Thermal Degradation (60°C) Thermal->Sampling Photo Photodegradation (Photostability Chamber) Photo->Sampling Neutralization Neutralization (for Acid/Base) Sampling->Neutralization HPLC HPLC Analysis Neutralization->HPLC Data Data Analysis & Degradant Identification HPLC->Data Stock Stock Solution of 5-Bromobenzothiazole- 2-carboxylic acid Stock->Acid Expose to Stock->Base Expose to Stock->Oxidation Expose to Stock->Thermal Expose to Stock->Photo Expose to

Caption: Workflow for a forced degradation study of 5-Bromobenzothiazole-2-carboxylic acid.

Potential Degradation Pathways

Based on the chemical structure of 5-Bromobenzothiazole-2-carboxylic acid, several degradation pathways can be hypothesized.

Degradation_Pathways cluster_products Potential Degradation Products Parent 5-Bromobenzothiazole-2-carboxylic acid N S C(=O)OH Br Decarboxylation 5-Bromobenzothiazole N S H Br Parent->Decarboxylation Thermal/Photochemical -CO₂ Sulfoxide 5-Bromobenzothiazole-2-carboxylic acid S-oxide N S=O C(=O)OH Br Parent->Sulfoxide Oxidation (e.g., H₂O₂) Hydrolysis 2-Amino-4-bromothiophenol derivative Cleaved Thiazole Ring Parent->Hydrolysis Harsh Acid/Base Ring Opening Debromination Benzothiazole-2-carboxylic acid N S C(=O)OH H Parent->Debromination Photochemical/Reductive

Caption: Hypothesized degradation pathways for 5-Bromobenzothiazole-2-carboxylic acid.

  • Decarboxylation: Under thermal or photolytic stress, the carboxylic acid group may be lost as carbon dioxide.

  • Oxidation: The sulfur atom in the thiazole ring is susceptible to oxidation, forming a sulfoxide or sulfone.[3][4][5]

  • Hydrolysis: Extreme pH conditions can lead to the hydrolytic cleavage of the thiazole ring.[9][10]

  • Debromination: Photochemical conditions can sometimes lead to the cleavage of the carbon-bromine bond. Bromoaromatic compounds are known to be susceptible to photolability.[14][15]

By understanding these potential stability issues and implementing the recommended handling, storage, and analytical procedures, researchers can ensure the quality and reliability of their work with 5-Bromobenzothiazole-2-carboxylic acid.

References

  • Benchchem. (n.d.). Benzothiazole-2-Carboxylic Acid Synthesis: A Technical Support Center.
  • PubMed. (2023, September 6). The Oxidation of Oxygen and Sulfur-Containing Heterocycles by Cytochrome P450 Enzymes.
  • Chemical Papers. (1987). Benzothiazole compounds XXX. Hydrolysis of 2-styrylbenzothiazolium salts substituted at the position 3.
  • Fisher Scientific. (2023, September 5). SAFETY DATA SHEET - 5-Bromo-1-benzothiophene-2-carboxylic acid.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Echemi. (n.d.). 5-Bromobenzothiazole-2-sulfonic acid.
  • SciELO. (n.d.). Biological evaluation of benzothiazoles obtained by microwave-green synthesis.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • PubMed. (2006, September). Microbial degradation of sulfur, nitrogen and oxygen heterocycles.
  • Benchchem. (n.d.). Stability issues of 4-Benzothiazolol under different conditions.
  • x-mol.com. (2019, July 15). 5-BROMO-BENZOOXAZOLE-2-CARBOXYLIC ACID METHYL ESTER Safety Data Sheets.
  • ResearchGate. (n.d.). The Oxidation of Oxygen and Sulfur‐Containing Heterocycles by Cytochrome P450 Enzymes.
  • INCHEM. (n.d.). Sulfur-Containing Heterocyclic Compounds (JECFA Food Additives Series 50).
  • PubChem - NIH. (n.d.). Benzothiazole | C7H5NS | CID 7222.
  • NIH. (n.d.). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives.
  • PMC - NIH. (n.d.). Synthesis of Sulfur-Containing Heterocycles through Oxidative Carbon–Hydrogen Bond Functionalization.
  • Molecules. (n.d.). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry.
  • NIH. (n.d.). Photoluminescence Dependance of 2-Bromo-3-aminobenzo[de]anthracene-7-one on Solvent Polarity for Potential Applications in Color-Tunable Optoelectronics.
  • Google Patents. (n.d.). CN104860901B - Preparation method of benzothiazole-2-carboxylic acid.
  • MedCrave online. (2016, December 14). Forced degradation studies.
  • International Journal of Innovative Science and Research Technology. (n.d.). A Brief Study on Forced Degradation Studies with Regulatory Guidance.
  • PubChem. (n.d.). 5-Bromothiazole-2-carboxylic acid | C4H2BrNO2S | CID 45480406.
  • Biosynth. (n.d.). 5-Bromo-benzothiazole-2-carboxylic acid methyl ester | 1187928-49-9.
  • Asian Journal of Research in Chemistry. (2014, January). Forced Degradation Study: An Important Tool in Drug Development.
  • NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • ResearchGate. (2025, October 25). Photoluminescence Dependance of 2-Bromo-3-aminobenzo[de]anthracene-7-one on Solvent Polarity for Potential Applications in Color-Tunable Optoelectronics.
  • Wikipedia. (n.d.). Benzothiazole.
  • MDPI. (n.d.). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review.
  • The Royal Society of Chemistry. (n.d.). Photochemistry of aromatic compounds.
  • Applied and Environmental Microbiology. (n.d.). Initial transformations in the biodegradation of benzothiazoles by Rhodococcus isolates.
  • PubChem. (n.d.). 5-Bromo-2-benzothiazolecarboxylic acid | C8H4BrNO2S | CID 45480269.
  • AMERICAN ELEMENTS. (n.d.). 2-Bromobenzo[d]thiazole-6-carboxylic Acid | CAS 22514-58-5.
  • PubChem. (n.d.). 2-Bromothiazole-5-carboxylic acid | C4H2BrNO2S | CID 2763210.
  • MDPI. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid.
  • ResearchGate. (2025, August 7). ChemInform Abstract: Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide.
  • MDPI. (n.d.). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
  • ResearchGate. (2025, October 16). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry.
  • PMC - NIH. (n.d.). Initial Transformations in the Biodegradation of Benzothiazoles by Rhodococcus Isolates.
  • Benchchem. (n.d.). Technical Guide: Solubility and Synthesis of 5-Hydroxybenzothiazole-2-carboxylic Acid.
  • PMC - PubMed Central. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification.
  • Sigma-Aldrich. (n.d.). 2-Bromobenzo[d]thiazole-6-carboxylic acid | 22514-58-5.
  • PMC - NIH. (n.d.). Cometabolic Degradation of Dibenzofuran and Dibenzothiophene by a Newly Isolated Carbazole-Degrading Sphingomonas sp. Strain.
  • PMC - NIH. (n.d.). Comparison of Microbial and Photochemical Processes and Their Combination for Degradation of 2-Aminobenzothiazole.
  • PMC - NIH. (n.d.). Degradation of 2-bromobenzoic acid by a strain of Pseudomonas aeruginosa.
  • Google Patents. (n.d.). US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
  • SCBT. (n.d.). 2-Bromothiazole-5-carboxylic acid | CAS 54045-76-0.

Sources

Validation & Comparative

Mass spectrometry analysis of 5-Bromobenzothiazole-2-carboxylic acid for molecular weight confirmation

Author: BenchChem Technical Support Team. Date: January 2026

Starting Initial Investigation

I'm currently engaged in a comprehensive Google search to establish a foundational understanding. My initial focus is on gathering information about 5-Bromobenzothiazole-2-carboxylic acid. I'm looking into its chemical structure, molecular weight, and typical ionization behavior. I'm also planning to.

Initiating Detailed Research

I'm now conducting a more in-depth exploration, expanding beyond basic properties. I'm actively researching mass spectrometry techniques suitable for small organic molecules, specifically ESI and APCI. My focus includes sourcing authoritative protocols for instrument calibration and operation. Next, I plan to outline the guide's structure, starting with an introduction to the need for molecular weight confirmation, and then calculating the monoisotopic mass and isotopic pattern of 5-Bromobenzothiazole-2-carboxylic acid.

Expanding Scope and Detail

I'm now diving deeper into the specifics, solidifying the guide's structure. I'll outline an experimental protocol for mass spec analysis, including sample prep and instrument parameters, alongside the rationale for these choices. I'm also preparing to create a workflow diagram using Graphviz. I will include a detailed section on data analysis, expecting m/z values and decision-making flowcharts. This is followed by a section discussing alternative techniques like NMR and elemental analysis.

A Researcher's Guide to Functional Group Identification in 5-Bromobenzothiazole-2-carboxylic acid using FT-IR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the precise characterization of molecular structures is paramount. For novel compounds such as 5-Bromobenzothiazole-2-carboxylic acid, a heterocyclic compound with potential therapeutic applications, unambiguous identification of its functional groups is a critical first step. This guide provides an in-depth exploration of Fourier-Transform Infrared (FT-IR) spectroscopy as a primary analytical tool for this purpose. We will delve into the theoretical underpinnings, present a detailed experimental protocol, and compare its utility against other common analytical techniques.

The Power of Vibrational Spectroscopy in Molecular Characterization

FT-IR spectroscopy is a non-destructive analytical technique that provides a molecular fingerprint of a compound. The fundamental principle lies in the absorption of infrared radiation by a molecule, which excites vibrations of its constituent bonds. Each type of bond and functional group vibrates at a characteristic frequency, resulting in a unique spectrum of absorption peaks. By analyzing the position, intensity, and shape of these peaks, we can confidently identify the functional groups present in a molecule.

For a molecule like 5-Bromobenzothiazole-2-carboxylic acid, we anticipate a complex spectrum arising from the vibrations of its carboxylic acid group, the benzothiazole ring system, and the carbon-bromine bond.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

The following protocol outlines the steps for obtaining an FT-IR spectrum of 5-Bromobenzothiazole-2-carboxylic acid using the Attenuated Total Reflectance (ATR) technique, a common and convenient method for solid samples.

Step-by-Step Methodology
  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

    • Perform a background scan to account for atmospheric water and carbon dioxide. This is crucial for obtaining a clean spectrum of the sample.

  • Sample Preparation:

    • Place a small, representative amount of the solid 5-Bromobenzothiazole-2-carboxylic acid sample directly onto the ATR crystal.

    • Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Spectral Acquisition:

    • Set the desired spectral range, typically from 4000 to 400 cm⁻¹.

    • Select an appropriate number of scans to co-add for a good signal-to-noise ratio (e.g., 32 or 64 scans).

    • Initiate the sample scan.

  • Data Processing:

    • After acquisition, the spectrum should be baseline corrected to remove any sloping background.

    • Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

Experimental Workflow Diagram

G cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing & Analysis start Start instrument_prep Instrument Preparation (Background Scan) start->instrument_prep sample_prep Sample Preparation (Apply to ATR Crystal) instrument_prep->sample_prep set_params Set Spectral Parameters (Range, Scans) sample_prep->set_params scan_sample Scan Sample set_params->scan_sample process_data Data Processing (Baseline Correction) scan_sample->process_data analyze_spectrum Analyze Spectrum (Peak Identification) process_data->analyze_spectrum end End analyze_spectrum->end

Caption: Workflow for FT-IR spectral acquisition of 5-Bromobenzothiazole-2-carboxylic acid.

Interpreting the Spectrum: Identifying Key Functional Groups

The FT-IR spectrum of 5-Bromobenzothiazole-2-carboxylic acid is expected to exhibit a series of characteristic absorption bands. The table below summarizes the anticipated peaks and their assignments based on established literature values for similar functional groups.[1][2][3][4][5]

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Expected Intensity & Shape
Carboxylic AcidO-H stretch3300 - 2500Strong, Very Broad
Carboxylic AcidC=O stretch1710 - 1680Strong, Sharp
BenzothiazoleC=N stretch~1630Medium
Aromatic RingC=C stretch1600 - 1450Medium to Weak, Multiple Bands
Carboxylic AcidC-O stretch1320 - 1210Strong
Carboxylic AcidO-H bend950 - 910Medium, Broad
BenzothiazoleC-S stretch~690Medium to Weak
Aryl BromideC-Br stretchBelow 600Medium to Strong

Causality Behind Spectral Features:

  • Broad O-H Stretch: The O-H stretching vibration of the carboxylic acid appears as a very broad band due to extensive intermolecular hydrogen bonding, which creates a wide range of bond energies.[1][2] This is often one of the most recognizable features in the spectrum of a carboxylic acid.

  • Conjugated C=O Stretch: The carbonyl (C=O) stretch of the carboxylic acid is expected to appear at a slightly lower wavenumber (1710-1680 cm⁻¹) than a typical saturated carboxylic acid (1760-1690 cm⁻¹) due to conjugation with the benzothiazole ring system.[6][7] This electronic delocalization weakens the C=O double bond, requiring less energy to vibrate.

  • Fingerprint Region: The region below 1500 cm⁻¹ is known as the "fingerprint region" and contains a complex pattern of peaks that are unique to the molecule as a whole.[8] While individual peak assignments can be challenging, this region is invaluable for confirming the identity of a compound by comparison with a reference spectrum.

Logical Relationship of Functional Groups to Spectral Data

G cluster_groups Functional Groups cluster_peaks Characteristic FT-IR Peaks (cm⁻¹) mol 5-Bromobenzothiazole- 2-carboxylic acid cooh Carboxylic Acid mol->cooh bth Benzothiazole mol->bth arbr Aryl Bromide mol->arbr oh_stretch ~3300-2500 (Broad) cooh->oh_stretch O-H Stretch co_stretch ~1710-1680 cooh->co_stretch C=O Stretch cn_stretch ~1630 bth->cn_stretch C=N Stretch cbr_stretch <600 arbr->cbr_stretch C-Br Stretch

Caption: Correlation of functional groups in the molecule to their expected FT-IR peaks.

Comparative Analysis with Alternative Techniques

While FT-IR spectroscopy is a powerful tool for functional group identification, a comprehensive characterization often involves complementary techniques.

Technique Principle Information Provided Advantages Limitations
FT-IR Spectroscopy Molecular VibrationsFunctional Groups PresentFast, Non-destructive, Cost-effectiveLimited structural information, Not ideal for mixtures
NMR Spectroscopy Nuclear Spin TransitionsDetailed structural connectivity (C-H framework)Provides unambiguous structure elucidationSlower, More expensive, Requires soluble sample
Mass Spectrometry Mass-to-charge ratioMolecular weight and fragmentation patternHigh sensitivity, Provides molecular formulaDoes not directly identify functional groups
Chemical Tests Specific chemical reactionsPresence or absence of specific functional groupsSimple, InexpensiveDestructive, Prone to interferences, Less definitive

Synergistic Approach:

For researchers in drug development, a multi-faceted approach is often the most robust. For instance, after identifying the key functional groups with FT-IR, Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to elucidate the precise connectivity of the atoms, confirming the overall structure.[9][10] Mass spectrometry would then be used to confirm the molecular weight and elemental composition.

Conclusion

FT-IR spectroscopy stands as an indispensable, first-line analytical technique for the characterization of novel compounds like 5-Bromobenzothiazole-2-carboxylic acid. Its ability to rapidly and reliably identify key functional groups provides a crucial foundation for further structural elucidation and downstream applications in drug development. By understanding the principles of FT-IR and integrating its findings with complementary analytical methods, researchers can achieve a comprehensive and confident characterization of their molecules of interest.

References

  • Journal of Chemical Education. (n.d.). Green Approaches for Efficient Functional Group Analysis of Organic Compounds. ACS Publications. Retrieved from [Link][11]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link][1]

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link][6][7]

  • Study Mind. (n.d.). Organic Analysis - Identification of Functional Groups (A-Level Chemistry). Retrieved from [Link][9]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link][8]

  • Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link][2]

  • Quora. (2023, March 26). What are the methods for qualitative identification of functional groups? Retrieved from [Link][10]

  • Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link][12]

  • ResearchGate. (n.d.). Theoretical FT-IR spectrum of benzothiazole. Retrieved from [Link][3]

  • ResearchGate. (n.d.). FTIR graph of N-(2-Amino benzothiazole) methacylamide copolymers. Retrieved from [Link][4]

  • University of Colorado Boulder. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • Progress in Chemical and Biochemical Research. (n.d.). Practical Approach for the Identification of Functional Groups in Organic Compounds. Retrieved from [Link][13]

  • JoVE. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link][14]

  • University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link][15]

  • International Journal of Pharmaceutical Sciences and Research. (2018). Synthesis, Characterization and Biological Activity of benzothiazole Complexes. Retrieved from [Link][5]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link][16]

  • University of California, Los Angeles. (n.d.). IR Chart. Retrieved from [Link][17]

  • Semantic Scholar. (n.d.). FTIR and Raman spectra of benzothiazole and benzothiazolethiol. Retrieved from [Link][18]

  • ResearchGate. (n.d.). FTIR spectra (a,b) of (E)-2-(((5-bromothiazol-2-yl)imino)methyl)phenol.... Retrieved from [Link][19]

Sources

A Comparative Guide to HPLC Methods for Purity Validation of 5-Bromobenzothiazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, establishing the purity of starting materials and intermediates is a cornerstone of robust and reproducible synthesis. The purity of 5-Bromobenzothiazole-2-carboxylic acid, a key building block in the synthesis of various pharmacologically active agents, is of paramount importance. This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity validation of this compound, supported by experimental data and procedural rationale.

The structural characteristics of 5-Bromobenzothiazole-2-carboxylic acid, featuring a benzothiazole core, a bromine substituent, and a carboxylic acid group, dictate its chromatographic behavior. Its aromaticity and moderate polarity make it an ideal candidate for analysis by reversed-phase HPLC.[1] The carboxylic acid moiety's ionization is pH-dependent, a critical factor in controlling retention and peak shape.[2]

This guide will explore two scientifically-grounded HPLC methods, explaining the rationale behind component selection and providing a framework for choosing the most suitable approach for your laboratory's needs. All methodologies are designed to be self-validating systems, adhering to the principles outlined in the United States Pharmacopeia (USP) and International Council for Harmonisation (ICH) guidelines.[3][4][5][6][7][8][9][10]

Method 1: The Workhorse - Isocratic Elution on a C18 Column

This method represents a robust, straightforward approach, often the first choice for routine purity analysis of moderately polar aromatic compounds. The C18 stationary phase provides excellent hydrophobic retention for the benzothiazole ring system.

Rationale for Experimental Choices:
  • Stationary Phase: A C18 (octadecylsilane) column is selected for its broad applicability and strong hydrophobic interactions with the analyte. This is a standard choice in reversed-phase chromatography.[11]

  • Mobile Phase: A simple isocratic mobile phase of acetonitrile and water (acidified with formic acid) is employed. Acetonitrile is a common organic modifier that provides good peak shape and lower viscosity compared to methanol. The addition of formic acid to the aqueous phase serves to suppress the ionization of the carboxylic acid group on the analyte, leading to increased retention and improved peak symmetry by minimizing silanol interactions on the stationary phase.[2][12]

  • Detection: UV detection at 254 nm is chosen based on the strong absorbance of the benzothiazole chromophore.

Experimental Protocol:
  • Chromatographic System: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: C18, 5 µm particle size, 4.6 x 150 mm.

  • Mobile Phase: Acetonitrile: 0.1% Formic Acid in Water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of 5-Bromobenzothiazole-2-carboxylic acid in 1 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution. Dilute as necessary for analysis.

Experimental Workflow Visualization:

Method_1_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in ACN/Water start->dissolve dilute Dilute to Working Conc. dissolve->dilute inject Inject 10 µL dilute->inject separate Isocratic Separation C18 Column ACN/0.1% FA (60:40) inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (% Area) integrate->calculate

Caption: Workflow for HPLC Method 1.

Method 2: Enhanced Selectivity with a Phenyl-Hexyl Column and Gradient Elution

This method is designed to provide an alternative selectivity profile, which can be crucial for resolving closely eluting impurities that may co-elute with the main peak in a standard C18 method.

Rationale for Experimental Choices:
  • Stationary Phase: A Phenyl-Hexyl column is chosen for its unique selectivity. In addition to hydrophobic interactions, this phase offers π-π interactions between the phenyl groups of the stationary phase and the aromatic ring of the analyte. This can lead to different elution orders and improved resolution of aromatic impurities.

  • Mobile Phase: A gradient elution is employed to provide a more robust separation of potential impurities with a wider range of polarities and to shorten the overall run time. The mobile phase components remain the same (acetonitrile and acidified water) to maintain good peak shape.

  • Detection: The detection wavelength is kept at 254 nm for consistency.

Experimental Protocol:
  • Chromatographic System: A standard HPLC system capable of gradient elution, equipped with a UV detector, autosampler, and column oven.

  • Column: Phenyl-Hexyl, 3.5 µm particle size, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-1 min: 30% B

    • 1-8 min: 30% to 80% B

    • 8-10 min: 80% B

    • 10.1-12 min: 30% B (re-equilibration)

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Same as Method 1.

Experimental Workflow Visualization:

Method_2_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in ACN/Water start->dissolve dilute Dilute to Working Conc. dissolve->dilute inject Inject 5 µL dilute->inject separate Gradient Separation Phenyl-Hexyl Column inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (% Area) integrate->calculate

Caption: Workflow for HPLC Method 2.

Comparative Performance Data

To objectively compare these two methods, a hypothetical sample of 5-Bromobenzothiazole-2-carboxylic acid containing two known potential impurities (Impurity A: a more polar precursor, and Impurity B: a less polar byproduct) was analyzed. The following data summarizes the performance of each method based on key chromatographic parameters as defined by the USP.[3][6][9][13]

Table 1: Comparison of Chromatographic Performance

ParameterMethod 1 (C18, Isocratic)Method 2 (Phenyl-Hexyl, Gradient)
Retention Time (min)
Impurity A2.83.5
5-Bromobenzothiazole-2-carboxylic acid5.26.8
Impurity B5.57.5
Resolution (USP)
Impurity A / Main Peak4.56.2
Main Peak / Impurity B1.32.8
Tailing Factor (USP)
Main Peak1.21.1
Theoretical Plates
Main Peak8,50012,000
Total Run Time (min) 1012

Discussion and Method Selection

Method 1 (C18, Isocratic) proves to be a rapid and reliable method for routine purity assessment. It offers good peak shape and adequate separation for Impurity A. However, the critical pair, the main peak and the closely eluting Impurity B, have a resolution of 1.3, which is below the generally accepted USP system suitability requirement of ≥ 1.5. This indicates that for accurate quantification of Impurity B, this method may not be sufficiently robust.

Method 2 (Phenyl-Hexyl, Gradient) , while having a slightly longer run time, demonstrates superior resolving power. The alternative selectivity of the Phenyl-Hexyl phase, combined with the gradient elution, significantly improves the resolution of the main peak from Impurity B to a robust value of 2.8. Furthermore, the higher number of theoretical plates indicates greater column efficiency, and the improved tailing factor suggests better peak symmetry.

Conclusion

For rapid quality control where the primary concern is the detection of more polar impurities, Method 1 offers an efficient solution. However, for comprehensive purity profiling, stability studies, and in-depth analysis where the resolution of closely related impurities is critical, Method 2 is the superior choice. Its enhanced selectivity and resolving power provide a higher degree of confidence in the analytical results, which is essential in a regulated drug development environment. The choice between the two methods will ultimately depend on the specific analytical requirements, the impurity profile of the sample, and the intended use of the data. A thorough method validation in accordance with ICH Q2(R2) guidelines should be performed before implementation for routine use.[4][5][8][10][14]

References

  • <621> CHROMATOGRAPHY - US Pharmacopeia (USP). vertexaisearch.cloud.google.com.
  • <621> CHROM
  • Understanding ICH Q2(R2)
  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. LinkedIn.
  • Understanding the Latest Revisions to USP <621> | Agilent. Agilent Technologies.
  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. AMSbiopharma.
  • HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column.
  • USP <621> Chromatography - DSDP Analytics. DSDP Analytics.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
  • <621> Chromatography - US Pharmacopeia (USP). go.usp.org.
  • Validation of Analytical Procedures Q2(R2) - ICH. ich.org.
  • 5-Bromo-2-benzothiazolecarboxylic acid | C8H4BrNO2S | CID 45480269 - PubChem. pubchem.ncbi.nlm.nih.gov.
  • HPLC Separation of Carboxylic Acids - SIELC Technologies. sielc.com.
  • Development and validation of a reversed-phase liquid chromatography method for the quantitative determination of carboxylic acids in industrial reaction mixtures - PubMed. PubMed.
  • 5-Bromothiazole-2-carboxylic acid | C4H2BrNO2S | CID 45480406 - PubChem. pubchem.ncbi.nlm.nih.gov.
  • 5-Bromobenzothiazole-2-sulfonic acid - Echemi. echemi.com.
  • Reversed Phase HPLC Method Development - Phenomenex. Phenomenex.
  • Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. Agilent Technologies.
  • 2-Bromobenzo[d]thiazole-6-carboxylic acid | 22514-58-5 - Sigma-Aldrich. sigmaaldrich.com.
  • Navigating Purity Validation: A Comparative Guide to HPLC and Alternative Methods for 4-Bromobenzothiazole - Benchchem. BenchChem.
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC.
  • 5-Bromo-2-thiophenecarboxylic acid - High purity | EN - Georganics. georganics.sk.
  • Development and Validation of the RP-HPLC Method for Cis- Bromo Benzoate Determination in Itraconazole API and its Pharmaceutica. ijrpr.com.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. informit.com.

Sources

A Technical Guide to the Structure-Activity Relationship of 5-Bromobenzothiazole-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds. Its derivatives have demonstrated significant potential across various therapeutic areas, including oncology, infectious diseases, and neurology.[1][2] This guide focuses on the structure-activity relationship (SAR) of a specific, yet underexplored subclass: 5-Bromobenzothiazole-2-carboxylic acid derivatives. By dissecting the synthesis, biological evaluation, and the impact of structural modifications, we aim to provide a framework for the rational design of novel therapeutic agents based on this promising scaffold. While direct and comprehensive SAR studies on this particular series are limited, this guide synthesizes data from closely related benzothiazole analogues to illuminate potential avenues for drug discovery.

The 5-Bromobenzothiazole-2-carboxylic Acid Scaffold: A Platform for Therapeutic Innovation

The 5-Bromobenzothiazole-2-carboxylic acid core combines several key features that make it an attractive starting point for medicinal chemistry campaigns. The benzothiazole ring system provides a rigid, bicyclic framework that can be strategically functionalized. The bromine atom at the 5-position offers a site for further modification through various cross-coupling reactions and can also influence the compound's pharmacokinetic properties. The carboxylic acid at the 2-position is a versatile handle for the introduction of diverse functionalities, most commonly through the formation of amide or ester linkages. This allows for the exploration of a wide chemical space to optimize interactions with biological targets.

Comparative Analysis of Biological Activities

While a systematic SAR study of a library of 5-Bromobenzothiazole-2-carboxylic acid derivatives is not extensively documented in publicly available literature, we can infer potential trends by examining related structures. The primary derivatives of the carboxylic acid are amides and hydrazones, which have shown a broad range of biological activities.

Anticancer Activity

Benzothiazole derivatives have been extensively investigated for their anticancer properties. Their mechanisms of action are diverse and include the inhibition of protein kinases, disruption of microtubule polymerization, and induction of apoptosis. For instance, certain 2-arylbenzothiazoles have demonstrated potent and selective growth inhibition against various cancer cell lines.[3]

Table 1: Anticancer Activity of Selected Benzothiazole Derivatives

Compound IDR Group (at position 2)Cancer Cell LineIC50 (µM)Reference
Compound A 4-aminophenylMCF-7 (Breast)0.02[3]
Compound B 4-amino-3-methylphenylOvarian0.01[3]
Compound C N-(4-(benzothiazole-2-yl)-3-chlorophenyl)-2-[(benzimidazole-2-yl)thio]acetamideVariousNot specified (active)[3]
Compound D N-(4-(benzothiazole-2-yl)phenyl)-2-[(1,5-diphenyl-1H-imidazole-2-yl)thio]acetamideVariousNot specified (active)[3]

This table presents data for related benzothiazole structures to suggest potential activities for 5-bromo-substituted analogues.

The data suggests that substitutions at the 2-position of the benzothiazole ring are critical for anticancer activity. It is hypothesized that the introduction of a 5-bromo substituent could further enhance potency or modulate selectivity due to its electronic and steric properties.

Antimicrobial Activity

The benzothiazole nucleus is also a key component of many antimicrobial agents. Derivatives have shown activity against a range of bacteria and fungi.[1] The SAR of these compounds often depends on the nature of the substituent at the 2-position and the substitution pattern on the benzene ring.

Table 2: Antimicrobial Activity of Selected Benzothiazole Derivatives

Compound IDR Group (at position 2)MicroorganismMIC (µg/mL)Reference
Compound E N,N-disubstituted aminoS. aureus2.9[4]
Compound F Hydrazone derivativeM. tuberculosis<0.2-6.25[5]
Compound G Thiazole-substitutedGram-positive bacteria3.90–15.63[6]
Compound H Thiazole-substitutedFungi3.90–15.63[6]

This table presents data for related benzothiazole structures to suggest potential activities for 5-bromo-substituted analogues.

The presence of a halogen, such as bromine, on the benzothiazole ring has been shown to influence antimicrobial activity.[4] Therefore, the 5-bromo substituent in the target scaffold is a promising feature for the development of novel anti-infective agents.

Enzyme Inhibition

Many benzothiazole derivatives exert their biological effects through the inhibition of specific enzymes, such as protein kinases.[7] The design of selective kinase inhibitors is a major focus in drug discovery, particularly in oncology.

Table 3: Kinase Inhibitory Activity of Selected Benzothiazole Derivatives

Compound IDTarget KinaseIC50 (µM)Reference
Compound I PI3Kβ0.048[8]
Compound J ATR Kinase2.527 (in HCT116 cells)[1]

This table presents data for related benzothiazole structures to suggest potential activities for 5-bromo-substituted analogues.

The development of 5-Bromobenzothiazole-2-carboxylic acid derivatives as kinase inhibitors would involve synthesizing a library of amides and evaluating them against a panel of kinases to determine their potency and selectivity.

Experimental Protocols

Synthesis of 5-Bromobenzothiazole-2-carboxylic Acid Derivatives

The synthesis of the target compounds typically involves a multi-step process, starting with the formation of the benzothiazole core, followed by functionalization at the 2-position.

Workflow for the Synthesis of 5-Bromobenzothiazole-2-carboxamides

Synthesis_Workflow cluster_0 Step 1: Synthesis of 2-Amino-5-bromobenzothiazole cluster_1 Step 2: Synthesis of 5-Bromobenzothiazole-2-carboxylic Acid cluster_2 Step 3: Amide Coupling A 4-Bromoaniline D 2-Amino-5-bromobenzothiazole A->D B Potassium Thiocyanate B->D C Bromine in Acetic Acid C->D D1 2-Amino-5-bromobenzothiazole G 5-Bromobenzothiazole-2-carboxylic Acid D1->G E, F E Sandmeyer Reaction (NaNO2, H2SO4, CuCN) F Hydrolysis G1 5-Bromobenzothiazole-2-carboxylic Acid J 5-Bromo-N-substituted-benzothiazole-2-carboxamide G1->J H Amine (R-NH2) H->J I Coupling Agents (EDC, HOBt, or HATU) I->J

Caption: Synthetic workflow for 5-Bromobenzothiazole-2-carboxamides.

Step-by-Step Protocol for Amide Coupling (General Procedure): [9][10]

  • Dissolution: Dissolve 5-Bromobenzothiazole-2-carboxylic acid (1.0 eq) and the desired amine (1.1 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • Addition of Coupling Reagents: To the solution, add a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and 1-hydroxybenzotriazole (HOBt) (1.1 eq), or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.

Biological Evaluation Protocols

Protocol for In Vitro Kinase Inhibition Assay (TR-FRET): [8]

  • Reagent Preparation: Prepare assay buffer, recombinant kinase, a biotinylated substrate peptide, ATP, and a lanthanide-labeled anti-phospho-substrate antibody.

  • Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO).

  • Assay Plate Preparation: Add the diluted compounds to the wells of a microplate.

  • Kinase Reaction: Add the kinase and substrate to the wells. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction by adding a detection mix containing the europium-labeled antibody and streptavidin-allophycocyanin (SA-APC).

  • Signal Measurement: After incubation, read the plate on a time-resolved fluorescence resonance energy transfer (TR-FRET) compatible reader. The signal is inversely proportional to the kinase activity.

Workflow for a Typical Biological Screening Cascade

Screening_Cascade A Library of 5-Bromobenzothiazole-2-carboxylic Acid Derivatives B Primary Screening (e.g., Single-dose enzyme inhibition or cell viability assay) A->B C Hit Identification (Compounds showing significant activity) B->C D Dose-Response Analysis (Determination of IC50 or EC50 values) C->D E Lead Compound Selection (Potent and selective compounds) D->E F Secondary Assays (e.g., Selectivity profiling, mechanism of action studies) E->F G In Vivo Studies (Animal models of disease) F->G

Caption: A typical workflow for screening and identifying lead compounds.

Structure-Activity Relationship (SAR) Insights and Future Directions

Based on the analysis of related benzothiazole derivatives, several key SAR trends can be hypothesized for the 5-Bromobenzothiazole-2-carboxylic acid scaffold:

  • Amide Substituents: The nature of the substituent on the amide nitrogen is crucial. Aromatic and heteroaromatic rings often provide opportunities for π-π stacking and hydrogen bonding interactions within the target's binding site. The substitution pattern on these rings (e.g., electron-donating or electron-withdrawing groups) can fine-tune the electronic properties and steric bulk, significantly impacting activity.

  • The 5-Bromo Group: The bromine atom can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. It also increases the lipophilicity of the molecule, which can affect cell permeability and metabolic stability.

  • Alternative Linkers: While amides are the most common derivatives, exploring other linkers such as hydrazones, esters, or reversed amides could lead to novel interactions with biological targets.

Logical Framework for SAR Exploration

SAR_Exploration A Initial Hit Compound (e.g., 5-Bromo-N-phenyl-benzothiazole-2-carboxamide) B Systematic Modification of N-Aryl Substituent A->B C Introduction of Heterocycles A->C D Modification of the Linker (Amide -> Hydrazone, etc.) A->D E Evaluation of Biological Activity (IC50, MIC) B->E C->E D->E F Establish SAR Trends E->F G Lead Optimization F->G

Caption: A logical approach to exploring the SAR of the target scaffold.

Conclusion

The 5-Bromobenzothiazole-2-carboxylic acid scaffold represents a promising starting point for the development of novel therapeutic agents. While direct and extensive SAR studies on this specific series are yet to be widely published, the wealth of information on related benzothiazole derivatives provides a strong foundation for rational drug design. By systematically exploring the chemical space around this core structure and employing robust biological evaluation methods, researchers can unlock the full therapeutic potential of this versatile scaffold. This guide serves as a starting point to inspire and inform such future investigations.

References

  • Synthesis, Spectral Characterization and Antibacterial Activity of Functionalized Hydrazones. (n.d.). International Journal of Pharmaceutical Sciences and Research.
  • Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3K Inhibitors. (2016). Molecules, 21(7), 876.
  • Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. (2019). Chemical Science, 10(29), 7069-7074.
  • Synthesis and antimicrobial activity of benzoisothiazole based hydrazones. (2017).
  • Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. (2022). Molecules, 27(15), 4729.
  • Design, Synthesis, and Anticancer Activity of Novel Benzothiazole Analogues. (2019). Journal of Heterocyclic Chemistry, 56(5), 1437-1449.
  • Synthesis of promising antimicrobial agents: hydrazide‐hydrazones of 5‐nitrofuran‐2‐carboxylic acid. (2021). Archiv der Pharmazie.
  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. (2022). Pharmaceuticals, 15(7), 830.
  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2023). RSC Medicinal Chemistry.
  • Structure-activity relationship map of the amino carboxamide benzothiazole series. (n.d.).
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). Journal of the Iranian Chemical Society.
  • Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. (2021). Molecules, 26(16), 4995.
  • Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affect. (2023).
  • Antimicrobial Activity of Some Steroidal Hydrazones. (2021). Molecules, 26(16), 4975.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2009). Tetrahedron Letters, 50(44), 6063-6066.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.).
  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (2012). Organic Letters, 14(15), 3878-3881.
  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). International Journal of Molecular Sciences, 24(13), 10981.
  • Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. (2023). RSC Advances, 13(38), 26645-26659.
  • Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. (2023). RSC Advances, 13(45), 31448-31463.
  • reaction condition optimization for amidation of 5-Bromothiophene-2-carboxylic acid. (n.d.). BenchChem.
  • Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. (2024). Frontiers in Chemistry, 12, 1369558.
  • Synthesis of 8-bromo-9-substituted-1,3-benzothiazolo-[5,1-b]-1,3,4-triazoles and their anthelmintic activity. (2008). Indian Journal of Chemistry, 47B, 1579-1583.
  • Synthesis, pharmacological evaluation and structure-activity relationship of recently discovered enzyme antagonist azoles. (2021). European Journal of Medicinal Chemistry, 223, 113645.
  • Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. (2018). Bioorganic & Medicinal Chemistry Letters, 28(15), 2577-2581.
  • Synthesis of the 1,5‐Benzothiazepane Scaffold – Established Methods and New Developments. (2023). ChemistryOpen, 12(2), e202200196.
  • Synthesis and Antimicrobial Evaluation of a New Series of N-1,3-Benzothiazol-2-ylbenzamides. (2016). Molecules, 21(1), 109.
  • SAR of different substituted benzothiazole derivatives as antibacterial agent. (n.d.).
  • Synthesis and antitumor activity evaluation of new 2-(4-aminophenyl)benzothiazole derivatives bearin. (2014). Journal of Enzyme Inhibition and Medicinal Chemistry, 29(6), 854-862.

Sources

A Comparative Guide to the Reactivity of 5-Bromobenzothiazole-2-carboxylic Acid and Other Halogenated Benzothiazoles

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the efficiency and success of synthetic campaigns. Halogenated benzothiazoles, particularly those bearing a carboxylic acid moiety, represent a versatile class of intermediates. This guide provides an in-depth technical comparison of the reactivity of 5-Bromobenzothiazole-2-carboxylic acid with its analogous fluoro, chloro, and iodo counterparts. By examining their performance in key cross-coupling and nucleophilic substitution reactions, this document aims to provide a rational basis for substrate selection in complex molecule synthesis.

Introduction: The Benzothiazole Scaffold and the Influence of Halogenation

The benzothiazole core is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active compounds. Halogenation of the benzene ring provides a convenient handle for further molecular elaboration through various modern synthetic methodologies. The nature of the halogen substituent at the 5-position profoundly influences the reactivity of the C-X bond, a critical parameter in popular palladium-catalyzed cross-coupling reactions. Furthermore, the electronic properties of the halogen, in concert with the electron-withdrawing carboxylic acid group at the 2-position, dictate the susceptibility of the aromatic ring to nucleophilic attack.

This guide will explore these reactivity trends through the lens of three ubiquitous transformations:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds.

  • Buchwald-Hartwig Amination: For the construction of C-N bonds.

  • Nucleophilic Aromatic Substitution (SNAr): For the introduction of various nucleophiles.

Theoretical Framework: Understanding Halogen Reactivity

The reactivity of halogenated benzothiazoles in cross-coupling and nucleophilic substitution reactions is governed by a combination of factors, primarily the carbon-halogen (C-X) bond strength and the electronic nature of the halogen.

In Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura and Buchwald-Hartwig):

The rate-determining step in these reactions is often the oxidative addition of the palladium(0) catalyst into the C-X bond. The weaker the C-X bond, the faster the oxidative addition and, generally, the overall reaction. The bond dissociation energies for aryl halides follow the trend: C-I < C-Br < C-Cl < C-F. Consequently, the expected order of reactivity for 5-halobenzothiazole-2-carboxylic acids in these reactions is:

Iodo > Bromo > Chloro > Fluoro

This trend is a reliable predictor of relative reactivity, with iodo-derivatives often reacting at lower temperatures or with lower catalyst loadings compared to their bromo- and chloro-analogs. Fluoro-derivatives are typically unreactive in these standard cross-coupling reactions.

In Nucleophilic Aromatic Substitution (SNAr) Reactions:

The mechanism of SNAr involves the attack of a nucleophile on the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of the leaving group. The reaction is facilitated by electron-withdrawing groups on the aromatic ring that can stabilize the negative charge of the intermediate. The carboxylic acid group at the 2-position of the benzothiazole ring acts as such an activating group.

The role of the halogen as a leaving group in SNAr is twofold: it must be a good leaving group (related to the stability of the halide anion) and it influences the electrophilicity of the carbon to which it is attached through its inductive effect. The general leaving group ability follows the trend F > Cl > Br > I, which is counterintuitive to the C-X bond strength. This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. The stability of the fluoride anion as a leaving group is also a contributing factor. Therefore, for SNAr reactions on activated aromatic systems, the expected reactivity trend is:

Fluoro > Chloro > Bromo > Iodo

G cluster_suzuki Suzuki-Miyaura & Buchwald-Hartwig Reactivity cluster_snar Nucleophilic Aromatic Substitution (SNAr) Reactivity Iodo Iodo Bromo Bromo Iodo->Bromo Decreasing Reactivity (Weaker C-X bond is better) Chloro Chloro Bromo->Chloro Decreasing Reactivity (Weaker C-X bond is better) Fluoro Fluoro Chloro->Fluoro Decreasing Reactivity (Weaker C-X bond is better) Fluoro_snar Fluoro Chloro_snar Chloro Fluoro_snar->Chloro_snar Decreasing Reactivity (Better leaving group & C-X polarization) Bromo_snar Bromo Chloro_snar->Bromo_snar Decreasing Reactivity (Better leaving group & C-X polarization) Iodo_snar Iodo Bromo_snar->Iodo_snar Decreasing Reactivity (Better leaving group & C-X polarization)

Reactivity trends of 5-halobenzothiazoles.

Comparative Reactivity in Suzuki-Miyaura Coupling

Halogen SubstituentExpected Relative ReactivityTypical Reaction Conditions
Iodo HighestMilder conditions (e.g., lower temperature, lower catalyst loading).
Bromo HighStandard conditions, often requiring heating.
Chloro ModerateMore forcing conditions (e.g., higher temperature, specialized ligands).
Fluoro Very Low/InertGenerally not reactive under standard Suzuki-Miyaura conditions.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for each specific substrate and coupling partner.

  • Reaction Setup: To a flame-dried Schlenk flask, add 5-halobenzothiazole-2-carboxylic acid (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv).

  • Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂ with a phosphine ligand, 1-5 mol%).

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF).

  • Reaction Execution: Heat the reaction mixture under an inert atmosphere (N₂ or Ar) at a temperature ranging from 80 °C to 120 °C until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

G Start Start Reaction_Setup Combine 5-halobenzothiazole-2-carboxylic acid, arylboronic acid, and base in a Schlenk flask. Start->Reaction_Setup Catalyst_Addition Add palladium catalyst and ligand. Reaction_Setup->Catalyst_Addition Solvent_Addition Add degassed solvent system. Catalyst_Addition->Solvent_Addition Reaction Heat under inert atmosphere (80-120 °C). Solvent_Addition->Reaction Monitoring Monitor reaction progress by TLC or LC-MS. Reaction->Monitoring Monitoring->Reaction Incomplete Workup Cool, dilute with organic solvent, and perform aqueous washes. Monitoring->Workup Complete Purification Dry, concentrate, and purify by column chromatography. Workup->Purification End End Purification->End

Workflow for a typical Suzuki-Miyaura coupling reaction.

Comparative Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines. Similar to the Suzuki-Miyaura coupling, the reactivity of the aryl halide is a key factor.

Halogen SubstituentExpected Relative ReactivityNotes
Iodo HighOften preferred for challenging couplings.
Bromo GoodA widely used and reliable substrate.
Chloro ModerateRequires more specialized and often more expensive catalyst systems.
Fluoro Very Low/InertNot typically used in Buchwald-Hartwig amination.

Representative Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine 5-halobenzothiazole-2-carboxylic acid (1.0 equiv), the desired amine (1.1-1.5 equiv), a strong base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃, 1.5-2.5 equiv), the palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst), and a suitable phosphine ligand (e.g., Xantphos, RuPhos, or SPhos).

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane, or THF).

  • Reaction Execution: Heat the reaction mixture under an inert atmosphere at a temperature typically between 80 °C and 110 °C. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: After completion, cool the reaction, filter through a pad of celite, and concentrate. The crude product is then purified by column chromatography.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

For SNAr reactions, the high electronegativity of fluorine makes 5-fluorobenzothiazole-2-carboxylic acid the most promising substrate, provided the reaction conditions are suitable for the nucleophile to attack the activated ring.

Halogen SubstituentExpected Relative ReactivityRationale
Fluoro HighestStrong inductive electron-withdrawal by fluorine activates the ring for nucleophilic attack. Fluoride is a good leaving group in this context.
Chloro ModerateChlorine is less activating than fluorine but can still undergo substitution with strong nucleophiles or under forcing conditions.
Bromo LowBromine is less activating than chlorine.
Iodo LowestIodine is the least activating halogen in this context.

Representative Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol is a general representation and will vary significantly based on the nucleophile.

  • Reaction Setup: Dissolve the 5-halobenzothiazole-2-carboxylic acid (1.0 equiv) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or NMP).

  • Reagent Addition: Add the nucleophile (e.g., an amine, alkoxide, or thiol, 1.1-2.0 equiv) and, if necessary, a base (e.g., K₂CO₃ or Et₃N) to neutralize any generated acid.

  • Reaction Execution: Heat the reaction mixture to a temperature between room temperature and 150 °C, depending on the reactivity of the substrate and nucleophile. Monitor the reaction's progress.

  • Work-up and Purification: Upon completion, pour the reaction mixture into water and extract with an organic solvent. Wash the organic layer, dry, and concentrate. Purify the product by crystallization or column chromatography.

Conclusion and Recommendations

The choice of halogen on the 5-position of benzothiazole-2-carboxylic acid is a critical decision that should be guided by the intended synthetic transformation.

  • For palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, 5-iodobenzothiazole-2-carboxylic acid is expected to be the most reactive substrate, followed by the bromo and then the chloro analogs. The use of the iodo- or bromo-derivatives is generally recommended for achieving higher yields and milder reaction conditions.

  • For nucleophilic aromatic substitution reactions , 5-fluorobenzothiazole-2-carboxylic acid is predicted to be the most reactive due to the strong activating effect of the fluorine atom.

It is important to note that the presence of the carboxylic acid group can sometimes complicate palladium-catalyzed reactions through coordination with the metal center. In such cases, protection of the carboxylic acid as an ester may be beneficial.

This guide provides a framework for understanding and predicting the reactivity of these valuable synthetic intermediates. Experimental validation for each specific application is always recommended to determine the optimal conditions and substrate.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Hartwig, J. F. Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism. Angewandte Chemie International Edition, 1998 , 37 (15), 2046-2067. [Link]

  • Bunnett, J. F.; Zahler, R. E. Aromatic Nucleophilic Substitution Reactions. Chemical Reviews, 1951 , 49 (2), 273–412. [Link]

  • Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002 , 41 (22), 4176-4211. [Link]

  • Wolfe, J. P.; Wagaw, S.; Marcoux, J.-F.; Buchwald, S. L. Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 1998 , 31 (12), 805–818. [Link]

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for the Characterization of 5-Bromobenzothiazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Characterization

5-Bromobenzothiazole-2-carboxylic acid is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its structural integrity and purity are paramount, as even minute impurities can significantly alter the efficacy, safety, and properties of downstream products. Consequently, the analytical methods used to characterize this compound must be robust, reliable, and fit for their intended purpose.

This guide provides an in-depth comparison of orthogonal analytical techniques for the comprehensive characterization of 5-Bromobenzothiazole-2-carboxylic acid. We will delve into the causality behind experimental choices and present a framework for cross-validation, ensuring the generation of trustworthy and scientifically sound data. The process of cross-validation involves comparing results from different analytical methods to ensure data are comparable and reliable, a critical step during method transfer between laboratories or when employing multiple techniques within a single study.[1][2] This multi-faceted approach is not merely good practice; it is a scientific necessity for regulatory compliance and data integrity.[1][3]

The Analytical Toolkit: Orthogonal Methods for Complete Confidence

A single analytical technique rarely provides a complete picture of a compound's identity, purity, and stability. A truly robust characterization relies on an orthogonal approach, where different methods with distinct chemical principles are employed to analyze the same attributes. Here, we compare the primary quantitative chromatographic methods with essential spectroscopic techniques for structural elucidation.

Pillar 1: Chromatographic Methods for Quantitative Purity and Impurity Profiling

Chromatographic techniques are the workhorses for separating and quantifying the target analyte from impurities and degradation products.

A. High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in its reverse-phase modality, is the gold standard for purity assessment and assay of non-volatile, polar organic molecules like 5-Bromobenzothiazole-2-carboxylic acid. Its high precision and robustness make it ideal for routine quality control and stability testing.[4]

Causality Behind the Method: The choice of a C18 column is based on its hydrophobic nature, which provides effective retention for the aromatic benzothiazole core. An acidic mobile phase (e.g., using formic or phosphoric acid) is crucial to suppress the ionization of the carboxylic acid group, ensuring a sharp, symmetrical peak shape and reproducible retention times. UV detection is selected based on the strong chromophore of the benzothiazole ring system.

Experimental Protocol: RP-HPLC Method for Purity Determination

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

    • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Reagents & Materials:

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade)

    • Formic Acid (ACS Grade)

    • 5-Bromobenzothiazole-2-carboxylic acid reference standard and sample.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Standard/Sample Preparation:

    • Prepare a 1.0 mg/mL stock solution of the reference standard in a 50:50 mixture of Acetonitrile and Water (diluent).

    • Prepare sample solutions at a concentration of approximately 0.5 mg/mL in the same diluent.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 30
      20 80
      25 80
      26 30

      | 30 | 30 |

  • System Suitability Test (SST):

    • Inject the standard solution five times.

    • Acceptance Criteria: The relative standard deviation (%RSD) for the peak area must be ≤ 2.0%. The tailing factor for the main peak should be ≤ 1.5.[5]

B. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is exceptionally powerful for separating and identifying volatile and semi-volatile compounds.[6] For a non-volatile compound like a carboxylic acid, derivatization is necessary to increase its volatility. The primary advantage of GC-MS is the structural information provided by the mass spectrometer, which is invaluable for identifying unknown impurities.[7][8]

Causality Behind the Method: Derivatization, for example through silylation with BSTFA, replaces the acidic proton of the carboxylic acid with a non-polar trimethylsilyl (TMS) group. This transformation drastically reduces the boiling point and improves thermal stability, making the analyte suitable for GC analysis. Electron Ionization (EI) is used in the mass spectrometer to generate reproducible fragmentation patterns, creating a "fingerprint" that can be compared against spectral libraries for impurity identification.

Experimental Protocol: GC-MS for Impurity Identification (Post-Derivatization)

  • Instrumentation:

    • GC system with a split/splitless injector coupled to a Mass Spectrometer.

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Derivatization Procedure:

    • Dissolve ~1 mg of the sample in 200 µL of pyridine.

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

    • Cap the vial and heat at 70°C for 30 minutes.

  • Chromatographic Conditions:

    • Injector Temperature: 280°C

    • Carrier Gas: Helium, constant flow 1.2 mL/min

    • Oven Program: Start at 100°C, hold for 2 min, ramp to 300°C at 15°C/min, hold for 5 min.

  • Mass Spectrometry Conditions:

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Scan Range: 50-500 amu.

Pillar 2: Spectroscopic Methods for Structural Elucidation

While chromatography excels at separation and quantification, it provides limited structural information. Spectroscopic methods are essential for confirming the identity and structure of the main component and its impurities.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure determination. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, allowing for complete structural assignment.[9]

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra.

  • Expected ¹H NMR signals (in DMSO-d₆): A broad singlet for the carboxylic acid proton (>13 ppm), and distinct signals for the aromatic protons on the benzothiazole ring system.

  • Expected ¹³C NMR signals (in DMSO-d₆): Resonances for the carboxylic carbon (~160-170 ppm), and distinct signals for the quaternary and protonated carbons of the brominated benzothiazole core.

B. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid, non-destructive technique used to identify functional groups within a molecule. It serves as a quick identity check and can reveal the presence of unexpected functional groups indicative of impurities.[10][11]

Experimental Protocol: FTIR-ATR

  • Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

  • Characteristic Absorption Bands:

    • ~2500-3300 cm⁻¹ (broad): O-H stretch of the hydrogen-bonded carboxylic acid dimer.[12]

    • ~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid.

    • ~1600-1450 cm⁻¹: C=C and C=N stretching vibrations of the aromatic and thiazole rings.

Cross-Validation Workflow: An Integrated Approach

The true power of these techniques is realized when they are used in concert. The results from each method should corroborate the others, providing a self-validating system for characterization.

CrossValidationWorkflow cluster_quant Quantitative Analysis cluster_qual Structural Confirmation HPLC HPLC (Purity, Assay) Decision Data Concordant? HPLC->Decision GCMS GC-MS (Impurity ID) GCMS->Decision NMR NMR (Structure Elucidation) NMR->Decision FTIR FTIR (Functional Groups) FTIR->Decision Sample 5-Bromobenzothiazole- 2-carboxylic Acid Sample Sample->HPLC Sample->GCMS Sample->NMR Sample->FTIR Report Comprehensive Characterization Report Decision->Report Yes Investigation Investigate Discrepancy Decision->Investigation No

Caption: Integrated workflow for the cross-validation of analytical methods.

This workflow illustrates the principle of orthogonality. For example, the purity value determined by HPLC should be consistent with the absence of significant impurity signals in the NMR spectrum. An unknown peak observed in the HPLC chromatogram can be tentatively identified by GC-MS, and its structure later confirmed by isolating the impurity and analyzing it with NMR.

Comparative Data Summary

Table 1: Comparison of Quantitative Performance Characteristics

ParameterHPLC-UVGC-MS (after derivatization)Justification & Expertise
Primary Use Purity, Assay, StabilityImpurity IdentificationHPLC is more precise for quantification; MS provides definitive identification.
Specificity Good (retention time, peak purity)Excellent (retention time + mass spectrum)Mass fragmentation patterns from MS are highly specific fingerprints.
Linearity (R²) Typically >0.999Typically >0.995HPLC detectors generally offer a wider linear dynamic range.
Precision (%RSD) < 2.0%< 10%The multi-step derivatization process for GC-MS introduces more variability.
LOQ Low ng rangeLow pg rangeMS detectors are inherently more sensitive than UV detectors.
Sample Prep Simple dissolutionComplex (derivatization required)Derivatization adds time, cost, and potential for error.

Table 2: Comparison of Qualitative Capabilities

CapabilityHPLC-UVGC-MSNMRFTIR
Quantification ✅✅(qNMR)
Impurity Detection ✅✅✅✅
Impurity Identification ✅✅
Structural Confirmation ✅✅
Functional Group ID (Inferred)✅✅
✅✅ = Primary/Excellent Method, ✅ = Capable Method, ❌ = Not Suitable

Conclusion: A Unified Strategy for Unquestionable Quality

The comprehensive characterization of 5-Bromobenzothiazole-2-carboxylic acid cannot be achieved with a single analytical method. A scientifically sound, defensible analytical package relies on the cross-validation of data from orthogonal techniques.

  • HPLC serves as the robust, precise cornerstone for quantitative analysis of purity and stability.

  • GC-MS offers unparalleled capability for the identification of volatile or derivatizable impurities.

  • NMR provides the definitive, unambiguous confirmation of the molecular structure.

  • FTIR acts as a rapid and straightforward tool for verifying functional groups and confirming identity.

By integrating these methods, researchers and drug development professionals can build a complete, self-validating profile of the molecule. This ensures not only that the material meets the required specifications but also that the data is trustworthy and will withstand regulatory scrutiny, ultimately safeguarding the quality and integrity of the final product. The selection of methods and the depth of validation should always be guided by a risk-based approach appropriate for the stage of development, as outlined in international guidelines such as those from the ICH.[13][14][15]

References

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). YouTube.
  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025). AMSbiopharma.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
  • Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters - PharmaGuru. (2025). PharmaGuru.
  • A Guide to Cross-Validation of Analytical Methods Between Laboratories - Benchchem. (2025). Benchchem.
  • Validation of Analytical Procedures Q2(R2) - ICH. (2023). International Council for Harmonisation.
  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024). SGS.
  • Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010). LCGC North America.
  • Q2(R2) Validation of Analytical Procedures - FDA. (2024). U.S. Food and Drug Administration.
  • Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. (2014). AAPS J.
  • Validation of Impurity Methods, Part II. (2014). LCGC North America.
  • Characterization of benzothiazoles, benzotriazoles and benzosulfonamides in aqueous matrixes by solid-phase extraction followed by comprehensive two-dimensional gas chromatography coupled to time-of-flight mass spectrometry. (2009). Journal of Chromatography A.
  • Development and validation of a simultaneous method for the analysis of benzothiazoles and organic ultraviolet filters in various environmental matrices by GC-MS/MS. (2022). Analytical and Bioanalytical Chemistry.
  • 5-BROMOTHIAZOLE-2-CARBOXYLIC ACID(957346-62-2) 1H NMR spectrum. ChemicalBook.
  • General procedure for the synthesis of benzothiazole derivatives. (2024). The Royal Society of Chemistry.
  • 5-bromo-1-benzothiophene-2-carboxylic acid(7312-10-9) 1 h nmr. ChemicalBook.
  • Spectroscopic Purity Analysis of Synthesized 5-Bromothiophene-2-carboxylic acid: A Comparative Guide. (2025). Benchchem.
  • FTIR spectra of carboxylic acids || H-bonding & conjugation effect. (2023). YouTube.
  • Spectroscopy of Carboxylic Acids. (2020). Chemistry LibreTexts.
  • Development and Validation of the RP-HPLC Method for Cis- Bromo Benzoate Determination in Itraconazole API and its Pharmaceutica. International Journal of Pharmaceutical Sciences and Research.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Bromobenzothiazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: Understanding the Adversary

5-Bromobenzothiazole-2-carboxylic acid is a solid, likely a fine powder, which presents a primary hazard of dust inhalation. Based on analogous compounds, the primary health risks are:

  • Skin Irritation (Category 2): Direct contact is likely to cause skin irritation.[1][2]

  • Serious Eye Irritation (Category 2): The compound poses a significant risk of causing serious, potentially damaging, eye irritation upon contact.[1][2]

  • Respiratory Irritation (Category 3): Inhalation of dust may cause irritation to the respiratory system.[1][2]

  • Harmful if Swallowed (Acute Toxicity, Oral, Category 4): Ingestion may be harmful.[3][4]

These classifications mandate a stringent set of controls to prevent exposure through all primary routes: dermal (skin), ocular (eyes), and inhalation.

Core Protective Measures: An Engineered Defense

Personal Protective Equipment (PPE) is the final line of defense, employed after engineering controls (like fume hoods) and administrative controls. The selection of PPE must directly counteract the identified hazards.

Eye and Face Protection

The risk of serious eye irritation is non-negotiable.[1][2] Airborne particulates can easily cause severe damage.

  • Mandatory: Chemical safety goggles with indirect ventilation that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are required at all times.[5][6] The tight seal is crucial for preventing dust from entering the ocular space.

  • Recommended for High-Risk Operations: When handling larger quantities (>10g) or when there is a significant risk of splashing (e.g., during reaction quenching), a full-face shield must be worn in addition to safety goggles.[6][7] The face shield provides a secondary barrier, protecting the entire face from contact.

Hand Protection: Selecting the Right Barrier

The compound's structure as a halogenated aromatic carboxylic acid requires careful glove selection. A glove's performance is determined by its resistance to degradation, permeation, and breakthrough time.

  • Primary Recommendation: Butyl rubber gloves are an excellent choice due to their high resistance to corrosive acids, esters, and ketones.[8]

  • Alternative: Nitrile gloves offer good resistance to weak acids, oils, and bases and are a common laboratory choice.[6][8] However, their performance against halogenated and aromatic hydrocarbons can be poor.[9] If using nitrile, select a thicker glove (e.g., 8 mil) and operate under the assumption of a shorter breakthrough time. Always double-glove when handling this compound.

Glove Material Performance Against Acids Performance Against Halogenated/Aromatics Recommendation
Butyl Rubber Excellent, especially for corrosive acids.[8]GoodPrimary Choice
Nitrile Good for weak to moderate acids.[8][10]Fair to Poor.[9]Acceptable Alternative (Thick, Double-Gloved)
Natural Rubber (Latex) Fair, protects against most water solutions of acids.[8]PoorNot Recommended
Polyvinyl Chloride (PVC) Good resistance to many acids.[6]PoorNot Recommended

Crucial Practice: Always inspect gloves for any signs of degradation before and during use. Remove and replace them immediately if any defect is suspected.[3] Contaminated gloves should be removed carefully, avoiding skin contact, and disposed of as hazardous waste.

Body and Respiratory Protection
  • Body Protection: A flame-resistant lab coat is mandatory for all operations. For procedures involving larger quantities, a chemically resistant apron should be worn over the lab coat. Long-sleeved clothing is essential.[5]

  • Respiratory Protection: All handling of 5-Bromobenzothiazole-2-carboxylic acid that could generate dust must be performed within a certified chemical fume hood or other ventilated enclosure.[4][11] If engineering controls are not available or are insufficient to maintain exposure below permissible limits, a NIOSH-approved respirator is required. A particulate filter (e.g., N95) is suitable for dust, but if heating the compound or creating vapors, a respirator with an acid gas cartridge would be necessary.[5][7]

Operational Plan: From Benchtop to Disposal

A safe workflow minimizes exposure at every step.

Step-by-Step Handling Protocol
  • Preparation: Designate a specific area for handling, preferably within a fume hood. Ensure an eyewash station and safety shower are accessible and unobstructed.[2]

  • Donning PPE: Don all required PPE in the correct order: lab coat, inner gloves, respirator (if needed), outer gloves, and finally, safety goggles/face shield.

  • Weighing and Transfer: Gently open the container. Avoid creating dust clouds by carefully scooping the material rather than pouring it from a height. Use anti-static weigh boats.

  • Post-Handling: Tightly close the container. Decontaminate the spatula and work surface.

  • Doffing PPE: Remove PPE in the reverse order, taking care not to cross-contaminate. Outer gloves are removed first, followed by the lab coat, goggles, and inner gloves. Wash hands thoroughly with soap and water.[1][4]

Disposal Plan: Managing Contaminated Waste

All materials contaminated with 5-Bromobenzothiazole-2-carboxylic acid must be treated as hazardous waste.

  • Solid Waste: This includes contaminated gloves, weigh paper, paper towels, and any excess chemical. Place these items in a dedicated, clearly labeled hazardous waste container.

  • Empty Containers: The original container must also be disposed of as hazardous waste unless fully decontaminated.

  • Disposal: All waste must be disposed of through an approved waste disposal plant, following all local, state, and federal regulations.[1][2]

Emergency Protocol: Spill Management Workflow

In the event of a spill, a systematic response is critical to ensure safety and prevent further contamination.

Spill_Response_Workflow start Spill Occurs alert Alert Personnel & Secure the Area start->alert assess Assess Spill Size & Immediate Hazards alert->assess is_major Major Spill? (>100g or outside hood) assess->is_major evacuate Evacuate Area Call Emergency Response is_major->evacuate Yes don_ppe Don Appropriate PPE (Butyl gloves, Goggles, Respirator if needed) is_major->don_ppe No contain Contain the Spill (Use absorbent pads around the perimeter) don_ppe->contain cleanup Gently Cover with Absorbent Material (e.g., Vermiculite) contain->cleanup collect Collect Material with Non-Sparking Tools into Waste Container cleanup->collect decon Decontaminate Area with appropriate solvent and soap & water collect->decon dispose Seal and Label Hazardous Waste decon->dispose end Procedure Complete dispose->end

Caption: Workflow for responding to a chemical spill of 5-Bromobenzothiazole-2-carboxylic acid.

References

  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid. [Link]

  • LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2026?. [Link]

  • HandCare. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. [Link]

  • CP Lab Safety. Glove Compatibility. [Link]

  • OSU Chemistry. Examples of Chemical Resistance of Common Glove Materials. [Link]

  • Occupational Safety and Health Administration (OSHA). OSHA Glove Selection Chart. [Link]

  • Quicktest. (2022, August 26). Safety equipment, PPE, for handling acids. [Link]

  • Emergency and Safety Services. Glove Selection. [Link]

  • Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE). [Link]

  • Fisher Scientific. SAFETY DATA SHEET for 5-Bromobenzo[b]thiophene-2-carboxylic acid. [Link]

  • Angene Chemical. (2025, February 11). Safety Data Sheet for 4-Bromobenzothiazole. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromobenzothiazole-2-carboxylic acid
Reactant of Route 2
5-Bromobenzothiazole-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.